3-(2-Hydroxyethyl) thio withaferin A
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H44O7S |
|---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
(2R,5S,6R,7R,9R,16S)-6-hydroxy-5-(2-hydroxyethylsulfanyl)-15-[(1S)-1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one |
InChI |
InChI=1S/C30H44O7S/c1-15-11-22(36-27(35)18(15)14-32)16(2)19-5-6-20-17-12-25-30(37-25)26(34)23(38-10-9-31)13-24(33)29(30,4)21(17)7-8-28(19,20)3/h16-17,19-23,25-26,31-32,34H,5-14H2,1-4H3/t16-,17?,19?,20?,21?,22?,23-,25+,26-,28+,29-,30-/m0/s1 |
InChI Key |
NCEUNHCULWQXSL-OZFFHUCCSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC(C1)[C@@H](C)C2CCC3[C@@]2(CCC4C3C[C@@H]5[C@]6([C@@]4(C(=O)C[C@@H]([C@@H]6O)SCCO)C)O5)C)CO |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CC(C6O)SCCO)C)O5)C)CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-Hydroxyethyl) thio withaferin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological context of 3-(2-Hydroxyethyl) thio withaferin A, a derivative of the potent bioactive natural product, withaferin A. This document details the experimental protocols, data analysis, and the primary signaling pathway associated with this class of compounds.
Introduction
Withaferin A is a steroidal lactone derived from the plant Withania somnifera, commonly known as Ashwagandha. It has garnered significant interest in the scientific community for its wide range of pharmacological activities, including anti-inflammatory, anti-angiogenic, and potent anticancer properties.[1] The biological activity of withaferin A is largely attributed to its electrophilic centers, which can react with nucleophilic residues on various protein targets.[2]
The synthesis of derivatives of withaferin A is a key strategy for modulating its pharmacokinetic properties, target specificity, and therapeutic index. The introduction of a thioether linkage at the C3 position of the A-ring, as in this compound, is a common modification. This is achieved through a Michael addition reaction, which leverages the reactivity of the α,β-unsaturated ketone in ring A.[3] This guide focuses on the synthesis of this specific thio-derivative and its subsequent characterization.
Synthesis of this compound
The synthesis of this compound is achieved through a facile one-step Michael addition of 2-mercaptoethanol (B42355) to withaferin A. The α,β-unsaturated ketone moiety in ring A of withaferin A serves as the Michael acceptor, while the thiol group of 2-mercaptoethanol acts as the nucleophilic Michael donor.
Experimental Protocol: Michael Addition
Materials:
-
Withaferin A
-
2-Mercaptoethanol
-
Anhydrous ethanol (B145695)
-
Triethylamine (B128534) (or another suitable base)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) (for chromatography)
Procedure:
-
Dissolve withaferin A in anhydrous ethanol in a round-bottom flask.
-
Add a slight molar excess of 2-mercaptoethanol to the solution.
-
Add a catalytic amount of triethylamine to the reaction mixture to facilitate the deprotonation of the thiol.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the withaferin A spot and the appearance of a new, more polar spot indicates the formation of the product.
-
Upon completion of the reaction, quench the reaction by adding a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain pure this compound.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Characterization of this compound
The successful synthesis of this compound is confirmed through a combination of spectroscopic techniques.
Experimental Protocols: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Analyze the spectra to confirm the addition of the 2-hydroxyethyl thio group and the saturation of the C2-C3 double bond. Key expected signals include those for the methylene (B1212753) protons of the hydroxyethyl (B10761427) thio moiety and the disappearance of the vinylic proton signals of the starting material.
Mass Spectrometry (MS):
-
Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Analyze the sample using high-resolution mass spectrometry (HRMS), such as ESI-TOF or ESI-QTOF, to determine the accurate mass of the product.
-
The observed mass should correspond to the calculated molecular weight of this compound.
-
Perform tandem mass spectrometry (MS/MS) to study the fragmentation pattern, which can provide further structural confirmation.[4]
High-Performance Liquid Chromatography (HPLC):
-
Develop an HPLC method to assess the purity of the synthesized compound.
-
Use a C18 reverse-phase column with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm).
-
A single sharp peak indicates a high degree of purity.
Characterization Workflow
Caption: Workflow for the characterization of the synthesized compound.
Expected Characterization Data
| Parameter | Expected Result |
| ¹H NMR | Disappearance of vinylic proton signals at C2 and C3. Appearance of new signals corresponding to the -S-CH₂-CH₂-OH group. |
| ¹³C NMR | Upfield shift of C2 and C3 signals. Appearance of new signals for the carbons of the hydroxyethyl thio moiety. |
| HRMS | Molecular ion peak corresponding to the exact mass of C₃₀H₄₄O₇S. |
| HPLC Purity | >95% (as determined by peak area) |
Biological Activity and Signaling Pathway
Withaferin A and its derivatives are known to exert their biological effects through the modulation of various signaling pathways, with the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway being one of the most prominent.[1]
NF-κB Signaling Pathway
NF-κB is a transcription factor that plays a crucial role in inflammation, immunity, cell proliferation, and apoptosis. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by various signals, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation event targets IκB for ubiquitination and subsequent proteasomal degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes.
Withaferin A has been shown to inhibit NF-κB activation by directly targeting a cysteine residue in the activation loop of IKKβ, a key component of the IKK complex.[5] This covalent modification inhibits the kinase activity of IKKβ, thereby preventing the phosphorylation and degradation of IκB and ultimately blocking NF-κB nuclear translocation and activity. It is hypothesized that this compound retains this inhibitory activity, potentially with altered potency and selectivity.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Anticancer Activity
The inhibition of the constitutively active NF-κB pathway in many cancer cells is a key mechanism behind the anticancer effects of withaferin A and its derivatives. By suppressing NF-κB, these compounds can induce apoptosis, inhibit cell proliferation, and reduce metastasis.
Table of IC₅₀ Values of Withaferin A on Various Cancer Cell Lines (for reference):
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Cancer | ~0.85[6] |
| MDA-MB-231 | Breast Cancer | ~1.07[6] |
| HeLa | Cervical Cancer | ~0.05-0.1 (% extract)[7] |
| ME-180 | Cervical Cancer | ~0.05-0.1 (% extract)[7] |
Note: The IC₅₀ values for this compound are not yet widely reported and would need to be determined experimentally. The values for the parent compound, withaferin A, are provided as a general reference.
Conclusion
This technical guide has outlined the synthesis, characterization, and biological context of this compound. The straightforward Michael addition synthesis makes this derivative readily accessible for further investigation. The provided experimental protocols and characterization workflow offer a solid foundation for researchers to produce and validate this compound. The primary biological activity is expected to be the inhibition of the NF-κB signaling pathway, a mechanism with significant therapeutic potential in cancer and inflammatory diseases. Further studies are warranted to fully elucidate the specific biological activities and pharmacological profile of this promising withaferin A derivative.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of withaferin A and withanolide A in mice plasma using high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics after oral administration of Withania somnifera aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling | MDPI [mdpi.com]
An In-depth Technical Guide to the Mechanism of Action of 3-(2-Hydroxyethyl) thio withaferin A
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 3-(2-Hydroxyethyl) thio withaferin A is a derivative of the well-studied natural compound, Withaferin A. Extensive research has elucidated the multifaceted mechanism of action of Withaferin A. Due to the limited availability of specific data for this compound, this guide infers its mechanism of action based on the established activities of its parent compound. It is presumed that the structural similarity, particularly the preservation of the core withanolide scaffold, results in a comparable biological activity profile. All data and pathways described herein are based on studies of Withaferin A.
Core Tenets of Withaferin A's Bioactivity
Withaferin A, a steroidal lactone isolated from Withania somnifera, exhibits potent anti-inflammatory, anti-angiogenic, and anticancer properties.[1] Its mechanism of action is pleiotropic, targeting multiple signaling pathways and cellular processes critical for cancer cell proliferation, survival, and metastasis. The introduction of a 3-(2-Hydroxyethyl) thio group is a chemical modification that may modulate the compound's potency, selectivity, or pharmacokinetic properties, but the fundamental mechanisms are likely conserved.
The primary modes of action of Withaferin A, and by extension its thio-derivative, are centered around:
-
Inhibition of the NF-κB Signaling Pathway: A cornerstone of its anti-inflammatory and anticancer effects.
-
Induction of Apoptosis: Triggering programmed cell death in cancerous cells through various intrinsic and extrinsic pathways.
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.
-
Modulation of Key Signaling Cascades: Including the Akt/mTOR and MAPK pathways, which are crucial for cell growth and survival.
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on Withaferin A, providing insights into its potency and efficacy in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of Withaferin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| MCF-7 | Breast Cancer | ~2.0 | 24 |
| MDA-MB-231 | Breast Cancer | ~2.0 | 24 |
| PC-3 | Prostate Cancer | ~2-4 | Not Specified |
| LNCaP | Prostate Cancer | ~2-4 | Not Specified |
| HCT-116 | Colon Cancer | ~2-3.5 | Not Specified |
| SW-480 | Colon Cancer | ~2-3.5 | Not Specified |
| A2780 | Ovarian Cancer | ~1-3 | Not Specified |
| SKOV-3 | Ovarian Cancer | ~1-3 | Not Specified |
| U2OS | Osteosarcoma | ~0.3-3 | Not Specified |
| HUVEC | Endothelial Cells | 0.012 | Not Specified |
Table 2: Effects of Withaferin A on Key Cellular Processes
| Process | Cell Line/Model | Effective Concentration | Observed Effect |
| NF-κB Inhibition | Endothelial and Cancer Cells | 0.5-2 µM | Suppression of NF-κB activation |
| Apoptosis Induction | Glioblastoma Cells | Dose-dependent | Induction of intrinsic and extrinsic pathways |
| Cell Cycle Arrest | Glioblastoma Cells | Dose-dependent | G2/M phase arrest |
| Angiogenesis Inhibition | HUVEC | 12 nM (IC50) | Inhibition of cell proliferation |
| Tumor Growth Reduction (in vivo) | Mammary Tumor in Mice | 1-8 mg/kg (3x/week) | Reduction in tumor size |
Key Signaling Pathways and Mechanisms of Action
The intricate mechanism of action of Withaferin A involves the modulation of several critical signaling pathways.
Inhibition of the NF-κB Pathway
Withaferin A is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] This pathway is constitutively active in many cancers and plays a crucial role in inflammation, cell survival, and proliferation. Withaferin A directly targets the IκB kinase β (IKKβ) subunit, leading to the suppression of NF-κB activation.
References
The Quest for Novel Withanolides: An In-depth Technical Guide to Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withanolides, a group of naturally occurring C28-steroidal lactone derivatives, have emerged as a significant area of interest in drug discovery and natural product chemistry.[1][2][3] Primarily isolated from plants of the Solanaceae family, most notably Withania somnifera (Ashwagandha), these compounds exhibit a remarkable diversity of complex chemical structures and a broad spectrum of biological activities.[1][4] Documented pharmacological effects include anti-cancer, anti-inflammatory, immunomodulatory, and neuroprotective properties, making them promising candidates for the development of novel therapeutics.[1][5][6] This guide provides a comprehensive overview of the core methodologies involved in the discovery, isolation, and characterization of novel withanolide compounds, supplemented with quantitative data and visual representations of experimental workflows and relevant signaling pathways.
I. Discovery and Isolation of Novel Withanolides: A Methodological Workflow
The successful isolation of novel withanolides is a multi-step process that begins with the careful selection and preparation of plant material and culminates in the purification of individual compounds. The general workflow is depicted below, followed by detailed experimental protocols.
Experimental Workflow for Withanolide Isolation
Caption: A generalized workflow for the isolation and identification of novel withanolides.
Detailed Experimental Protocols
1. Plant Material Preparation and Extraction:
-
Collection and Identification: The roots of Withania somnifera are collected and authenticated by a plant taxonomist.
-
Drying and Pulverization: The plant material is shade-dried at room temperature for several weeks and then ground into a coarse powder.
-
Extraction: The powdered material is exhaustively extracted with methanol or ethanol (B145695) at room temperature. The resulting extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2. Fractionation of the Crude Extract:
-
Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. This step separates compounds based on their polarity. The withanolide-rich fraction is typically found in the chloroform and n-butanol fractions.
-
Column Chromatography: The bioactive fraction (e.g., the chloroform fraction) is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) and/or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
3. Purification of Individual Compounds:
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing promising profiles on TLC are further purified using preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water. This allows for the isolation of pure compounds.
4. Structure Elucidation:
-
Spectroscopic Analysis: The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the stereochemistry of the molecule.
-
-
Comparison with Known Compounds: The spectroscopic data of the isolated compound is compared with that of known withanolides to determine if it is a novel structure.
II. Quantitative Bioactivity Data of Novel Withanolides
The biological activity of newly isolated withanolides is often assessed against various cell lines to determine their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.
| Withanolide | Cell Line | Bioactivity | IC50 (µM) | Reference |
| Withanolide 20 | A549 (Lung Carcinoma) | Anti-proliferative | 4.3 | [3] |
| Withanolide 20 | K562 (Leukemia) | Anti-proliferative | 2.2 | [3] |
| Withanolides 25-29 | HNSCC, Melanoma | Cytotoxic | 0.067 - 9.3 | [3] |
| Withanolides 56-60 | Glioblastoma (U251, U87) | Cytotoxic | 0.56 - 3.6 | [3] |
| Withanolide 54 | T47D (Breast Cancer) | Cytotoxic | 0.22 | [3] |
| Withanolide 54 | MDA-MB468 (Breast Cancer) | Cytotoxic | 0.58 | [3] |
| Withanolide 54 | MCF-7 (Breast Cancer) | Cytotoxic | 0.61 | [3] |
| Withanolides with 5β,6β-epoxy and 5α-Cl,6β-OH moieties | Various Cancer Cell Lines | Anti-proliferative | 0.18 - 7.43 | [3] |
| Withanolides with 5β,6β-epoxy and 5α-Cl,6β-OH moieties | - | Nitric Oxide Inhibition | 1.36 - 5.56 | [3] |
III. Signaling Pathways Modulated by Withanolides
Withanolides exert their biological effects by modulating various cellular signaling pathways. Two of the most well-studied pathways are the NF-κB and MAPK signaling pathways, which are critically involved in inflammation and cancer.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammatory responses, cell proliferation, and apoptosis. Aberrant NF-κB activation is implicated in many chronic diseases, including cancer. Withanolides have been shown to suppress NF-κB activation.
Caption: Withanolide-mediated inhibition of the canonical NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a common feature of many cancers. Certain withanolides have demonstrated the ability to modulate MAPK signaling.
Caption: Modulation of the MAPK/ERK signaling pathway by withanolides.
Conclusion
The discovery and isolation of novel withanolides represent a vibrant and promising field of research with significant implications for drug development. The methodologies outlined in this guide provide a foundational framework for the systematic exploration of these structurally diverse and biologically active natural products. As analytical techniques continue to advance, the pace of discovery is expected to accelerate, unveiling new withanolide compounds with unique therapeutic potentials. A thorough understanding of their mechanisms of action, through the study of signaling pathways, will be crucial in translating these natural products into clinically effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Divergent synthesis of complex withanolides enabled by a scalable route and late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro propagation of Withania somnifera and isolation of withanolides with immunosuppressive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Characterization of Withanolide Glycosides from the Roots of Withania somnifera and Their Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Modified Withaferin A
For Researchers, Scientists, and Drug Development Professionals
Withaferin A, a prominent steroidal lactone derived from the medicinal plant Withania somnifera, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] However, its therapeutic potential is often hindered by suboptimal physicochemical properties such as poor solubility. This has spurred the development of various modified withaferin A analogs aimed at enhancing its drug-like characteristics and biological efficacy. This technical guide provides an in-depth overview of the core physicochemical properties of withaferin A and its derivatives, detailed experimental protocols for their synthesis and analysis, and a visualization of the key signaling pathways they modulate.
Physicochemical Properties of Withaferin A and Its Derivatives
The modification of the withaferin A scaffold can significantly alter its physicochemical properties, impacting its solubility, stability, lipophilicity, and ultimately its pharmacokinetic profile. While comprehensive comparative data for a wide range of derivatives is still emerging, the following tables summarize key available quantitative data for withaferin A.
Table 1: General Physicochemical Properties of Withaferin A
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₈O₆ | [2] |
| Molecular Weight | 470.6 g/mol | [2] |
| Melting Point | 252-253 °C | [3] |
| α | D28 +125° (c = 1.30 in CHCl3) | [3] |
| pKa | 13.49 ± 0.70 (Predicted) | [3] |
Table 2: Solubility of Withaferin A
| Solvent | Solubility | Source |
| DMSO | ~5 mg/mL, 10 mg/mL | [4][5] |
| Dimethyl formamide | ~5 mg/mL | [4] |
| Methanol (B129727) | 1 mg/mL, 5 mg/mL | [5] |
| Ethanol | 5 mg/mL | [5] |
| Ethyl acetate (B1210297) | Soluble | [5] |
| Aqueous Buffers | Sparingly soluble | [4] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
| Water | Insoluble | [5] |
Table 3: Stability of Withaferin A
| Condition | Observation | Source |
| Real-time storage (6 months) | 90.40% residual percentage | [6] |
| Accelerated storage (6 months) | 63.60% residual percentage | [6] |
| Human and male rat stomach contents, liver microsomes, and intestinal microflora solution | Rapid decline; 27.1% remaining after 1 hour | [7] |
| Stock solutions in DMSO | Stable for up to 1 month at -20°C | [3] |
Experimental Protocols
The synthesis and analysis of modified withaferin A derivatives involve a series of chemical and analytical procedures. The following are generalized protocols based on established methodologies.
General Workflow for the Semi-synthesis of Withaferin A Derivatives
The withanolide scaffold of withaferin A presents several reactive sites amenable to chemical modification, including the A ring's α,β-unsaturated ketone, the 5β,6β-epoxide in the B ring, multiple hydroxyl groups, and the lactone side chain.[1]
Caption: General workflow for the semi-synthesis of a library of withaferin A derivatives.
Protocol for the Synthesis of Spiro-Pyrrolizidino-Oxindole Adducts of Withaferin A
This protocol describes a one-pot, three-component [3+2] azomethine ylide cycloaddition reaction.[8]
-
Reactant Preparation: Dissolve withaferin A, an isatin (B1672199) derivative, and L-proline in methanol.
-
Reaction: Reflux the mixture for the specified time, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., ethyl acetate/petroleum ether) to yield the desired spiro-pyrrolizidino-oxindole adduct.
-
Characterization: Confirm the structure of the synthesized compound using 1D and 2D NMR spectroscopy and mass spectrometry. X-ray crystallographic analysis can be used for unequivocal structure determination.[8]
Analytical Method for Quantification of Withaferin A and its Analogs
A validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is crucial for the pharmacokinetic analysis of withaferin A and its derivatives in biological matrices.[9]
-
Sample Preparation (Plasma):
-
Perform a liquid-liquid extraction of the plasma sample using an appropriate solvent like tert-butyl methyl ether (TBME).
-
Vortex and centrifuge the sample.
-
Separate and evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., Hypurity C18) is typically used.
-
Mobile Phase: A mixture of methanol and an aqueous buffer like ammonium (B1175870) acetate is commonly employed in an isocratic or gradient elution.[9]
-
Flow Rate: A suitable flow rate is maintained (e.g., 0.5 mL/min).
-
Injection Volume: Inject a small volume of the prepared sample (e.g., 10 µL).
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source in the multiple reaction monitoring (MRM) mode.
-
Define specific mass transitions for the parent and product ions of withaferin A and its analogs, as well as the internal standard. For withaferin A, a common transition is m/z 471.3 → 281.2.[9]
-
-
Quantification:
-
Construct a calibration curve using known concentrations of the analytes.
-
Determine the concentration of the analytes in the samples by interpolating from the calibration curve.
-
Signaling Pathways Modulated by Withaferin A and its Derivatives
Withaferin A exerts its biological effects by modulating a multitude of signaling pathways implicated in cancer and other diseases. The structural modifications of withaferin A can fine-tune its activity towards specific molecular targets within these pathways.
NF-κB Signaling Pathway
Withaferin A is a known inhibitor of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[10]
Caption: Inhibition of the NF-κB signaling pathway by withaferin A.
p53 Signaling Pathway
Withaferin A can activate the tumor suppressor p53, leading to cell cycle arrest and apoptosis in cancer cells.[10]
Caption: Activation of the p53 signaling pathway by withaferin A.
STAT3 Signaling Pathway
Withaferin A has been shown to inhibit the activation of STAT3, a transcription factor often hyperactivated in cancer.[11]
Caption: Inhibition of the STAT3 signaling pathway by withaferin A.
Notch Signaling Pathway
The interaction of withaferin A with the Notch signaling pathway is complex and can be cell-type dependent. For instance, it has been shown to inhibit Notch1 activation in colon cancer cells while activating Notch2 and Notch4 in breast cancer cells.[12]
Caption: Context-dependent modulation of the Notch signaling pathway by withaferin A.
Conclusion
The modification of withaferin A offers a promising strategy to overcome its inherent physicochemical limitations and enhance its therapeutic potential. This guide provides a foundational understanding of the physicochemical properties, synthetic and analytical methodologies, and key signaling pathways associated with withaferin A and its derivatives. Continued research in this area, with a focus on systematic structure-activity and structure-property relationship studies, will be crucial for the development of novel withanolide-based therapeutics with improved clinical outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Withaferin A | C28H38O6 | CID 265237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WITHAFERIN A CAS#: 5119-48-2 [m.chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. adipogen.com [adipogen.com]
- 6. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 7. jmaps.in [jmaps.in]
- 8. Chemistry of withaferin-A: chemo, regio, and stereoselective synthesis of novel spiro-pyrrolizidino-oxindole adducts of withaferin-A via one-pot three-component [3+2] azomethine ylide cycloaddition and their cytotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of withaferin A and withanolide A in mice plasma using high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics after oral administration of Withania somnifera aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Withaferin A inhibits activation of signal transducer and activator of transcription 3 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Withaferin A causes activation of Notch2 and Notch4 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Profile of 3-(2-Hydroxyethyl)thio-Withaferin A: A Technical Overview Based on Withaferin A and its Thio-Derivatives
Introduction
Withaferin A, a bioactive steroidal lactone isolated from Withania somnifera, has garnered significant attention for its potent anti-inflammatory, anti-cancer, and anti-angiogenic properties.[1] Chemical modifications of the withaferin A scaffold are being actively explored to enhance its therapeutic index and overcome limitations such as poor bioavailability. The introduction of a thioether linkage at the C-3 position, as in 3-(2-Hydroxyethyl)thio-withaferin A, represents a strategy to modulate the compound's bioactivity. This document provides a comprehensive technical overview of the anticipated in vitro profile of 3-(2-Hydroxyethyl)thio-withaferin A, based on existing knowledge of withaferin A and related thio-analogues.
Synthesis and Characterization
A general approach to synthesizing C-3 thio-derivatives of withaferin A involves a Michael addition of a thiol to the α,β-unsaturated ketone in Ring A of the withaferin A molecule.[2]
Hypothetical Synthesis Workflow for 3-(2-Hydroxyethyl)thio-withaferin A
References
A Technical Guide to the Structural Elucidaion of Withaferin A Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of withaferin A and its analogs. It is designed to serve as a detailed resource for researchers actively engaged in the isolation, identification, and characterization of these potent bioactive compounds.
Introduction to Withaferin A and its Analogs
Withaferin A is a highly bioactive C-28 steroidal lactone, belonging to a class of natural products known as withanolides.[1][2][3] Predominantly isolated from plants of the Solanaceae family, such as Withania somnifera (Ashwagandha), withaferin A and its analogs have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and immunomodulatory properties.[2][3][4] The complex stereochemistry and functional group diversity of withanolides necessitate a multi-faceted analytical approach for unambiguous structural determination. This guide outlines the key experimental techniques and data interpretation strategies employed in this process.
Isolation and Purification of Withaferin A Analogs
The initial step in structural elucidation is the isolation and purification of the target compounds from their natural source. A general workflow for this process is outlined below.
2.1.1. Extraction
A common method for extracting withanolides from plant material involves solvent extraction.[5]
-
Protocol:
-
Air-dry the plant material (e.g., roots and leaves of Withania somnifera) in the shade to a constant weight.
-
Grind the dried material into a coarse powder.
-
Macerate the powdered material with a suitable organic solvent, such as methanol or ethanol (B145695) (e.g., 1 kg of powder in 5 L of solvent), for 24-48 hours at room temperature with occasional agitation.[5]
-
Filter the extract through a muslin cloth or filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain the crude extract.
-
2.1.2. Chromatographic Separation
Purification of individual withanolides from the crude extract is typically achieved through a series of chromatographic techniques.
-
Protocol for Column Chromatography:
-
Adsorb the crude extract onto a small amount of silica (B1680970) gel (60-120 mesh).
-
Prepare a silica gel column packed in a non-polar solvent like hexane.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of increasing solvent polarity, starting with hexane and gradually introducing more polar solvents like ethyl acetate (B1210297) and methanol.[5]
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Pool fractions containing compounds with similar TLC profiles for further purification.
-
-
Protocol for High-Performance Liquid Chromatography (HPLC):
-
Dissolve the partially purified fractions in a suitable solvent (e.g., methanol).
-
Use a reversed-phase column (e.g., C18) for separation.
-
Employ a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a gradient elution.[6][7]
-
Monitor the elution profile using a UV detector, typically at a wavelength around 228 nm.
-
Collect the peaks corresponding to individual compounds.
-
Spectroscopic Analysis for Structural Elucidation
The cornerstone of structural elucidation lies in the application of various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which aids in identifying structural motifs.
3.1.1. Experimental Protocol for LC-MS/MS
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source is commonly used.[1][6][7][8]
-
Chromatographic Conditions:
-
Mass Spectrometry Parameters:
3.1.2. Fragmentation Patterns and Data
The fragmentation of withanolides in MS/MS experiments often involves the loss of water molecules and cleavage of the side chain.
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Reference |
| Withaferin A | 471.3 | 281.2 | [8] |
| Withanolide A | 488.3 | 263.1 | [8] |
| Withanone | 471.1 | 453.1, 435.1, 297.1 | [9] |
| 12-Deoxywithastramonolide | 487.0 | 429.0, 319.0 | [9] |
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Key experiments include ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC.
3.2.1. Experimental Protocol for NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Data Acquisition: Acquire a standard set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra.
3.2.2. NMR Data for Withaferin A and Selected Analogs
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for withaferin A.
Table 1: ¹H NMR Data (400 MHz, CDCl₃) for Withaferin A
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2 | 5.83 | dd | 10.0, 2.8 |
| 3 | 6.48 | ddd | 10.0, 5.2, 2.0 |
| 6 | 3.86 | br s | |
| 18 | 1.22 | s | |
| 19 | 1.28 | s | |
| 21 | 1.07 | d | 6.8 |
| 27 | 1.85 | s | |
| 28 | 1.91 | s |
Note: Data compiled from various sources.[10]
Table 2: ¹³C NMR Data (100 MHz, CDCl₃) for Withaferin A
| Position | δ (ppm) | Position | δ (ppm) |
| 1 | 204.4 | 15 | ~32.0 |
| 2 | 127.8 | 16 | ~22.0 |
| 3 | 145.7 | 17 | 52.2 |
| 4 | ~35.0 | 18 | 12.3 |
| 5 | 73.1 | 19 | 18.7 |
| 6 | 56.3 | 20 | 74.4 |
| 7 | 57.2 | 21 | ~15.0 |
| 8 | ~33.0 | 22 | 80.8 |
| 9 | 46.7 | 23 | ~28.0 |
| 10 | ~40.0 | 24 | 148.2 |
| 11 | ~21.0 | 25 | 123.4 |
| 12 | 40.3 | 26 | 165.9 |
| 13 | 43.0 | 27 | 12.3 |
| 14 | ~50.0 | 28 | ~20.0 |
Note: Data compiled from various sources.[10][11][12]
Signaling Pathways Modulated by Withaferin A
Understanding the biological activity of withaferin A and its analogs is crucial for drug development. Withaferin A has been shown to interact with multiple cellular targets and modulate various signaling pathways.
One of the key pathways affected by withaferin A is the NF-κB signaling cascade.
Withaferin A has been reported to inhibit the IKKβ subunit of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα.[2] This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[2][13]
Semi-Synthesis and Structural Modification
The semi-synthesis of withaferin A analogs plays a dual role: it helps in confirming the proposed structures and allows for the exploration of structure-activity relationships (SAR).[14][15][16] Chemical modifications at various positions of the withaferin A scaffold have been performed to generate libraries of new compounds with potentially enhanced biological activities.[17]
Conclusion
The structural elucidation of withaferin A and its analogs is a rigorous process that relies on the synergistic application of advanced chromatographic and spectroscopic techniques. This guide has provided a detailed overview of the key methodologies, from isolation and purification to in-depth structural analysis using MS and NMR. The presented data and protocols serve as a valuable resource for researchers in the field of natural product chemistry and drug discovery, facilitating the continued exploration of this promising class of bioactive compounds.
References
- 1. akjournals.com [akjournals.com]
- 2. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential activities of the two closely related withanolides, Withaferin A and Withanone: bioinformatics and experimental evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Extraction Process, Separation and Identification of Withanolides in Ashwagandha Extract [plantextractwholesale.com]
- 6. Liquid chromatography-tandem mass spectrometry to assess the pharmacokinetics and tissue distribution of withaferin A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] LC-MS/MS method for the quantification of withaferin-A in plant extracts of Withania spp. | Semantic Scholar [semanticscholar.org]
- 8. Determination of withaferin A and withanolide A in mice plasma using high-performance liquid chromatography-tandem mass spectrometry: application to pharmacokinetics after oral administration of Withania somnifera aqueous extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating 11 Withanosides and Withanolides by UHPLC–PDA and Mass Fragmentation Studies from Ashwagandha (Withania somnifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Production and Structural Diversification of Withanolides by Aeroponic Cultivation of Plants of Solanaceae: Cytotoxic and Other Withanolides from Aeroponically Grown Physalis coztomatl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. experts.illinois.edu [experts.illinois.edu]
- 16. Structure-based design, synthesis, and biological evaluation of withaferin A-analogues as potent apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Biosynthesis of Withanolides in Withania somnifera: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of withanolides, the pharmacologically active steroidal lactones produced by Withania somnifera (Ashwagandha). This document details the enzymatic steps, key intermediates, and regulatory networks involved in the synthesis of these complex molecules, offering valuable insights for metabolic engineering, drug discovery, and quality control of W. somnifera-based products.
The Withanolide Biosynthetic Pathway: From Primary Metabolism to Specialized Steroidal Lactones
The biosynthesis of withanolides is a complex process that originates from primary metabolism, specifically the isoprenoid pathway, and culminates in a series of modifications on a steroidal backbone. The pathway can be broadly divided into three major stages: the synthesis of the isoprenoid precursors via the Mevalonate (MVA) and Methylerythritol Phosphate (MEP) pathways, the formation of the core sterol structure through the phytosterol pathway, and the subsequent species-specific modifications that lead to the diverse array of withanolides.
Upstream Isoprenoid Biosynthesis: The MVA and MEP Pathways
The fundamental building blocks of withanolides, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two distinct pathways in plants: the cytosolic Mevalonate (MVA) pathway and the plastidial Methylerythritol Phosphate (MEP) pathway.[1][2][3] While both pathways contribute to the isoprenoid pool, evidence suggests that the MVA pathway is the primary source of precursors for withanolide biosynthesis.[4][5]
Key enzymes in these upstream pathways include:
-
MVA Pathway: 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a rate-limiting enzyme.[1][2]
-
MEP Pathway: 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) are key regulatory enzymes.[1][2]
The Central Phytosterol Pathway: Formation of the Sterol Backbone
IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), a C15 compound. The enzyme farnesyl diphosphate (B83284) synthase (FPPS) catalyzes this reaction.[6] Two molecules of FPP are then reductively coupled to form squalene (B77637), a C30 triterpene, in a reaction catalyzed by squalene synthase (SQS).[6] Squalene is then epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SQE).
A key branching point in the pathway is the cyclization of 2,3-oxidosqualene. In plants, this is primarily catalyzed by cycloartenol (B190886) synthase (CAS) to produce cycloartenol, the precursor for phytosterols.[1] A series of enzymatic reactions, including demethylation, isomerization, and reduction, convert cycloartenol into various phytosterols. A crucial intermediate for withanolide biosynthesis is 24-methylenecholesterol (B1664013).[6]
Tailoring Steps: The Withanolide-Specific Pathway
The conversion of 24-methylenecholesterol to the vast array of withanolides involves a series of oxidation, hydroxylation, epoxidation, and lactonization reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes.[7] Recent research has identified two biosynthetic gene clusters in W. somnifera that contain key enzymes for withanolide formation.[7][8]
Key enzymes in the withanolide-specific pathway include:
-
CYP87G1 and CYP749B2: Involved in the formation of the characteristic lactone ring in the side chain.[7][8]
-
CYP88C7 and CYP88C10: Responsible for modifications in the A-ring of the sterol, such as the introduction of a ketone group.[7][8]
-
SDH2 (Short-chain dehydrogenase): Also plays a role in lactone ring formation.[7][8]
-
SULF1 (Sulfotransferase): A surprising discovery, this enzyme is a core component of the pathway, challenging the traditional view of sulfotransferases as mere "tailoring" enzymes.[7][8]
The exact sequence of these reactions and the specific substrates and products for each enzyme are still under active investigation. However, a putative pathway is emerging, as depicted below.
Regulation of Withanolide Biosynthesis
The production of withanolides is tightly regulated at the transcriptional level in response to developmental cues and environmental stresses. Several transcription factors have been identified that play a crucial role in controlling the expression of biosynthetic genes.
-
WsMYC2: A jasmonate-responsive transcription factor that regulates the biosynthesis of both withanolides and phytosterols.[9]
-
WsWRKY1: This transcription factor also plays a pivotal role in regulating the triterpenoid (B12794562) pathway and is inducible by jasmonate and salicin.[10]
Elicitors such as methyl jasmonate have been shown to significantly enhance the expression of withanolide biosynthetic genes and, consequently, the accumulation of withanolides.[11]
Quantitative Data on Withanolide Content
The concentration of withanolides in W. somnifera can vary significantly depending on the plant part, genotype, developmental stage, and environmental conditions. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of withanolides.
Table 1: Withanolide Content in Different Parts of Withania somnifera
| Plant Part | Withaferin A (mg/g DW) | Withanolide A (mg/g DW) | Reference |
| Leaves | 1.166 - 1.499 | 0.133 - 0.495 | [12] |
| Stems | 1.407 - 1.977 | 0.177 - 0.196 | [12] |
| Roots | 0.331 - 0.543 | 1.221 - 1.879 | [12] |
Table 2: HPLC Method Validation Parameters for Withanolide Analysis
| Parameter | Withanolide A | 12-deoxy-withastramonolide | Reference |
| Retention Time (min) | Not Specified | Not Specified | [7] |
| Resolution Factor | 3.718 | 7.556 | [7] |
| Tailing Factor | 0.933 | 0.923 | [7] |
| LOD (µg/mL) | 0.23 | 0.32 | [7] |
| LOQ (µg/mL) | 0.82 | 0.90 | [7] |
| Accuracy (%) | 100.38 - 100.93 | 99.13 - 100.75 | [7] |
Experimental Protocols
This section provides an overview of key experimental protocols used in the study of withanolide biosynthesis.
Extraction and Quantification of Withanolides by HPLC
Objective: To extract and quantify withanolides from W. somnifera plant material.
Protocol Outline:
-
Sample Preparation: Air-dry fresh plant material (leaves, roots, etc.) and grind into a fine powder.
-
Extraction:
-
Macerate a known weight of the powdered plant material (e.g., 2g) with a suitable solvent, such as methanol:water (6:4 v/v), in a boiling water bath for 30 minutes.[7]
-
Alternatively, perform overnight extraction at room temperature with methanol:water (25:75, v/v).[13]
-
Repeat the extraction process until the extract is colorless.[7]
-
-
Purification:
-
Pool the extracts and concentrate under vacuum.
-
Perform liquid-liquid partitioning with n-hexane to remove non-polar compounds, followed by extraction with chloroform (B151607) to isolate the withanolides.[13]
-
-
HPLC Analysis:
-
Dissolve the dried chloroform extract in HPLC-grade methanol.
-
Filter the sample through a 0.45 µm membrane filter before injection.[7]
-
Perform reversed-phase HPLC using a C18 column.[7]
-
Use a gradient elution system with a mobile phase consisting of a binary mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or water with 0.1% acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7][13]
-
Detect withanolides using a photodiode array (PDA) detector at a suitable wavelength (e.g., 227 nm).
-
Quantify the withanolides by comparing the peak areas with those of authentic standards.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the transcript levels of withanolide biosynthetic genes.
Protocol Outline:
-
RNA Extraction:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen.
-
Extract total RNA using a suitable method, such as a TRI Reagent®-based protocol.[14]
-
-
cDNA Synthesis:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.[14]
-
-
qRT-PCR:
-
Perform qRT-PCR using a real-time PCR system and a SYBR Green-based detection method.
-
Design gene-specific primers for the target biosynthetic genes and a suitable reference gene (e.g., Actin or 18S rRNA) for normalization.
-
The typical qPCR program consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[15]
-
-
Data Analysis:
-
Calculate the relative gene expression levels using the 2-ΔΔCT method.[15]
-
Functional Gene Characterization by Virus-Induced Gene Silencing (VIGS)
Objective: To study the function of a specific gene in the withanolide biosynthetic pathway by downregulating its expression.
Protocol Outline:
-
Vector Construction:
-
Agroinfiltration:
-
Transform the VIGS construct and the pTRV1 vector into Agrobacterium tumefaciens.
-
Infiltrate the Agrobacterium cultures into the leaves of young W. somnifera plants.[16]
-
-
Phenotypic and Metabolic Analysis:
-
Monitor the plants for the development of a silencing phenotype (e.g., photobleaching for the PDS gene).[16]
-
After a suitable period (e.g., 30 days post-inoculation), harvest tissues from the silenced and control plants.
-
Analyze the transcript levels of the target gene by qRT-PCR to confirm silencing.
-
Analyze the withanolide content by HPLC to determine the effect of gene silencing on the metabolic profile.[3]
-
Heterologous Expression of Cytochrome P450 Enzymes
Objective: To express and characterize the enzymatic activity of CYP450s involved in withanolide biosynthesis.
Protocol Outline:
-
Gene Cloning and Vector Construction:
-
Clone the full-length coding sequence of the CYP450 gene into a yeast expression vector.
-
-
Yeast Transformation and Expression:
-
Transform the expression construct into a suitable yeast strain (e.g., Saccharomyces cerevisiae).
-
Induce protein expression under appropriate conditions.
-
-
Enzyme Assays:
-
Prepare microsomal fractions from the yeast cultures expressing the CYP450.
-
Perform in vitro enzyme assays by incubating the microsomal fractions with potential substrates (e.g., 24-methylenecholesterol, other withanolide intermediates) and cofactors (e.g., NADPH).
-
-
Product Analysis:
-
Extract the reaction products and analyze them by LC-MS or GC-MS to identify the enzymatic products.
-
Conclusion and Future Perspectives
The elucidation of the withanolide biosynthetic pathway in Withania somnifera has made significant strides in recent years. The identification of key enzymes and regulatory factors has opened up new avenues for the metabolic engineering of this important medicinal plant to enhance the production of desired withanolides. Future research should focus on the complete characterization of all enzymatic steps in the pathway, including the determination of their kinetic parameters and substrate specificities. A deeper understanding of the regulatory networks will also be crucial for developing effective strategies to manipulate withanolide biosynthesis for pharmaceutical applications. The protocols and data presented in this guide provide a solid foundation for researchers to further explore and harness the therapeutic potential of withanolides.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Liquid chromatography-mass spectrometry quantification of phytochemicals in Withania somnifera using data-dependent acquisition, multiple-reaction-monitoring, and parallel-reaction-monitoring with an inclusion list [frontiersin.org]
- 3. Virus-Induced Silencing of Key Genes Leads to Differential Impact on Withanolide Biosynthesis in the Medicinal Plant, Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing Withanolide Production in the Withania Species: Advances in In Vitro Culture and Synthetic Biology Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Virus-Induced Gene Silencing for Functional Genomics in Withania somnifera, an Important Indian Medicinal Plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. informaticsjournals.co.in [informaticsjournals.co.in]
- 8. Extraction Optimization for Phenolic- and Withanolide-Rich Fractions from Withania somnifera Roots: Identification and Quantification of Withaferin A, 12-Deoxywithastromonolide, and Withanolide A in Plant Materials and Marketed Formulations Using a Reversed-Phase HPLC-Photodiode Array Detection Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Virus-Induced Gene Silencing for Functional Genomics in Withania somnifera, an Important Indian Medicinal Plant | Springer Nature Experiments [experiments.springernature.com]
- 10. LC-MS, GC-MS, and NMR Spectroscopic Analysis of Withania somnifera (Ashwagandha) Root Extract After Treatment with the Energy of Consciousness (The Trivedi Effect®) [scalar.usc.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. staff.cimap.res.in [staff.cimap.res.in]
- 14. Differential Gene Expression and Withanolides Biosynthesis During in vitro and ex vitro Growth of Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
Initial Toxicity Screening of 3-(2-Hydroxyethyl) thio withaferin A: A Predictive Toxicological Assessment Based on Withaferin A
Disclaimer: Publicly available data on the direct initial toxicity screening of 3-(2-Hydroxyethyl) thio withaferin A is not available at the time of this report. This technical guide therefore provides a predictive toxicological profile based on the extensive research conducted on its parent compound, withaferin A. The structural similarity between the two molecules allows for a scientifically grounded estimation of the potential toxicity of this derivative. This compound is identified as a derivative of withaferin A, a steroidal lactone known for its anti-inflammatory and anticancer properties.[1]
This document is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of the anticipated toxicological profile and to guide the design of initial toxicity screening studies for this compound.
Predicted In Vitro Cytotoxicity
Based on the data from withaferin A, this compound is anticipated to exhibit cytotoxic effects against various cancer cell lines. The cytotoxic activity of withaferin A is attributed to the presence of an α,β-unsaturated carbonyl moiety and a 5,6-epoxide ring in its structure.[2] The following table summarizes the in vitro cytotoxicity of withaferin A against a range of human cancer cell lines, which can serve as a benchmark for future studies on its derivative.
Table 1: In Vitro Cytotoxicity of Withaferin A against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U87 | Glioblastoma | 1.07 ± 0.071 |
| U251 | Glioblastoma | 0.69 ± 0.041 |
| GL26 | Glioblastoma | 0.23 ± 0.015 |
| KLE | Endometrial Cancer | 10 |
Data sourced from studies on withaferin A and presented as a predictive reference for this compound.[3]
Predicted In Vivo Acute Toxicity
Acute and sub-acute oral toxicity studies of withaferin A in rodents have indicated a low toxicity profile. These studies are crucial for determining the safety margin of a compound. It is predicted that this compound will exhibit a similar safety profile.
Table 2: In Vivo Acute and Sub-acute Oral Toxicity of Withaferin A in Rodents
| Species | Study Type | Dose | Observation |
| Wistar Rats | Acute | 2000 mg/kg | Oral LD50 >2000 mg/kg body weight |
| Mice | Acute | up to 2000 mg/kg | Well tolerated without signs of toxicity or death |
| Mice | Sub-acute (28 days) | 10, 70, 500 mg/kg/day | No-Observed-Adverse-Effect-Level (NOAEL) of at least 500 mg/kg |
Data from studies on withaferin A, serving as a predictive reference.[4][5]
Experimental Protocols
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow of the MTT assay for cytotoxicity screening.
In Vivo Acute Oral Toxicity Study: OECD Guideline 423
The Acute Toxic Class Method (OECD 423) is a stepwise procedure using a minimum number of animals to classify a substance's toxicity.[7][8][9][10]
Protocol:
-
Animal Selection: Use a single sex of rodents (usually females) for the study.
-
Dose Administration: Administer the test substance orally to a group of animals at one of the defined dose levels (e.g., 2000 mg/kg).
-
Observation: Observe the animals for signs of toxicity and mortality for up to 14 days.
-
Stepwise Procedure:
-
If no mortality is observed at the starting dose, the study is stopped, and the LD50 is determined to be above that dose.
-
If mortality occurs, the test is repeated with a lower dose until the toxicity class can be determined based on the number of animals that die at specific dose levels.
-
-
Data Collection: Record body weight, clinical signs of toxicity, and any gross pathological findings.
Predicted Signaling Pathways Involved in Toxicity
Withaferin A has been shown to induce cytotoxicity through the modulation of several key signaling pathways.[11][12] It is anticipated that this compound will have similar effects on these pathways.
Akt/mTOR Pathway
Withaferin A has been observed to inhibit the Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[11][13] This inhibition leads to decreased phosphorylation of Akt and mTOR, ultimately promoting apoptosis.
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell growth and survival that is affected by withaferin A.[12] Alterations in the proteins of this pathway contribute to the anti-proliferative effects of the compound.
Caption: Predicted inhibitory effect on key signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. jmaps.in [jmaps.in]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Safety, toxicity and pharmacokinetic assessment of oral Withaferin-A in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. Cytotoxicity of withaferin A in glioblastomas involves induction of an oxidative stress-mediated heat shock response while altering Akt/mTOR and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of withaferin A in glioblastomas involves induction of an oxidative stress-mediated heat shock response while altering Akt/mTOR and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Withaferin-A suppress AKT induced tumor growth in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Withaferin A Derivatives: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of withaferin A and its derivatives as promising therapeutic agents.
Introduction
Withaferin A, a steroidal lactone derived from the plant Withania somnifera (Ashwagandha), has garnered significant attention in the scientific community for its wide-ranging pharmacological activities.[1] Extensive research has demonstrated its potent anticancer, anti-inflammatory, and neuroprotective properties.[2][3] This has spurred the development of numerous withaferin A derivatives with the aim of enhancing efficacy, improving pharmacokinetic profiles, and reducing potential toxicity.[4] This technical guide provides a comprehensive overview of the therapeutic potential of withaferin A and its derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the fields of oncology, pharmacology, and medicinal chemistry.
Mechanism of Action: Modulating Key Signaling Pathways
Withaferin A and its derivatives exert their pleiotropic effects by targeting multiple signaling pathways crucial for cell survival, proliferation, and inflammation.[5][6] The primary mechanisms involve the inhibition of pro-inflammatory pathways such as NF-κB and STAT3, and the activation of tumor suppressor pathways involving p53.[2][7]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and is often constitutively active in cancer cells, promoting their survival and proliferation. Withaferin A has been shown to inhibit the NF-κB signaling cascade by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[8][9] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target pro-inflammatory and anti-apoptotic genes.
Caption: Withaferin A inhibits the NF-κB signaling pathway.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is frequently hyperactivated in various cancers, contributing to tumor growth, metastasis, and drug resistance. Withaferin A has been demonstrated to suppress both constitutive and interleukin-6 (IL-6)-inducible STAT3 activation by inhibiting the phosphorylation of STAT3 and its upstream kinase, JAK2.[7]
Caption: Withaferin A inhibits the STAT3 signaling pathway.
p53 Tumor Suppressor Pathway
The p53 tumor suppressor protein plays a pivotal role in preventing cancer development by inducing cell cycle arrest and apoptosis in response to cellular stress. Withaferin A has been shown to activate p53, leading to the upregulation of its target genes, such as p21 and Bax, which in turn mediate cell cycle arrest and apoptosis, respectively.[5][7]
Caption: Withaferin A activates the p53 tumor suppressor pathway.
Quantitative Data on Biological Activity
The anticancer activity of withaferin A and its derivatives has been extensively evaluated in a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values serve as a key metric for their cytotoxic potential.
Table 1: IC50 Values of Withaferin A and its Derivatives in Various Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference |
| Withaferin A | Breast | MDA-MB-231 | 0.31 | [10] |
| Withaferin A | Breast | MCF-7 | 1.4 | [11] |
| Withaferin A | Glioblastoma | U87-MG | 0.31 | [10] |
| Withaferin A | Glioblastoma | GBM39 | 0.25 | [10] |
| Withaferin A | Endometrial | KLE | 10 | [7] |
| Withaferin A | Cervical | HeLa | ~1.0 | [12] |
| Withaferin A | Cervical | CaSKi | 0.45 | [13] |
| Withaferin A | Prostate | PC-3 | ~0.8 | [12] |
| 3-azido-withaferin A | Cervical | HeLa | ~0.8 | [12] |
| 3-azido-withaferin A | Prostate | PC-3 | ~1.0 | [12] |
Table 2: Pharmacokinetic Parameters of Withaferin A
| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Mice | 1000 mg/kg (extract) | Oral | 16.69 ± 4.02 | 0.33 | 26.2 ± 0.96 | - | [14] |
| Rats | 500 mg/kg (extract) | Oral | 124.42 ± 64.93 | 0.25 | - | - | [3] |
| Rats | 10 mg/kg | Oral | 619 | - | - | 32.4 ± 4.8 | [15] |
| Humans | - | Oral | 0.1 - 49.5 | - | - | Low | [15][16] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of the therapeutic potential of withaferin A derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][17]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Withaferin A or its derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% sodium dodecyl sulfate (B86663) in water)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of withaferin A or its derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for NF-κB Pathway
Western blotting is a widely used technique to detect specific proteins in a sample and can be used to assess the activation status of the NF-κB pathway.[9][18]
Materials:
-
Cancer cell lines
-
Withaferin A or its derivatives
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with withaferin A or its derivatives for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Synthesis of 3-azido-withaferin A
Chemical modification of the withaferin A scaffold can lead to derivatives with improved properties. The synthesis of 3-azido-withaferin A is a representative example.[12]
Materials:
-
Withaferin A
-
Trimethylsilyl azide (B81097) (TMSN3)
-
Water
Procedure:
-
To a solution of TMSN3 (1.2 equivalents) in dry methanol, add triethylamine to maintain a pH of 8.5.
-
Dissolve withaferin A (1.0 equivalent) in dry methanol and add it to the TMSN3 solution.
-
Stir the reaction mixture at room temperature for 3.5 hours, monitoring the progress by TLC.
-
Upon completion, evaporate the solvent.
-
Dissolve the residue in water and extract with chloroform (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain 3-azido-withaferin A.
Experimental and Logical Workflows
Visualizing experimental and logical workflows can aid in the design and execution of studies evaluating the therapeutic potential of withaferin A derivatives.
Caption: General workflow for the evaluation of withaferin A derivatives.
Conclusion
Withaferin A and its derivatives represent a highly promising class of natural product-based therapeutic agents. Their ability to modulate multiple key signaling pathways involved in cancer and inflammation provides a strong rationale for their continued development. This technical guide has summarized the current understanding of their mechanisms of action, provided key quantitative data on their biological activity, and outlined detailed experimental protocols for their evaluation. The provided visualizations of signaling pathways and experimental workflows are intended to facilitate the design of future studies. Further research focusing on lead optimization to improve pharmacokinetic properties and reduce toxicity, coupled with well-designed clinical trials, will be crucial to fully realize the therapeutic potential of withaferin A derivatives in the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating anticancer properties of Withaferin A-a potent phytochemical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 12. A Novel MMP-2 Inhibitor 3-azidowithaferin A (3-azidoWA) Abrogates Cancer Cell Invasion and Angiogenesis by Modulating Extracellular Par-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. scilit.com [scilit.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for 3-(2-Hydroxyethyl) thio withaferin A in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Hydroxyethyl) thio withaferin A is a derivative of Withaferin A, a naturally occurring steroidal lactone isolated from the plant Withania somnifera (Ashwagandha). Withaferin A has demonstrated potent anti-inflammatory, anti-angiogenic, and anticancer properties in a wide range of preclinical studies.[1] It is known to exert its effects through multiple mechanisms, including the inhibition of the NF-κB signaling pathway, targeting of the intermediate filament protein vimentin, and induction of apoptosis through the generation of reactive oxygen species (ROS).[1][2]
This document provides detailed experimental protocols for the use of this compound in cell culture, based on established methodologies for its parent compound, Withaferin A. Due to the limited availability of specific data for this derivative, the provided protocols and concentration ranges are adapted from studies on Withaferin A and should be optimized for your specific cell line and experimental conditions.
Data Presentation
The following tables summarize the cytotoxic activity of the parent compound, Withaferin A, in various human cancer cell lines. This data can serve as a reference for determining the initial concentration range for this compound in your experiments.
Table 1: Cytotoxicity of Withaferin A in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Exposure Time (h) |
| U2OS | Osteosarcoma | MTT | 0.32 | 48 |
| UM-SCC-2 | Head and Neck Squamous Cell Carcinoma | MTS | 0.5 | 72 |
| U251 | Glioblastoma | MTS | 0.69 | 72 |
| MDA1986 | Head and Neck Squamous Cell Carcinoma | MTS | 0.8 | 72 |
| U87 | Glioblastoma | MTS | 1.07 | 72 |
| MCF-7 | Breast Cancer | Not Specified | ~2 | 24 |
| JMAR | Head and Neck Squamous Cell Carcinoma | MTS | 2.0 | 72 |
| JHU011 | Head and Neck Squamous Cell Carcinoma | MTS | 2.2 | 72 |
| PC-3 | Prostate Cancer | Not Specified | ~2–4 | Not Specified |
| HCT-116 | Colon Cancer | Not Specified | ~2–3.5 | Not Specified |
| A2780 | Ovarian Cancer | Not Specified | ~1–3 | Not Specified |
| SKOV-3 | Ovarian Cancer | Not Specified | ~1–3 | Not Specified |
| Human Melanoma Cells | Melanoma | Not Specified | 1.8 - 6.1 | Not Specified |
| KLE | Endometrial Cancer | MTT | 10 | 48 |
IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. Data adapted from multiple sources.[3][4][5][6]
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is used to assess the effect of this compound on cell proliferation and viability.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] or MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[3][7]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution (e.g., in DMSO). It is recommended to start with a concentration range based on the IC50 values of Withaferin A (e.g., 0.1 µM to 20 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest compound dilution.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTS or MTT solution to each well and incubate for 1-4 hours at 37°C.[3][7]
-
If using MTT, add 100-200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals and agitate the plate for 5 minutes.[7]
-
Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.[3][8]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Caption: Workflow for assessing cell viability using MTS/MTT assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify apoptosis (early and late stages) and necrosis in cells treated with this compound.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well plates or 60 mm dishes
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates or 60 mm dishes at an appropriate density to reach 70-80% confluency at the time of harvesting.[7]
-
Incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of this compound (e.g., based on the IC50 from the viability assay) and a vehicle control for a specified time (e.g., 24 hours).[3]
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.[7]
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Western Blot Analysis for NF-κB Signaling Pathway
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IKKβ, anti-IKKβ, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[9]
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a protein assay kit.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry analysis can be performed to quantify the protein expression levels, normalizing to a loading control like β-actin.
Signaling Pathway Diagram
The parent compound, Withaferin A, is known to inhibit the NF-κB signaling pathway by directly targeting IκB kinase β (IKKβ).[6][10] This prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB p65/p50 heterodimer in the cytoplasm and inhibiting its translocation to the nucleus.[9] This leads to the downregulation of NF-κB target genes involved in inflammation, cell survival, and proliferation.
Caption: Proposed mechanism of NF-κB pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Withaferin A, a Cytotoxic Steroid from Vassobia breviflora, Induces Apoptosis in Human Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. researchgate.net [researchgate.net]
- 6. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Withaferin A inhibits the proliferation of gastric cancer cells by inducing G2/M cell cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Withaferin A-Caused Production of Intracellular Reactive Oxygen Species Modulates Apoptosis via PI3K/Akt and JNKinase in Rabbit Articular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of Withaferin A Derivatives in Neurodegenerative Disease Models
For: Researchers, scientists, and drug development professionals.
Application Notes
Withaferin A (WA), a bioactive steroidal lactone derived from the plant Withania somnifera, and its derivatives have emerged as promising therapeutic agents in the context of neurodegenerative diseases.[1][2] Preclinical studies have demonstrated their potential in models of Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and ischemic stroke.[3][4][5] The neuroprotective effects of these compounds are attributed to their multifaceted mechanisms of action, which include anti-inflammatory, antioxidant, anti-apoptotic, and proteostasis-regulating activities.[2][6][7]
In Alzheimer's disease models, withaferin A has been shown to reduce the aggregation of beta-amyloid plaques and hyperphosphorylated tau protein, which are key pathological hallmarks of the disease.[1][6] It has been observed to inhibit the production of amyloid-beta (Aβ) and may enhance its clearance from the brain.[8] Furthermore, WA has been shown to improve cognitive deficits in animal models of AD.[9][10]
For Parkinson's disease, withaferin A and its derivatives, such as cr-591 and cr-777, have demonstrated protective effects on dopaminergic neurons against neurotoxins like MPP+ and 6-OHDA.[4][11] The underlying mechanisms involve the activation of the DJ-1/Nrf2/STING pathway, which helps to mitigate oxidative stress and neuroinflammation.[12] These compounds have also been shown to alleviate motor deficits in PD models.[2]
In the context of Huntington's disease, withaferin A has been found to activate the heat shock response (HSR), a crucial cellular defense mechanism against misfolded proteins.[5][13] This activation leads to a reduction in the aggregation of mutant huntingtin protein, an increase in lifespan, and an improvement in motor function in a mouse model of HD.[5][13]
Furthermore, in models of ischemic stroke, withaferin A has been shown to reduce the infarct area and neuronal apoptosis.[2] Its neuroprotective effects in this context are linked to the activation of the Nrf2/HO-1 signaling pathway, which enhances the antioxidant capacity of brain tissue.[3]
Recent research has also focused on the development of novel withaferin A derivatives and nanoformulations to improve bioavailability and brain penetration.[14][15][16] For instance, the semi-synthetic derivative IMS-088 has shown efficacy in a model of sporadic amyotrophic lateral sclerosis (ALS).[16] Nanoparticle-based delivery systems for withaferin A have also demonstrated enhanced neuroprotective effects in AD models.[14]
While the preclinical data are promising, it is important to note that some studies have indicated potential cytotoxicity of withaferin A at higher concentrations, suggesting a narrow therapeutic window.[17] Therefore, further research is necessary to optimize dosing and evaluate the long-term safety of withaferin A and its derivatives before they can be translated into clinical applications.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the application of withaferin A and its derivatives in neurodegenerative disease models.
Table 1: In Vivo Studies of Withaferin A and Derivatives in Neurodegenerative Disease Models
| Compound | Disease Model | Animal Model | Dosage | Route of Administration | Key Findings | Reference(s) |
| Withaferin A | Ischemic Stroke | Rat | 25, 50, 100 mg/kg | Oral gavage | Dose-dependent reduction in infarct area. High dose (100 mg/kg) significantly reduced neurological function scores and brain water content. | [2][3] |
| Withaferin A | Alzheimer's Disease (5xFAD) | Mouse | 2 mg/kg | Intraperitoneal | Improved short-term and long-term memory. Rescued slow-wave impairments and reduced Aβ plaque deposition. | [10] |
| Withaferin A | Alzheimer's Disease (Scopolamine-induced) | Rat | 5 mg/kg (nanoparticles) | Not specified | Nanoparticles showed significant neuroprotective activity compared to pure drug. | [14] |
| Withaferin A | Parkinson's Disease (aged) | Rat | 50 mg/kg | Oral gavage | Increased dopamine (B1211576) and homovanillic acid levels. Improved coordination, balance, and motor impairments. | [2] |
| Withaferin A | Huntington's Disease | Mouse | Not specified | Not specified | Increased lifespan, restored motor deficits, and reduced mutant huntingtin aggregates. | [5][13] |
| Withaferin A | Amyotrophic Lateral Sclerosis (TDP-43) | Mouse | 5 mg/kg | Intraperitoneal | Improved mobility and reduced neuroinflammation. | [18] |
| cr-591 | Parkinson's Disease (6-OHDA model) | C. elegans | 50 µM | In vivo exposure | Significant protection of CEP and PDE neurons. | [4] |
| cr-777 | Parkinson's Disease (6-OHDA model) | C. elegans | 75 µM | In vivo exposure | Significant protection of CEP and PDE neurons. | [4] |
| IMS-088 | Amyotrophic Lateral Sclerosis (sporadic) | Mouse | 30 mg/kg | Intragastric gavage | Restored TDP-43 homeostasis and prevented proteomic alterations. | [16] |
Table 2: In Vitro Studies of Withaferin A and Derivatives in Neurodegenerative Disease Models
| Compound | Disease Model | Cell Line | Concentration | Key Findings | Reference(s) |
| Withaferin A | Alzheimer's Disease (Aβ-induced) | SH-SY5Y (SH-APP) | 0.5 - 2 µM | Significantly reduced Aβ40 levels without inducing cytotoxicity. | [19][20] |
| Withaferin A | Parkinson's Disease (MPP+/6-OHDA) | Primary mesencephalic neurons | Not specified | Protected dopaminergic neurons from dysfunction and death. | [4][11] |
| Withaferin A | Retinal Excitotoxicity | Cultured astrocytes | 2 µM | Significantly reduced tumor necrosis factor-α. | [2] |
| Withaferin A | Neurotoxicity | Differentiated SH-SY5Y | 0.6, 1.2, 2.4 µM | Induced potent, dose-dependent cytotoxicity (50%, 80%, and 90% cell death, respectively). | [17] |
| cr-591 | Parkinson's Disease (MPP+/6-OHDA) | Primary mesencephalic neurons | Not specified | Protected dopaminergic neurons from dysfunction and death. | [4] |
| cr-777 | Parkinson's Disease (MPP+/6-OHDA) | Primary mesencephalic neurons | Not specified | Protected dopaminergic neurons from dysfunction and death. | [4] |
Experimental Protocols
Protocol 1: Evaluation of Neuroprotective Effects of Withaferin A in a Rat Model of Ischemic Stroke
1. Animal Model Induction (Modified Longa Line Embolization):
-
Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it approximately 18-20 mm until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
After 2 hours of occlusion, gently withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animals to recover. Sham-operated animals will undergo the same procedure without the insertion of the suture.
2. Drug Administration:
-
Prepare withaferin A solutions in a suitable vehicle (e.g., saline with 0.5% carboxymethylcellulose).
-
Randomly divide the animals into groups: sham, model, positive control (e.g., nimodipine (B1678889) 12 mg/kg), and withaferin A treatment groups (e.g., 25, 50, and 100 mg/kg).
-
Administer the respective treatments via oral gavage once daily for 14 days, starting 24 hours after model induction.
3. Neurological Deficit Scoring:
-
At the end of the treatment period, evaluate neurological function using a 5-point scale (0 = no deficit, 4 = severe deficit).
4. Measurement of Cerebral Infarct Volume:
-
Euthanize the animals and perfuse the brains with saline.
-
Remove the brains and slice them into 2 mm coronal sections.
-
Stain the sections with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C.
-
Capture images of the stained sections and quantify the infarct volume (pale area) using image analysis software.
5. Biochemical Analysis:
-
Homogenize brain tissue from the ischemic hemisphere.
-
Measure the levels of malondialdehyde (MDA) and the activities of superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT) using commercially available kits.
6. Western Blot Analysis for Nrf2 and HO-1:
-
Extract proteins from the brain tissue homogenates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) kit.
Protocol 2: Assessment of Withaferin A's Anti-Amyloidogenic Activity in an In Vitro Alzheimer's Disease Model
1. Cell Culture and Transfection:
-
Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Transfect the cells with a plasmid expressing human amyloid precursor protein (APP) using a suitable transfection reagent to create SH-APP cells.
2. Withaferin A Treatment:
-
Plate the SH-APP cells in 96-well or 6-well plates.
-
Treat the cells with various concentrations of withaferin A (e.g., 0.5, 1, and 2 µM) for 48 hours. Include a vehicle-treated control group.
3. Cell Viability Assay (MTT Assay):
-
After the treatment period, add MTT solution (0.5 mg/mL) to each well and incubate for 3 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader to assess cell viability.[20]
4. Measurement of Secreted Aβ40 (ELISA):
-
Collect the cell culture supernatants after treatment.
-
Measure the concentration of secreted Aβ40 in the supernatants using a human Aβ40 ELISA kit according to the manufacturer's instructions.[20]
5. Immunocytochemistry for Aβ Aggregation:
-
Grow SH-APP cells on coverslips and treat with withaferin A.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with a primary antibody against Aβ.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on slides with a mounting medium containing DAPI for nuclear staining.
-
Visualize the cells using a fluorescence microscope to observe Aβ aggregation.
Visualizations
Caption: Withaferin A-mediated activation of the Nrf2 signaling pathway.
Caption: Multifaceted neuroprotective mechanisms of Withaferin A.
References
- 1. Role of Withaferin A and Its Derivatives in the Management of Alzheimer's Disease: Recent Trends and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Implications of Withaferin A in neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xuebao.jlu.edu.cn [xuebao.jlu.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.moreheadstate.edu [scholarworks.moreheadstate.edu]
- 9. Withaferin A Rescues Brain Network Dysfunction and Cognitive Deficits in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Withaferin A Rescues Brain Network Dysfunction and Cognitive Deficits in a Mouse Model of Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 11. Neuroprotective Effect of Withaferin Derivatives toward MPP+ and 6-OHDA Toxicity to Dopaminergic Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Withaferin A Induces Heat Shock Response and Ameliorates Disease Progression in a Mouse Model of Huntington's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. archives.ijper.org [archives.ijper.org]
- 15. informaticsjournals.co.in [informaticsjournals.co.in]
- 16. Inhibition of NF-κB with an Analog of Withaferin-A Restores TDP-43 Homeostasis and Proteome Profiles in a Model of Sporadic ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Withaferin-A kills neuronal cells: An off-putting facet of Withania somnifera as a neuroprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Building a Case for Withaferin A as a Treatment for FTD/ALS Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Withaferin A Suppresses Beta Amyloid in APP Expressing Cells: Studies for Tat and Cocaine Associated Neurological Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Dosing Strategies for Withaferin A and Its Analogs in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo dosing strategies for the promising anticancer agent Withaferin A (WA) and its analogs in mice. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant biological pathways to guide researchers in designing effective preclinical studies.
Introduction
Withaferin A, a steroidal lactone derived from the plant Withania somnifera, has garnered significant attention for its pleiotropic anticancer properties. Its analogs are being investigated to improve efficacy and reduce potential toxicity. Successful in vivo evaluation of these compounds necessitates carefully designed dosing strategies. This document provides a data-driven guide for the administration of Withaferin A and its analogs in murine cancer models.
Quantitative Data Summary
The following tables summarize in vivo dosing parameters for Withaferin A and its analogs compiled from various preclinical studies. These tables are intended to serve as a starting point for dose selection and optimization.
Table 1: In Vivo Dosing of Withaferin A in Mice
| Mouse Model | Administration Route | Dose Range | Dosing Frequency | Vehicle | Observed Effects | Reference |
| Ehrlich Ascites Carcinoma | Intraperitoneal (i.p.) | 10-60 mg/kg | Single dose or fractionated doses (e.g., 20-40 mg/kg for 2-4 doses) | Not specified | Dose-dependent tumor growth inhibition and increased survival. ED50 for 120-day survival was ~30 mg/kg.[1] | [1] |
| Human Breast Cancer Xenograft | Oral | Not specified | Daily | Not specified | Inhibition of tumor growth. | [2] |
| Mammary Tumor Model | Not specified | 8 mg/kg | Not specified | Not specified | 68% decrease in wet tumor weight. | |
| HT1080 Fibrosarcoma Xenograft | Intraperitoneal (i.p.) | 0.5 mg/kg (in combination with Withanone) | Every alternate day | 0.5% DMSO | Significant inhibition of tumor growth and metastasis. | [3] |
| Acute Toxicity Study | Oral | Up to 2000 mg/kg | Single dose | 0.5% Carboxymethylcellulose (CMC) in 1X PBS | Well tolerated without signs of toxicity or death.[4] | [4] |
| Sub-acute Toxicity Study | Oral | 10, 70, 500 mg/kg | Daily for 28 days | 0.5% Carboxymethylcellulose (CMC) in 1X PBS | No observed adverse effect level (NOAEL) confirmed to be at least 500 mg/kg.[4] | [4] |
| Pharmacokinetic Study | Intravenous (i.v.) | 10 mg/kg | Single dose | Not specified | AUC: 3996.9 ± 557.6 ng/mLh. | [4] |
| Pharmacokinetic Study | Oral | 70 mg/kg | Single dose | Not specified | AUC: 141.7 ± 16.8 ng/mLh; Low oral bioavailability (1.8%).[4] | [4] |
Table 2: In Vivo Dosing of Withaferin A Analogs in Mice
| Analog | Mouse Model | Administration Route | Dose | Dosing Frequency | Vehicle | Observed Effects | Reference |
| 27-dehydroxy-24,25-epoxywithaferin A (WT1) | Young female mice (fertility and ovarian follicle study) | Intraperitoneal (i.p.) | 2, 5, 10 mg/kg | 7 doses over 15 alternate days | Not specified | 2 mg/kg showed no toxicity. 5 and 10 mg/kg increased follicular activation and cell proliferation, with 10 mg/kg showing DNA damage.[5][6][7] | [5][6][7] |
| 27-dehydroxywithaferin A (WT2) | Young female mice (fertility and ovarian follicle study) | Intraperitoneal (i.p.) | 2, 5, 10 mg/kg | 7 doses over 15 alternate days | Not specified | 2 mg/kg showed no toxicity. 5 and 10 mg/kg increased follicular activation and cell proliferation, with 10 mg/kg showing DNA damage.[5][6][7] | [5][6][7] |
| Withanone | HT1080 Fibrosarcoma Xenograft | Intraperitoneal (i.p.) | 1 mg/kg (in combination with Withaferin A) | Every alternate day | 0.5% DMSO | Significant inhibition of tumor growth and metastasis. | [3] |
| 3-azido-withaferin A | Matrigel Plug Angiogenesis Assay | Intraperitoneal (i.p.) | 1, 10, 20, 30 mg/kg/day | Daily for 7 days | Not specified | Dose-dependent inhibition of neovascularization. 50 mg/kg/day was toxic.[8] | [8] |
Experimental Protocols
Detailed methodologies for the administration of Withaferin A and its analogs are crucial for reproducibility and accurate interpretation of results.
Preparation of Dosing Solutions
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of the compound, as well as minimizing toxicity to the animal. Common vehicles for Withaferin A and its analogs include:
-
For Intraperitoneal (i.p.) Injection: A solution of Dimethyl sulfoxide (B87167) (DMSO) is often used. However, the final concentration of DMSO in the injected volume should be kept low (typically ≤10%) to avoid peritoneal irritation. A combination of DMSO, Cremophor, and saline has also been reported.
-
For Oral Gavage (p.o.): A suspension in 0.5% Carboxymethylcellulose (CMC) in phosphate-buffered saline (PBS) is a suitable vehicle for oral administration.
Preparation Protocol (Example for i.p. injection):
-
Weigh the required amount of Withaferin A or its analog in a sterile microfuge tube.
-
Add a minimal amount of sterile DMSO to dissolve the compound completely.
-
Vortex the solution until the compound is fully dissolved.
-
Add sterile saline (0.9% NaCl) to the desired final volume, ensuring the final DMSO concentration is within a safe range for the animal.
-
Vortex the solution again to ensure homogeneity.
-
The solution should be prepared fresh before each administration.
Administration Techniques
a) Intraperitoneal (i.p.) Injection Protocol:
-
Animal Restraint: Properly restrain the mouse by grasping the loose skin at the scruff of the neck to immobilize the head and body.
-
Injection Site: The injection should be administered into the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle, bevel up.
-
Aspiration: Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Injection: Slowly inject the dosing solution.
-
Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions post-injection.
b) Oral Gavage Protocol:
-
Animal Restraint: Restrain the mouse firmly by the scruff of the neck, ensuring the head is slightly extended to straighten the esophagus.
-
Gavage Needle Selection: Use a sterile, ball-tipped gavage needle (typically 20-22 gauge for adult mice). The length should be pre-measured from the tip of the mouse's nose to the last rib to ensure it reaches the stomach.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Administration: Once the needle is in the correct position, slowly administer the compound suspension.
-
Withdrawal: Gently remove the needle in a single, smooth motion.
-
Monitoring: Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Signaling Pathways and Experimental Workflows
Withaferin A and its analogs exert their anticancer effects by modulating multiple signaling pathways. Understanding these pathways is crucial for interpreting experimental results and identifying biomarkers of response.
Key Signaling Pathways Modulated by Withaferin A
-
NF-κB Signaling Pathway: Withaferin A has been shown to inhibit the NF-κB pathway, a key regulator of inflammation, cell survival, and proliferation. It can block the activation of IKKβ, leading to the stabilization of IκBα and preventing the nuclear translocation of NF-κB.[9]
-
STAT3 Signaling Pathway: Constitutive activation of STAT3 is common in many cancers and promotes cell proliferation and survival. Withaferin A can inhibit both constitutive and IL-6-inducible STAT3 activation.[10]
-
Akt/mTOR Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Withaferin A can suppress the Akt/mTOR pathway, leading to the inhibition of cancer cell growth.
-
Apoptosis Pathway: Withaferin A can induce apoptosis through both intrinsic and extrinsic pathways by modulating the expression of pro- and anti-apoptotic proteins.
-
Angiogenesis and Metastasis Pathways: Withaferin A and its analogs can inhibit tumor angiogenesis and metastasis by targeting pathways involving VEGF and matrix metalloproteinases (MMPs).[8][11]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow.
Caption: Withaferin A inhibits the NF-κB signaling pathway.
Caption: Withaferin A inhibits the STAT3 signaling pathway.
Caption: General experimental workflow for in vivo studies.
Conclusion
The successful in vivo evaluation of Withaferin A and its analogs is contingent on the implementation of well-defined and reproducible dosing strategies. The data and protocols presented herein provide a foundation for researchers to design and execute robust preclinical studies. It is imperative to carefully consider the specific mouse model, the physicochemical properties of the analog, and the intended therapeutic application when optimizing dosing regimens. Further research into the pharmacokinetics and pharmacodynamics of novel Withaferin A analogs will continue to refine these strategies and accelerate their potential translation to the clinic.
References
- 1. In vivo growth inhibitory and radiosensitizing effects of withaferin A on mouse Ehrlich ascites carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Withanolide derivatives: natural compounds with anticancer potential offer low toxicity to fertility and ovarian follicles in mice [animal-reproduction.org]
- 6. bvs-vet.org.br [bvs-vet.org.br]
- 7. researchgate.net [researchgate.net]
- 8. A Novel MMP-2 Inhibitor 3-azidowithaferin A (3-azidoWA) Abrogates Cancer Cell Invasion and Angiogenesis by Modulating Extracellular Par-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Withaferin A inhibits activation of signal transducer and activator of transcription 3 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
Application Notes and Protocols for Proteasome Inhibition Studies Using 3-(2-Hydroxyethyl) thio withaferin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaferin A (WA), a steroidal lactone derived from the plant Withania somnifera, has been extensively studied for its potent anti-inflammatory, anti-angiogenic, and anti-cancer properties.[1] A primary mechanism of action for WA is the inhibition of the 26S proteasome, a critical cellular machine responsible for protein degradation.[2] Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, cell cycle arrest, and apoptosis in cancer cells. 3-(2-Hydroxyethyl) thio withaferin A is a derivative of Withaferin A.[3] While specific data for this derivative is limited, its structural similarity to WA suggests it may exhibit similar biological activities, including proteasome inhibition.
These application notes provide a comprehensive guide for researchers interested in studying the proteasome-inhibitory effects of this compound. The protocols outlined below are based on established methods for Withaferin A and serve as a robust starting point for evaluating this specific derivative.
Mechanism of Action: Proteasome Inhibition by Withaferin A Analogs
Withaferin A and its analogs are known to primarily inhibit the chymotrypsin-like (CT-L) activity of the β5 subunit of the 20S proteasome.[2] This inhibition is thought to occur through a covalent interaction with the active site threonine residue. The blockage of proteasomal activity leads to the accumulation of polyubiquitinated proteins, which would normally be targeted for degradation. This disruption of protein homeostasis triggers a cascade of cellular events, including the unfolded protein response (UPR), oxidative stress, and ultimately, the activation of apoptotic pathways.
Key Experiments and Protocols
This section details the experimental protocols to assess the proteasome-inhibitory and cytotoxic effects of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the medium containing the compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates or intact cells. The Proteasome-Glo™ Cell-Based Assay is a common method that uses a luminogenic substrate that produces light upon cleavage by the proteasome.[5][6][7]
Protocol (using Proteasome-Glo™ Assay):
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with various concentrations of this compound as described for the MTT assay. Include a positive control for proteasome inhibition, such as MG132 (10 µM).
-
Reagent Preparation: Prepare the Proteasome-Glo™ reagent according to the manufacturer's instructions.[5][6] This typically involves reconstituting the lyophilized substrate with the provided buffer.
-
Lysis and Detection: Add a volume of the Proteasome-Glo™ reagent equal to the volume of the cell culture medium in each well.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes to allow for cell lysis and the enzymatic reaction to occur.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of proteasome inhibition relative to the vehicle-treated control cells. Determine the IC₅₀ value for proteasome inhibition.
Western Blot Analysis
Western blotting is used to detect the accumulation of ubiquitinated proteins and the expression of key apoptosis-related proteins.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-Ubiquitin
-
Anti-PARP (to detect cleavage)
-
Anti-Caspase-3 (to detect cleavage)
-
Anti-Bax
-
Anti-Bcl-2
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ to determine the relative protein expression levels.
Data Presentation
The following tables provide a template for summarizing quantitative data from the described experiments.
Table 1: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | 24 | [Insert Data] |
| 48 | [Insert Data] | |
| 72 | [Insert Data] | |
| HeLa | 24 | [Insert Data] |
| 48 | [Insert Data] | |
| 72 | [Insert Data] | |
| A549 | 24 | [Insert Data] |
| 48 | [Insert Data] | |
| 72 | [Insert Data] |
Table 2: Proteasome Inhibition by this compound
| Cell Line | Assay Type | IC₅₀ (µM) |
| MCF-7 | Cell-Based Proteasome-Glo™ | [Insert Data] |
| HeLa | Cell-Based Proteasome-Glo™ | [Insert Data] |
| A549 | Cell-Based Proteasome-Glo™ | [Insert Data] |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression
| Protein | Treatment | Fold Change vs. Control (Densitometry) |
| Pro-Apoptotic | ||
| Cleaved PARP | [Compound Conc.] | [Insert Data] |
| Cleaved Caspase-3 | [Compound Conc.] | [Insert Data] |
| Bax | [Compound Conc.] | [Insert Data] |
| Anti-Apoptotic | ||
| Bcl-2 | [Compound Conc.] | [Insert Data] |
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the proteasome-inhibitory and anti-cancer effects of this compound. While these protocols are based on the well-documented activities of its parent compound, Withaferin A, they should be optimized for the specific cell lines and experimental conditions used. The systematic application of these methods will enable a thorough characterization of this novel derivative and its potential as a therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Withaferin A Inhibits the Proteasome Activity in Mesothelioma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. Cell-Based Proteasome-Glo™ Assays [worldwide.promega.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of 3-(2-Hydroxyethyl) thio withaferin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Hydroxyethyl) thio withaferin A is a derivative of Withaferin A, a bioactive steroidal lactone predominantly found in the plant Withania somnifera (Ashwagandha). Withaferin A is well-documented for its potent anti-inflammatory properties, primarily mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][3] This document provides a comprehensive set of protocols to assess the anti-inflammatory potential of its derivative, this compound. The following protocols are based on established methods for evaluating anti-inflammatory compounds and are proposed for the systematic investigation of this specific derivative.
Predicted Mechanism of Action
It is hypothesized that this compound shares a similar mechanism of action with its parent compound, Withaferin A. The primary anti-inflammatory activity is likely exerted through the inhibition of the NF-κB signaling cascade.[1][2][3] This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4]
Part 1: In Vitro Evaluation
Cell Viability Assay
Objective: To determine the non-toxic concentration range of this compound for subsequent in vitro assays.
Protocol:
-
Cell Culture: Seed RAW 264.7 murine macrophages or human THP-1 monocytes in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Nitric Oxide (NO) Production Assay
Objective: To assess the inhibitory effect of the compound on the production of nitric oxide, a key inflammatory mediator.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammation Induction: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce inflammation and NO production. Include a negative control (no LPS) and a positive control (LPS with vehicle).
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant.
-
Griess Assay: Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) to the supernatant.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Quantify NO concentration using a sodium nitrite (B80452) standard curve and calculate the percentage of inhibition.
Pro-inflammatory Cytokine Quantification (ELISA)
Objective: To measure the effect of the compound on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.
Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay.
-
Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatant and store it at -80°C until analysis.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples. Calculate the percentage of inhibition compared to the LPS-treated vehicle control.
Western Blot Analysis of NF-κB Pathway Proteins
Objective: To investigate the molecular mechanism by determining the effect of the compound on the phosphorylation and degradation of key proteins in the NF-κB pathway.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound and stimulate with LPS as described previously.
-
Protein Extraction: Lyse the cells at different time points (e.g., 0, 15, 30, 60 minutes) post-LPS stimulation and extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Densitometrically quantify the band intensities and normalize to the loading control.
Part 2: In Vivo Evaluation
Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory activity of the compound in a well-established animal model of inflammation.
Protocol:
-
Animals: Use male Wistar rats or Swiss albino mice (6-8 weeks old).
-
Grouping: Divide the animals into groups: vehicle control, positive control (e.g., indomethacin, 10 mg/kg), and this compound treated groups at different doses.
-
Compound Administration: Administer the compound or vehicle orally or intraperitoneally.
-
Edema Induction: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group.
LPS-Induced Systemic Inflammation Model
Objective: To assess the compound's ability to mitigate systemic inflammation by measuring serum cytokine levels.
Protocol:
-
Animals: Use male C57BL/6 mice (8-10 weeks old).
-
Compound Administration: Administer this compound or vehicle intraperitoneally.
-
LPS Challenge: After 1 hour, inject a sublethal dose of LPS (e.g., 5 mg/kg) intraperitoneally to induce systemic inflammation.
-
Blood Collection: At different time points (e.g., 2, 6, and 24 hours) after the LPS challenge, collect blood via cardiac puncture.
-
Serum Separation: Separate the serum by centrifugation and store at -80°C.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA or a multiplex cytokine assay.
-
Data Analysis: Compare the cytokine levels in the treated groups to the LPS-challenged vehicle control group.
Data Presentation
All quantitative data should be presented in a clear and structured format to facilitate comparison.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Assay | Parameter | IC50 (µM) | Max Inhibition (%) at [Concentration] |
| Cell Viability (RAW 264.7) | Cytotoxicity | >100 µM (example) | N/A |
| Nitric Oxide Production | NO Inhibition | Data to be filled | Data to be filled |
| Cytokine Secretion | TNF-α Inhibition | Data to be filled | Data to be filled |
| Cytokine Secretion | IL-6 Inhibition | Data to be filled | Data to be filled |
IC50 values represent the concentration of the compound required to inhibit 50% of the measured response.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | - | 0 |
| Indomethacin | 10 | Data to be filled |
| This compound | Dose 1 | Data to be filled |
| This compound | Dose 2 | Data to be filled |
| This compound | Dose 3 | Data to be filled |
Table 3: Effect on Serum Cytokine Levels in LPS-Induced Systemic Inflammation Model
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | Data to be filled | Data to be filled |
| LPS + Vehicle | - | Data to be filled | Data to be filled |
| LPS + Compound | Dose 1 | Data to be filled | Data to be filled |
| LPS + Compound | Dose 2 | Data to be filled | Data to be filled |
Conclusion
The protocols outlined in this document provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By employing a combination of in vitro and in vivo models, researchers can elucidate the compound's efficacy, mechanism of action, and potential as a novel anti-inflammatory agent. The systematic collection and clear presentation of quantitative data are crucial for advancing the understanding of this promising Withaferin A derivative.
References
Application Notes and Protocols: Development and Use of Biotinylated Withaferin A Analogs for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withaferin A (WFA) is a bioactive steroidal lactone derived from the plant Withania somnifera, which has been utilized for centuries in Ayurvedic medicine.[1][2] Modern research has identified WFA as a potent agent with a range of therapeutic properties, including anti-inflammatory, anti-angiogenic, and anticancer activities.[2][3] WFA exerts its effects by modulating multiple signaling pathways, such as inhibiting NF-κB and STAT3, and activating the p53 tumor suppressor.[1][4] To fully harness its therapeutic potential and understand its complex mechanism of action, it is crucial to identify its direct molecular targets within the cell.
The development of biotinylated Withaferin A analogs provides a powerful chemical biology tool for target identification.[2][5] This approach, known as affinity-based protein profiling or chemical proteomics, utilizes the high-affinity interaction between biotin (B1667282) and streptavidin to isolate protein targets that bind to the WFA analog.[6] These application notes provide a detailed overview and protocols for the synthesis, validation, and application of biotinylated WFA for target discovery.
Application Note 1: Synthesis of a Biotinylated Withaferin A Analog
The synthesis of a biotinylated WFA analog is designed to attach a biotin tag to the WFA molecule without compromising its biological activity. A common strategy involves modifying a functional group on the WFA molecule that is known to be dispensable for its bioactivity. The C27 hydroxyl group of Withaferin A has been successfully exploited for this purpose.[3] A linker, often a long hydrocarbon chain, is introduced between the WFA molecule and the biotin moiety to minimize steric hindrance and allow the biotin tag to be accessible for binding to streptavidin.[3]
A representative synthetic scheme is outlined below. This strategy generates an affinity probe, such as WFA-LC2B, which can be used to isolate WFA's biological targets.[3][7]
Caption: Synthetic workflow for generating a biotinylated WFA analog.
Application Note 2: Validation of Biological Activity
Before proceeding with target identification studies, it is critical to confirm that the biotinylated WFA analog retains the biological activity of the parent compound. A loss of potency can occur with biotinylated natural products, but this does not necessarily restrict their use for successful target identification.[3]
Key Validation Assays:
-
Angiogenesis Inhibition Assay: WFA is a known inhibitor of angiogenesis.[3][7] The biotinylated analog's activity can be tested using an in vitro endothelial cell spheroid sprouting assay.[3]
-
Ubiquitination Assay: WFA targets the ubiquitin-proteasome pathway.[3][7] Treatment of cells (e.g., human umbilical vein endothelial cells, HUVECs) with the biotinylated analog should result in an accumulation of ubiquitinated proteins, which can be detected by Western blot.[3]
Experimental Protocols
Protocol 1: Affinity Pull-Down for Target Identification
This protocol describes the use of a biotinylated WFA analog to isolate binding proteins from a cell lysate.
Materials:
-
Biotinylated WFA analog (e.g., WFA-LC2B)
-
DMSO (vehicle control)
-
Cell line of interest (e.g., HUVECs, MDA-MB-231 breast cancer cells)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
BCA Protein Assay Kit
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Lyse the cells on ice using lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Incubation with Biotinylated Probe:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL.
-
Add the biotinylated WFA analog to the lysate at a final concentration of 5 µM.[3] For a negative control, add an equivalent volume of DMSO.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Capture of Protein-Probe Complexes:
-
Add pre-washed streptavidin beads to the lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated probe-protein complexes to bind to the beads.
-
-
Washing:
-
Pellet the beads using a magnetic stand or centrifugation.
-
Discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add 2X SDS-PAGE sample buffer to the beads and boil at 95-100°C for 5-10 minutes to elute the bound proteins.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Downstream Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting.
-
For comprehensive target identification, perform in-gel trypsin digestion of protein bands followed by LC-MS/MS analysis.[8]
-
Caption: Experimental workflow for affinity pull-down assays.
Protocol 2: Competitive Binding Assay
This protocol is essential to confirm that the biotinylated analog binds to the same target as the unmodified WFA.
Procedure:
-
Pre-incubation with Unlabeled WFA:
-
Prepare cell lysates as described in Protocol 1.
-
Pre-treat the lysate with an excess of unlabeled WFA (e.g., 5 µM) or DMSO for 30-60 minutes at 4°C.[3]
-
-
Incubation with Biotinylated Probe:
-
Add the biotinylated WFA analog (e.g., 5 µM) to the pre-treated lysates.[3]
-
Incubate for 2-4 hours at 4°C with rotation.
-
-
Capture, Washing, and Elution:
-
Proceed with steps 3-5 from Protocol 1 (capture with streptavidin beads, washing, and elution).
-
-
Analysis:
-
Analyze the eluates by SDS-PAGE or Western blot for a known target.
-
A significant reduction in the signal from the pulled-down protein in the sample pre-incubated with unlabeled WFA indicates specific binding.[3]
-
Data Presentation: Identified Withaferin A Targets
Chemoproteomic studies using biotinylated WFA probes have successfully identified numerous protein targets, providing insight into its polypharmacological effects.[2][9]
| Target Protein | Cellular Function | Identification Context | Citation |
| Vimentin | Intermediate filament protein, cytoskeletal integrity | Covalent modification of Cys328; identified in endothelial cells. | [2][8] |
| Annexin A2 | Calcium-dependent phospholipid-binding protein | Putative target involved in actin bundling. | [10] |
| PSMB10 | Proteasome subunit | Target in multiple myeloma cells, involved in proteotoxic stress. | [11] |
| HSP90 | Heat shock protein, protein folding | Known WFA-binding protein. | [2] |
| β-tubulin | Cytoskeletal protein | Known WFA-binding protein. | [2] |
| KEAP1 | Adaptor protein for Nrf2 degradation | Covalent target involved in oxidative stress response. | [2] |
| IPO5 | Importin protein, nuclear transport | Covalent inhibitor. | [2] |
| HNRNPF | Heterogeneous nuclear ribonucleoprotein F | Covalent target involved in RNA metabolism in breast cancer cells. | [9] |
| CKAP4 | Cytoskeleton-associated protein 4 | Covalent target in triple-negative breast cancer cells. | [9] |
| MVK | Mevalonate kinase | Non-covalent target in triple-negative breast cancer cells. | [9] |
Visualizing a Key WFA-Modulated Signaling Pathway
WFA has been shown to inhibit the activation of STAT3, a key oncogenic transcription factor.[1] The diagram below illustrates the canonical STAT3 signaling pathway and the inhibitory action of Withaferin A.
Caption: WFA inhibits IL-6-inducible STAT3 activation.[1]
References
- 1. Withaferin A inhibits activation of signal transducer and activator of transcription 3 in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of withaferin A analogs as probes of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of withaferin A analogs as probes of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. US20110230551A1 - Withaferin a analogs and uses thereof - Google Patents [patents.google.com]
- 11. Proteomic characterization of Withaferin A-targeted protein networks for the treatment of monoclonal myeloma gammopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Cytotoxicity of 3-(2-Hydroxyethyl) thio withaferin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Withaferin A is known to induce cytotoxicity in a variety of cancer cell lines, with IC50 values typically in the low micromolar range.[2][6] The primary mechanism of cell death induced by Withaferin A is apoptosis, which is triggered through both intrinsic and extrinsic signaling pathways.[2][4] Key events in Withaferin A-induced apoptosis include the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, activation of caspases, and cell cycle arrest.[2][8]
This document provides detailed protocols for three common cell-based assays to assess different aspects of cytotoxicity:
-
MTT Assay: To measure overall cell viability and metabolic activity.
-
LDH Assay: To quantify membrane integrity and necrosis.
-
Caspase-Glo® 3/7 Assay: To specifically measure the activity of key executioner caspases in apoptosis.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described assays.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration of 3-(2-Hydroxyethyl) thio withaferin A (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: Cell Membrane Integrity as Determined by LDH Assay
| Concentration of this compound (µM) | Absorbance (490 nm) (Mean ± SD) | % Cytotoxicity |
| 0 (Vehicle Control) | 0 | |
| Spontaneous LDH Release | ||
| Maximum LDH Release | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 3: Apoptosis Induction as Determined by Caspase-Glo® 3/7 Assay
| Concentration of this compound (µM) | Luminescence (RLU) (Mean ± SD) | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 1 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: General experimental workflow for cytotoxicity assessment.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
This compound
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes, which is an indicator of necrosis.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
This compound
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). Include wells for spontaneous LDH release (cells with vehicle control) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, based on the absorbance values of the experimental, spontaneous release, and maximum release wells.
Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[1]
Materials:
-
Cells of interest
-
White-walled 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay System (commercially available)
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with this compound as described for the MTT assay (Steps 1 and 2).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: After the treatment period, add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the fold increase in caspase-3/7 activity relative to the vehicle-treated control cells.
Signaling Pathways
The following diagrams illustrate the potential signaling pathways that may be affected by this compound, based on the known mechanisms of Withaferin A.
Caption: Potential apoptotic signaling pathways affected by the compound.
Caption: Potential necrotic cell death pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxicity of withaferin A in glioblastomas involves induction of an oxidative stress-mediated heat shock response while altering Akt/mTOR and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of withaferin A in glioblastomas involves induction of an oxidative stress-mediated heat shock response while altering Akt/mTOR and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Withaferin A induces apoptosis through the generation of thiol oxidation in human head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. grokipedia.com [grokipedia.com]
- 7. The Natural Products Withaferin A and Withanone from the Medicinal Herb Withania somnifera Are Covalent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Withania somnifera Induces Cytotoxic and Cytostatic Effects on Human T Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Withaferin A is a potent inhibitor of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-Angiogenic Activity of Withaferin A Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the techniques and protocols for evaluating the anti-angiogenic properties of withaferin A and its derivatives. The methodologies described herein are based on established in vitro and in vivo assays and are intended to guide researchers in the systematic assessment of these compounds for potential therapeutic development.
Introduction to Withaferin A and Angiogenesis
Withaferin A, a steroidal lactone derived from the plant Withania somnifera (Ashwagandha), has garnered significant attention for its diverse pharmacological activities, including potent anti-cancer and anti-inflammatory effects.[1][2] A crucial aspect of its anti-tumor activity is its ability to inhibit angiogenesis, the formation of new blood vessels from pre-existing ones.[3][4] Tumors require a dedicated blood supply for growth and metastasis, making anti-angiogenic agents a critical area of cancer research.[1][4] Withaferin A has been shown to exert its anti-angiogenic effects through various mechanisms, including the inhibition of key signaling pathways such as the Vascular Endothelial Growth Factor (VEGF) and Nuclear Factor-kappa B (NF-κB) pathways.[3][5][6]
In Vitro Assays for Anti-Angiogenic Activity
A variety of in vitro assays are available to assess the anti-angiogenic potential of withaferin A compounds.[7][8] These assays model different stages of the angiogenic process, including endothelial cell proliferation, migration, and differentiation into tube-like structures.
Endothelial Cell Proliferation Assay
This assay determines the effect of withaferin A on the proliferation of endothelial cells, a fundamental step in angiogenesis. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used for this purpose.[3][9]
Protocol:
-
Cell Culture: Culture HUVECs in endothelial cell growth medium supplemented with growth factors.
-
Seeding: Seed HUVECs in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of withaferin A or a vehicle control.
-
Incubation: Incubate the plates for 24-72 hours.
-
Quantification: Assess cell proliferation using a suitable method, such as the MTT assay, BrdU incorporation assay, or by direct cell counting.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of withaferin A required to inhibit cell proliferation by 50%.
Endothelial Cell Sprouting Assay
This assay evaluates the ability of withaferin A to inhibit the sprouting of new capillary-like structures from endothelial cell spheroids embedded in a three-dimensional matrix.[3][9][10]
Protocol:
-
Spheroid Formation: Generate HUVEC spheroids by seeding cells in a non-adherent round-bottom 96-well plate.
-
Matrix Embedding: Embed the spheroids in a collagen I or Matrigel matrix in a 24-well plate.
-
Treatment: Add endothelial cell growth medium containing angiogenic factors (e.g., VEGF, FGF-2) and different concentrations of withaferin A or a vehicle control.
-
Incubation: Incubate for 24-48 hours to allow for sprout formation.
-
Imaging and Quantification: Capture images of the spheroids using a microscope and quantify the number and cumulative length of the sprouts.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of withaferin A to disrupt the formation of capillary-like networks by endothelial cells on a basement membrane matrix.
Protocol:
-
Matrix Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify.
-
Cell Seeding: Seed HUVECs onto the Matrigel-coated wells.
-
Treatment: Add medium containing various concentrations of withaferin A or a vehicle control.
-
Incubation: Incubate for 4-18 hours, allowing the cells to form tube-like structures.
-
Imaging and Analysis: Visualize the tube network using a microscope and quantify parameters such as the number of junctions, total tube length, and number of loops.
In Vivo and Ex Vivo Assays for Anti-Angiogenic Activity
To validate the in vitro findings, it is essential to evaluate the anti-angiogenic effects of withaferin A in a more physiologically relevant context using in vivo or ex vivo models.[8][11][12]
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis. It utilizes the highly vascularized membrane of a developing chicken embryo.[4][12]
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs for 3-4 days.
-
Windowing: Create a small window in the eggshell to expose the CAM.
-
Sample Application: Place a sterile filter paper disc or a gelatin sponge containing withaferin A or a vehicle control onto the CAM.
-
Incubation: Reseal the window and incubate the eggs for another 2-3 days.
-
Analysis: Observe and quantify the formation of new blood vessels around the disc/sponge. The extent of the avascular zone is an indicator of anti-angiogenic activity.
Aortic Ring Assay
This ex vivo assay uses rings of aorta cultured in a 3D matrix to assess the outgrowth of microvessels.[8]
Protocol:
-
Aorta Dissection: Dissect the thoracic aorta from a sacrificed rat or mouse under sterile conditions.
-
Ring Preparation: Cut the aorta into 1-2 mm thick rings.
-
Matrix Embedding: Embed the aortic rings in a collagen or Matrigel matrix in a culture plate.
-
Treatment: Add culture medium containing withaferin A or a vehicle control.
-
Incubation and Observation: Incubate for 7-14 days and monitor the outgrowth of microvessels from the rings.
-
Quantification: Quantify the extent of microvessel outgrowth by measuring the area or length of the sprouts.
Tumor Xenograft Model
This in vivo model involves implanting human tumor cells into immunocompromised mice to evaluate the effect of withaferin A on tumor growth and angiogenesis.
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Administer withaferin A or a vehicle control to the mice via an appropriate route (e.g., intraperitoneal, oral).
-
Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals.
-
Immunohistochemistry: At the end of the study, excise the tumors and perform immunohistochemical staining for endothelial cell markers (e.g., CD31) to quantify microvessel density.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-angiogenic effects of withaferin A from various studies.
Table 1: In Vitro Anti-Angiogenic Activity of Withaferin A
| Assay | Cell Line | Parameter | Value | Reference |
| Cell Proliferation | HUVEC | IC50 | 12 nM | [3][9] |
| Cell Proliferation | Endometrial Cancer (KLE) | IC50 | 10 µM | [6] |
Table 2: In Vivo Anti-Angiogenic Activity of Withaferin A
| Model | Tumor Type | Treatment Dose | Effect | Reference |
| Ehrlich Ascites Tumor | - | 7 mg/kg | Marked inhibition of angiogenesis and micro-vessel density | [13] |
| Nude Mouse Xenograft | Liver Tumor | - | Significant inhibition of tumor growth and lower incidence of lung metastasis | [14] |
Signaling Pathways and Experimental Workflows
The anti-angiogenic activity of withaferin A is attributed to its modulation of key signaling pathways involved in blood vessel formation.
Withaferin A's Inhibition of the VEGF Signaling Pathway
Withaferin A has been shown to suppress the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor.[5][13] It achieves this by decreasing the binding of the transcription factor Sp1 to the VEGF promoter.[13]
Caption: Withaferin A inhibits VEGF expression.
Withaferin A's Interference with the NF-κB Signaling Pathway
Withaferin A inhibits the NF-κB signaling pathway in endothelial cells by interfering with the ubiquitin-mediated proteasome pathway.[3][9] This leads to a reduction in the expression of pro-angiogenic genes regulated by NF-κB.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. The Therapeutic Effects of Withaferin A against Cancer: Overview and Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Withaferin A is a potent inhibitor of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of VEGF: a novel mechanism to control angiogenesis by Withania somnifera’s key metabolite Withaferin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 7. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. In vivo models of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Molecular Docking Studies of 3-(2-Hydroxyethyl) thio withaferin A with Target Proteins
Audience: Researchers, scientists, and drug development professionals.
Abstract: Withaferin A, a steroidal lactone derived from Withania somnifera, has demonstrated significant therapeutic potential, particularly in oncology, by interacting with a multitude of protein targets. Chemical modifications of Withaferin A can alter its binding affinities and specificities, potentially leading to enhanced efficacy and reduced off-target effects. This document provides a detailed protocol for a proposed molecular docking study of a synthetic derivative, 3-(2-Hydroxyethyl) thio withaferin A, against several known protein targets of the parent compound. Given that Withaferin A is known to form covalent bonds with cysteine residues in its targets, this protocol will encompass both standard and covalent docking methodologies.
Introduction to this compound and its Potential Targets
Withaferin A exerts its biological effects by modulating various signaling pathways critical for cancer cell survival and proliferation. It has been shown to interact with proteins such as Heat Shock Protein 90 (Hsp90), β-tubulin, the Glucose-regulated protein 78 (GRP78), and Bruton's tyrosine kinase (BTK). The introduction of a 3-(2-Hydroxyethyl) thio group to the Withaferin A scaffold may influence its interaction with these targets, potentially altering its therapeutic profile. Molecular docking serves as a powerful in silico tool to predict the binding mode and affinity of this novel derivative, guiding further experimental validation.
Proposed Target Proteins for Molecular Docking
Based on the known mechanisms of Withaferin A, the following proteins are proposed as primary targets for the molecular docking study of its 3-(2-Hydroxyethyl) thio derivative.
| Target Protein | PDB ID | Rationale for Selection | Potential Binding Site Residues |
| β-tubulin | 1JFF | Withaferin A is known to bind to β-tubulin, disrupting microtubule dynamics and inducing apoptosis.[1] | Cys239, Cys303[1] |
| Hsp90 | 1UYG | Hsp90 is a molecular chaperone crucial for the stability of many oncoproteins. Its inhibition is a key anti-cancer strategy. | ATP-binding pocket |
| GRP78 | 5E84 | GRP78 is a key regulator of the unfolded protein response and is overexpressed in many cancers.[2] | Substrate-binding domain (SBD)[2] |
| BTK | 3GEN | Withaferin A has been shown to covalently target BTK, a key enzyme in B-cell signaling.[3] | Cys481[3] |
Experimental Protocols
Ligand Preparation
-
3D Structure Generation: The 3D structure of this compound will be sketched using a molecular builder such as ChemDraw or MarvinSketch and saved in a suitable format (e.g., MOL, SDF).
-
Energy Minimization: The ligand structure will be energy-minimized using a force field like MMFF94. This can be performed using software such as Avogadro, PyRx, or the LigPrep module of the Schrödinger suite.[4]
-
Charge Assignment: Appropriate partial charges (e.g., Gasteiger charges) will be assigned to the ligand atoms.
-
Format Conversion: The prepared ligand structure will be converted to the PDBQT format for use with AutoDock Vina or a similar docking program.
Protein Preparation
-
PDB Structure Retrieval: The 3D crystallographic structures of the target proteins will be downloaded from the Protein Data Bank (PDB).
-
Protein Cleaning: All non-essential water molecules, co-crystallized ligands, and ions will be removed from the PDB file. This can be done using UCSF Chimera, PyMOL, or the Protein Preparation Wizard in Schrödinger Maestro.
-
Addition of Polar Hydrogens: Polar hydrogen atoms will be added to the protein structure.
-
Charge and Protonation State Assignment: Appropriate charges and protonation states for the amino acid residues at a physiological pH (7.4) will be assigned.
-
Format Conversion: The prepared protein structure will be converted to the PDBQT format.
Molecular Docking Protocol (Non-covalent)
-
Grid Box Generation: A grid box will be defined around the active site of the target protein. The dimensions and center of the grid box should be sufficient to encompass the binding pocket. For known targets, the grid can be centered on the co-crystallized ligand.
-
Docking with AutoDock Vina:
-
The prepared protein and ligand files, along with a configuration file specifying the grid box parameters, will be used as input for AutoDock Vina.
-
The exhaustiveness parameter, which controls the thoroughness of the search, will be set to a value between 8 and 20.
-
The docking simulation will be executed to generate a set of predicted binding poses with their corresponding binding affinities (in kcal/mol).
-
Covalent Docking Protocol (for targets with reactive cysteines like BTK and β-tubulin)
-
Software Selection: A docking program that supports covalent docking, such as AutoDock Covalent, Schrödinger's CovDock, or GOLD, will be used.
-
Reactive Residue Identification: The specific cysteine residue in the active site (e.g., Cys481 in BTK, Cys239 in β-tubulin) will be defined as the reactive residue.
-
Reaction Type Definition: The type of covalent reaction (e.g., Michael addition) between the thiol group of the cysteine and the reactive site on the ligand will be specified.
-
Covalent Docking Execution: The covalent docking simulation will be performed to generate poses where the ligand is covalently attached to the specified cysteine residue. The program will score these poses based on the binding energy of the complex.
Analysis of Docking Results
-
Binding Affinity Evaluation: The predicted binding affinities for the top-ranked poses will be analyzed. A more negative value indicates a stronger predicted binding.
-
Interaction Analysis: The protein-ligand interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) for the best binding pose will be visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.
-
Comparison with Withaferin A: The docking results for this compound will be compared with those of the parent compound, Withaferin A, to predict whether the modification enhances or diminishes binding affinity.
Hypothetical Quantitative Data
The following tables present hypothetical docking results for this compound against the selected target proteins, based on reported values for Withaferin A and its derivatives.[2][5][6][7]
Table 1: Hypothetical Non-Covalent Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Estimated Ki (µM) | Key Interacting Residues |
| Hsp90 | 1UYG | -9.2 | 0.25 | Asp93, Leu107, Asn106, Phe138 |
| GRP78 | 5E84 | -8.5 | 0.68 | Ile426, Thr428, Phe451 |
Table 2: Hypothetical Covalent Docking Results
| Target Protein | PDB ID | Covalent Docking Score | Covalently Bound Residue | Other Interacting Residues |
| β-tubulin | 1JFF | -10.5 | Cys239 | Val238, Ala250, Leu255 |
| BTK | 3GEN | -11.2 | Cys481 | Thr474, Asp539, Met477 |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Figure 1: A generalized workflow for the proposed molecular docking study.
Hsp90 Chaperone Cycle Inhibition Pathway
Caption: Figure 2: Simplified pathway of Hsp90 inhibition leading to client protein degradation.
BTK Signaling Pathway Interruption
References
- 1. The Natural Compound Withaferin A Covalently Binds to Cys239 of β-Tubulin to Promote Tubulin Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular docking analysis of Withaferin A from Withania somnifera with the Glucose regulated protein 78 (GRP78) receptor and the SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Insights from the molecular docking of withanolide derivatives to the target protein PknG from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. banglajol.info [banglajol.info]
- 6. researchgate.net [researchgate.net]
- 7. pnrjournal.com [pnrjournal.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 3-(2-Hydroxyethyl) thio Withaferin A for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when preparing 3-(2-Hydroxyethyl) thio withaferin A for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a derivative of Withaferin A, a naturally occurring steroidal lactone with known anti-inflammatory and anticancer properties.[1] Like its parent compound, it is hydrophobic, which can lead to poor solubility in aqueous solutions such as cell culture media. This can result in compound precipitation, leading to inaccurate dosing and unreliable experimental results.
Q2: What is the recommended solvent for creating a stock solution of this compound?
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. Withaferin A, the parent compound, is readily soluble in DMSO.[2][3] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer or cell culture medium. What should I do?
This is a common issue known as "crashing out," which occurs when a compound dissolved in an organic solvent is introduced into an aqueous environment where it is less soluble.[4] Here are several strategies to address this:
-
Optimize DMSO Concentration: Determine the maximum percentage of DMSO your specific cell line or assay can tolerate without affecting the biological system. This is typically between 0.1% and 1% for cell-based assays. Adjust your stock solution concentration to ensure the final DMSO concentration in your experiment does not exceed this limit.
-
Use a Serial Dilution Method: Instead of a single large dilution, perform a stepwise serial dilution. First, dilute the high-concentration DMSO stock into an intermediate solvent (like ethanol (B145695) or polyethylene (B3416737) glycol) before the final dilution into the aqueous buffer.
-
Incorporate Co-solvents: The use of water-miscible organic co-solvents in your final assay buffer can increase the solubility of your compound.
-
Employ Solubilizing Excipients: Surfactants or cyclodextrins can be used to encapsulate the compound and maintain its solubility in aqueous solutions.
Q4: Can I use surfactants or co-solvents to improve the solubility of this compound in my assay?
Yes, both surfactants and co-solvents can be effective. However, it is crucial to determine their cytotoxicity for your specific cell line, as they can impact cell viability. It is recommended to run a solvent toxicity control experiment to determine the maximum non-toxic concentration of any surfactant or co-solvent.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution
Symptom: The solution becomes cloudy or a visible precipitate forms immediately after adding the DMSO stock solution to the cell culture medium.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Solvent Shock | The rapid change in solvent polarity when adding a concentrated DMSO stock to a large volume of aqueous media causes the compound to precipitate.[5] | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) culture medium before adding it to the final volume. Add the stock solution dropwise while gently swirling the medium.[5] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for dilutions.[4] |
Issue 2: Delayed Precipitation During Incubation
Symptom: The medium is clear upon initial preparation but becomes cloudy or shows precipitate after several hours of incubation.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Metastable Solution | The initial concentration was above the thermodynamic solubility limit but below the point of immediate precipitation, creating a supersaturated solution that precipitates over time. | Lower the final working concentration of the compound. |
| Interaction with Media Components | The compound may interact with proteins or salts in the serum or media over time, forming insoluble complexes. | Reduce the serum concentration if your experimental design allows. Prepare the compound-containing medium fresh before each use. |
| Temperature Fluctuations | Repeatedly removing the culture plates from the incubator can cause temperature cycling, which may affect compound solubility. | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
| pH Changes | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds. | Ensure your medium is well-buffered and monitor the pH, especially in long-term experiments. |
Quantitative Data: Solubility of Withaferin A
| Solvent | Approximate Solubility of Withaferin A |
| DMSO | ~5-10 mg/mL[3][4] |
| Dimethylformamide (DMF) | ~5 mg/mL[4] |
| 100% Ethanol | ~5 mg/mL[3] |
| Methanol | ~5 mg/mL[3] |
| 1:1 Solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL[4] |
| Water | Insoluble[3] |
Experimental Protocols
Protocol 1: Standard Dilution of a DMSO Stock Solution
This protocol is a standard method for preparing a working solution of a hydrophobic compound for in vitro assays.
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM. Ensure complete dissolution by vortexing. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Pre-warm Media: Pre-warm your complete cell culture medium (with serum and supplements) to 37°C in a water bath.
-
Prepare Intermediate Dilution (Optional but Recommended): If the final concentration is very low, prepare an intermediate dilution of the stock solution in DMSO.
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Prepare Final Working Solution: While gently swirling the pre-warmed medium, add the required volume of the DMSO stock solution dropwise. The final concentration of DMSO should ideally be below 0.5% to minimize solvent toxicity.
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Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 2: Using Cyclodextrins to Enhance Solubility
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[6]
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Select a Cyclodextrin (B1172386): Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice for many hydrophobic compounds.
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your cell culture medium (e.g., 10-50 mM).
-
Complexation:
-
Method A (Co-evaporation): Dissolve this compound and HP-β-CD in a suitable organic solvent (e.g., methanol). Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator. Reconstitute the resulting thin film in pre-warmed cell culture medium.
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Method B (Kneading): Create a paste of HP-β-CD with a small amount of water. Gradually add the powdered compound and knead thoroughly. Dry the mixture and then dissolve it in the cell culture medium.
-
-
Sterilization: Filter-sterilize the final solution through a 0.22 µm filter before use.
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Validation: It is essential to perform control experiments to ensure that the cyclodextrin itself does not affect your experimental outcomes.
Visualizations
Signaling Pathways of Withaferin A
Withaferin A, the parent compound of this compound, is known to modulate multiple signaling pathways involved in cancer cell proliferation, apoptosis, and inflammation. The derivative is expected to have a similar mechanism of action.
Caption: Key signaling pathways modulated by Withaferin A.
Experimental Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for compound precipitation.
References
Technical Support Center: Managing Off-Target Effects of Withaferin A Derivatives
This guide provides researchers, scientists, and drug development professionals with essential information for managing and interpreting the off-target effects of Withaferin A (WFA) and its derivatives during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Withaferin A and what are its primary mechanisms of action? Withaferin A (WFA) is a bioactive steroidal lactone derived from the plant Withania somnifera (Ashwagandha).[1][2] It is known for its potent anti-inflammatory, anti-cancer, and pro-apoptotic properties.[1][3] WFA's anticancer effects are pleiotropic, meaning it interacts with multiple intracellular targets to modulate various signaling pathways. Key mechanisms include the induction of apoptosis through the generation of reactive oxygen species (ROS), activation of p53, and modulation of anti-apoptotic proteins like Bcl-2.[1][4][5] It also inhibits critical oncogenic pathways such as NF-κB, JAK/STAT, and Akt, and can arrest the cell cycle at the G2/M phase.[1][6]
Q2: What are "off-target" effects and why are they a concern with WFA derivatives? Off-target effects are unintended interactions of a drug or compound with molecules other than its primary therapeutic target.[7] Withaferin A is known to interact with a wide array of proteins, which contributes to its broad therapeutic effects but also complicates its use as a specific inhibitor.[1][8] These off-target interactions can lead to unexpected cellular responses, cytotoxicity, and misinterpretation of experimental data.[9][10] For example, while WFA's cytotoxicity is beneficial for killing cancer cells, it can also manifest as neurotoxicity, posing a challenge for its therapeutic development.[11] Understanding and controlling for these effects is crucial for accurately assessing the function of a specific target and for the clinical translation of WFA derivatives.
Q3: What are the known key targets and off-target signaling pathways affected by WFA? WFA's effects are widespread. It covalently binds to and modulates the function of various proteins.[12][13][14] While some of these are considered on-target for its anti-cancer effects (e.g., inhibition of NF-κB, STAT3, and Heat Shock Protein 90), many others could be considered off-targets depending on the experimental context.[1][6][15]
Key Modulated Pathways Include:
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Inhibition: NF-κB, JAK/STAT, PI3K/Akt/mTOR, NOTCH-1, and Wnt/β-catenin.[1][6]
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Activation/Induction: Apoptosis (via ROS generation and p53 activation), Endoplasmic Reticulum (ER) Stress, and Par-4 activation.[1][2]
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Other Key Interactions: WFA directly binds to proteins like the intermediate filament vimentin (B1176767) and the anti-apoptotic protein survivin.[16][17]
Q4: How can I distinguish between on-target and off-target effects in my experiments? Distinguishing between on-target and off-target effects is a critical challenge.[18] A multi-pronged approach is recommended:
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Kinase and Proteome Profiling: Screen the WFA derivative against a large panel of kinases or proteins to identify its selectivity profile. This can reveal unintended targets.[7][9]
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Rescue Experiments: If you have a primary target, transfecting cells with a drug-resistant mutant of that target should reverse the on-target effects but not the off-target ones.[7]
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Use of Structurally Different Inhibitors: Test other compounds with different chemical scaffolds that are known to inhibit the same primary target. If the observed phenotype persists across different inhibitors, it is more likely to be an on-target effect.[7]
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Cellular Thermal Shift Assay (CETSA): This method confirms direct binding of the compound to the target protein inside the cell, helping to validate target engagement.[19][20]
-
Dose-Response Analysis: Carefully titrate the concentration of the WFA derivative. Off-target effects often occur at higher concentrations than required for on-target activity.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity observed, potentially masking the desired on-target effect.
| Potential Cause | Suggested Solution | Expected Outcome |
| Concentration Too High | Perform a dose-response curve using a cell viability assay (e.g., MTT, MTS) to determine the IC50 value. Use concentrations at or below the IC50 for mechanistic studies.[21][22] | Identification of a sub-toxic concentration that allows for the study of specific on-target effects without overwhelming cytotoxicity. |
| Solvent Toxicity | Run a vehicle control (e.g., DMSO only) at the same final concentration used for the WFA derivative treatment. | Ensures that the observed cytotoxicity is due to the compound and not the solvent. |
| Off-Target Kinase Inhibition | 1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Compare results with other WFA derivatives or structurally unrelated inhibitors of the same primary target.[7] | A clearer understanding of whether the cytotoxicity is a result of on-target or off-target activity. |
| Induction of Apoptosis via ROS | 1. Co-treat cells with an antioxidant (e.g., N-acetylcysteine). 2. Measure ROS levels to confirm this off-target mechanism. | If cytotoxicity is reduced, it suggests that ROS production is a significant off-target contributor.[11] |
Issue 2: Inconsistent or unexpected phenotypic results.
| Potential Cause | Suggested Solution | Expected Outcome |
| Compound Instability | Check the stability of the WFA derivative in your specific cell culture media over the time course of the experiment. | Confirms that the compound remains active throughout the experiment, ensuring consistent results. |
| Activation of Compensatory Pathways | Use Western blotting or other proteomic techniques to probe for the activation of known compensatory or feedback signaling pathways.[7] | Provides a more complete picture of the cellular response and helps explain unexpected phenotypes. |
| Cell-Type Specific Effects | Compare the effects of the WFA derivative across multiple cell lines. The signaling network and compound sensitivity can vary significantly.[21][23] | Identification of cell-specific responses, which can provide insights into the underlying mechanism of action. |
Issue 3: Difficulty confirming direct target engagement in a cellular context.
| Potential Cause | Suggested Solution | Expected Outcome |
| Indirect Effect | The observed phenotype may be an indirect, downstream consequence of the compound's activity rather than direct binding to the protein of interest.[18] | Clarification of the mechanism of action. |
| Lack of Target Engagement | Perform a Cellular Thermal Shift Assay (CETSA) to verify that the WFA derivative directly binds to and stabilizes the target protein in intact cells.[19][20][24] | Direct evidence of target engagement in a physiologically relevant environment, confirming the compound is reaching and interacting with its intended target. |
Data Summary
Table 1: IC50 Values of Withaferin A in Various Cancer Cell Lines The following table summarizes reported 50% inhibitory concentration (IC50) values. These values can vary based on experimental conditions, such as exposure time and the specific assay used.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Citation(s) |
| MDA-MB-231 | Triple Negative Breast Cancer | 1.066 | 72 | [21][23] |
| MCF-7 | Breast Cancer (ER+) | 0.853 | 72 | [21][23] |
| U87-MG | Glioblastoma | 0.31 | Not Specified | [25] |
| GBM39 | Glioblastoma | 0.25 | Not Specified | [25] |
| UM-SCC-2 | Head and Neck Squamous Cell | 0.5 | 72 | [22] |
| MDA1986 | Head and Neck Squamous Cell | 0.8 | 72 | [22] |
| CaSki | Cervical Cancer | 0.45 | Not Specified | [26] |
Signaling Pathways and Workflows
Caption: Key signaling pathways modulated by Withaferin A.
Caption: Workflow to differentiate on-target vs. off-target effects.
Caption: Troubleshooting logic for unexpected cytotoxicity.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment (MTS/MTT Assay) This protocol is used to determine the concentration of a WFA derivative that inhibits cell viability by 50% (IC50).[16][22]
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Cell Seeding: Seed cells in a 96-well plate at a density of 2,000–10,000 cells/well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
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Compound Preparation: Prepare a 2X serial dilution of the WFA derivative in growth medium. Also, prepare a vehicle control (e.g., DMSO) at the highest concentration used.
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Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
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Reagent Addition: Add 20 µL of MTS reagent (or 10 µL of 5 mg/mL MTT) to each well.
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Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. For MTT, you will need an additional step to solubilize the formazan (B1609692) crystals with 100 µL of DMSO.
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Data Acquisition: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Analysis: Calculate the percent viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment based on ligand-induced thermal stabilization.[19][20][27]
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Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with the WFA derivative or vehicle control at the desired concentration for a specific duration in a CO2 incubator.
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Harvesting: Harvest the cells by scraping and resuspend them in a buffered saline solution (e.g., PBS) containing protease inhibitors.
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Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes to induce protein denaturation and precipitation, followed by cooling for 3 minutes at room temperature.
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Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a water bath.
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Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins and cell debris.
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Sample Preparation: Collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize all samples.
-
Detection: Analyze the amount of the soluble target protein remaining in each sample using quantitative Western blotting or other antibody-based detection methods.
-
Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to higher temperatures for the drug-treated sample indicates thermal stabilization and confirms target engagement.[28]
Protocol 3: Western Blotting for Pathway Analysis This protocol is used to assess how WFA derivatives affect the expression or phosphorylation status of proteins within specific signaling pathways.[7]
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Cell Lysis: After treating cells with the WFA derivative for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (or its phosphorylated form) overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
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Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH). Compare the protein levels in treated samples to the vehicle control to determine the effect of the WFA derivative.
References
- 1. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Withaferin-A--A Natural Anticancer Agent with Pleitropic Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular insights into cancer therapeutic effects of the dietary medicinal phytochemical withaferin A | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Withaferin-A kills neuronal cells: An off-putting facet of Withania somnifera as a neuroprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Natural Products Withaferin A and Withanone from the Medicinal Herb Withania somnifera Are Covalent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Current mechanistic insights into Withaferin A: a promising potential adjuvant anticancer agent from Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Insights into the Anticancer Activity of Withaferin-A: The Inhibition of Survivin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Withaferin A, a Cytotoxic Steroid from Vassobia breviflora, Induces Apoptosis in Human Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of 3-(2-Hydroxyethyl) thio withaferin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-(2-Hydroxyethyl) thio withaferin A. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to facilitate a higher synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of this compound from withaferin A?
A1: The synthesis proceeds via a Michael addition (1,4-conjugate addition) reaction. The sulfur atom of 2-mercaptoethanol (B42355) acts as a soft nucleophile and attacks the electrophilic β-carbon of the α,β-unsaturated ketone in Ring A of withaferin A. This reaction is typically catalyzed by a mild base.
Q2: What are the critical parameters influencing the yield of the reaction?
A2: The critical parameters include the choice of solvent and catalyst, reaction temperature, reaction time, and the molar ratio of reactants. Optimizing these factors is crucial for maximizing the yield and minimizing side products.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress.[1] A suitable mobile phase, such as chloroform:methanol (B129727) (95:5), can effectively separate the starting material (withaferin A) from the product.[1] The disappearance of the withaferin A spot and the appearance of a new, more polar spot indicate the formation of the product.
Q4: What are the expected spectroscopic characteristics of this compound?
A4: In the ¹H NMR spectrum, the disappearance of the olefinic proton signals of Ring A of withaferin A is a key indicator of a successful reaction. New signals corresponding to the 2-hydroxyethyl thio group will appear. Specifically, you would expect to see multiplets for the -S-CH₂- and -CH₂-OH protons. The ¹³C NMR spectrum will also show characteristic shifts, with the appearance of new signals for the carbons of the added thioether chain.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Catalyst: The base catalyst may have degraded. 2. Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. 3. Poor Solvent Choice: The reactants may not be sufficiently soluble or the solvent may not favor the reaction. 4. Degradation of Withaferin A: Withaferin A can be sensitive to harsh conditions. | 1. Use a fresh batch of the base catalyst. 2. Gradually increase the reaction temperature while monitoring for side product formation via TLC. 3. Experiment with different solvents or solvent mixtures (e.g., hydroalcoholic mixtures). A 1:1 mixture of isopropanol (B130326) and water has been shown to be effective for similar reactions. 4. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Formation of Multiple Products (Side Reactions) | 1. Reaction at other electrophilic sites: Withaferin A has other reactive sites, such as the epoxide in Ring B. 2. Over-reaction or degradation: Prolonged reaction times or high temperatures can lead to undesired side products. 3. Reaction with solvent: Nucleophilic solvents (e.g., methanol) can compete with the thiol, leading to the formation of alkoxy adducts. | 1. Use milder reaction conditions (lower temperature, weaker base). 2. Monitor the reaction closely by TLC and stop it once the starting material is consumed. 3. Use a non-nucleophilic solvent. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: Co-elution during column chromatography can occur. 2. Product Instability: The product may degrade on the silica (B1680970) gel column. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Consider using a different stationary phase (e.g., reversed-phase silica) or an alternative purification method like preparative HPLC. 3. Neutralize the silica gel with a small amount of triethylamine (B128534) in the eluent to prevent degradation of sensitive compounds. |
| Inconsistent Yields | 1. Variability in Reagent Quality: The purity of withaferin A and 2-mercaptoethanol can affect the outcome. 2. Atmospheric Moisture: Water can interfere with the reaction. | 1. Use high-purity, well-characterized starting materials. 2. Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere. |
Experimental Protocol
This proposed protocol is based on established methods for the synthesis of withaferin A thio-derivatives. Optimization of specific parameters may be required to achieve the best results.
Materials:
-
Withaferin A (high purity)
-
2-Mercaptoethanol
-
Triethylamine (or another suitable base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate (B1210297), chloroform, methanol)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve withaferin A (1 equivalent) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen).
-
Add 2-mercaptoethanol (1.5-2 equivalents) to the solution.
-
Add a catalytic amount of triethylamine (0.1-0.2 equivalents).
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC every 30-60 minutes.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding a dilute aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography.
-
Use a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexane or methanol in chloroform) to elute the product.
-
Collect the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to obtain the purified this compound.
-
-
Characterization:
-
Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation
Table 1: Reaction Condition Optimization (Hypothetical Data)
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine (0.1) | DCM | 25 | 4 | 65 |
| 2 | Triethylamine (0.2) | DCM | 25 | 4 | 75 |
| 3 | DBU (0.1) | THF | 25 | 2 | 80 |
| 4 | Triethylamine (0.2) | DCM | 40 | 2 | 70 (with side products) |
| 5 | DBU (0.1) | THF | 0 | 6 | 50 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key signaling pathways modulated by withaferin A.
Caption: A logical troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Troubleshooting Inconsistent Results in Withanolide Bioactivity Assays
Welcome to the technical support center for withanolide bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to help navigate the complexities of working with these bioactive compounds. Find answers to frequently asked questions and detailed troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My withanolide extract/compound shows variable activity between experiments. What are the likely causes?
A1: Inconsistent bioactivity is a common challenge and can stem from several factors:
-
Source and Batch Variability: The concentration of specific withanolides can differ significantly between plant batches, extraction methods, and even the part of the plant used (e.g., roots vs. leaves).
-
Compound Stability: Withanolides can be sensitive to temperature, humidity, and light. Degradation of the active compounds over time can lead to reduced bioactivity. Stock solutions, especially in aqueous media, should be used fresh, as we do not recommend storing aqueous solutions for more than a day.[1]
-
Solubility Issues: Withanolides are generally poorly soluble in water and aqueous cell culture media.[2][3] Incomplete solubilization or precipitation in the assay medium can lead to inconsistent effective concentrations.
-
Cell Culture Conditions: Variations in cell passage number, seeding density, and confluency can all impact cellular responses to treatment.
Q2: How should I prepare and store withanolide stock solutions?
A2: For optimal stability and solubility:
-
Solvent: Dissolve withanolides in an organic solvent like DMSO, ethanol, or methanol.[2] Withaferin A is soluble in DMSO at approximately 5 mg/mL.[1]
-
Storage: Store stock solutions at -20°C. Under these conditions, they are generally stable for at least three months.[2] Protect solutions from light.[2]
-
Working Dilutions: For experiments, dilute the stock solution in the appropriate cell culture medium. Be aware that withaferin A has limited solubility in aqueous buffers (approximately 0.5 mg/ml in a 1:1 DMSO:PBS solution), so it's crucial to ensure it remains dissolved at the final concentration.[1]
Q3: Are there specific cell lines that are more or less sensitive to withanolides?
A3: Yes, the cytotoxic and bioactive effects of withanolides can be cell-line specific. The IC50 values (the concentration of a drug that inhibits a biological process by 50%) can vary significantly across different cancer cell lines. It is recommended to perform a dose-response curve for your specific cell line of interest to determine its sensitivity.
Q4: Can withanolides interfere with the assay itself?
A4: Plant extracts, in general, can sometimes interfere with colorimetric or fluorometric assays. It is always advisable to include a "compound-only" control (without cells) to check for any direct interaction with the assay reagents that could lead to false-positive or false-negative results.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results (e.g., MTT, SRB)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Withanolide Concentration | - Always prepare fresh dilutions from a validated stock solution for each experiment.- After diluting in aqueous media, visually inspect for any precipitation.- Consider quantifying the withanolide concentration in your extract or final solution using HPLC. |
| Cell Seeding Inconsistency | - Ensure a homogenous cell suspension before seeding.- Use a consistent cell number and passage number for all experiments.- Allow cells to adhere and stabilize for 24 hours before adding the withanolide treatment. |
| Edge Effects in Microplates | - Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation.- Fill the outer wells with sterile PBS or media to maintain humidity. |
| Contamination | - Regularly test cell cultures for mycoplasma contamination.[4] |
Issue 2: Poor Dose-Response Curve or No Effect Observed
| Potential Cause | Troubleshooting Steps |
| Withanolide Degradation | - Use freshly prepared stock solutions or ensure proper storage of existing stocks at -20°C.[2]- Minimize freeze-thaw cycles of the stock solution. |
| Incorrect Concentration Range | - Perform a broad-range dose-response experiment (e.g., 0.1 µM to 100 µM) to identify the active concentration range for your specific cell line and withanolide. |
| Low Bioavailability in Culture | - Ensure the final DMSO concentration in the culture medium is consistent across all treatments and typically below 0.5% to avoid solvent-induced toxicity. |
| Cell Line Resistance | - Your chosen cell line may be inherently resistant to the specific withanolide being tested.- Consider using a different cell line or a positive control compound known to induce cytotoxicity in your cell line to validate the assay. |
Quantitative Data Summary
The following tables provide a summary of reported IC50 values for Withaferin A and Withanolide A in various cancer cell lines. Note that these values can vary between studies due to different experimental conditions.
Table 1: IC50 Values of Withaferin A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Leukemia | 0.2 - 1.5[5] |
| U2OS | Osteosarcoma | Not specified, but induces apoptosis[6] |
| HCT-116 | Colon Cancer | Varies with concentration and time[7] |
| SW-480 | Colon Cancer | Varies with concentration and time[7] |
| SW-620 | Colon Cancer | Varies with concentration and time[7] |
| HepG2 | Liver Cancer | Not specified, but cytotoxic[8] |
| MDA-MB-231 | Breast Cancer | Not specified, but cytotoxic[8] |
Table 2: IC50 Values of Withanolide A in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| CaOV3 | Ovarian Cancer | Inhibits growth at 0.5-2 µM[9] |
| SKOV3 | Ovarian Cancer | Inhibits growth at 0.5-2 µM[9] |
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay determines cell density based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Cells in culture
-
Withanolide stock solution (in DMSO)
-
Culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Acetic acid, 1% (v/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Seed 100 µL of cell suspension into 96-well plates at an optimal density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of the withanolide in culture medium.
-
Remove the old medium and add 100 µL of the withanolide dilutions to the wells. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).
-
Fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[10]
-
Wash the plates five times with 1% acetic acid to remove excess dye and air dry.[11]
-
Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.[12]
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye.[11]
-
Air dry the plates completely.
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[11]
-
Shake for 5 minutes and read the absorbance at 510-565 nm.[10][12]
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
Materials:
-
Cells in culture
-
Withanolide stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of withanolide for the appropriate time.
-
Harvest the cells (including floating cells in the medium) and centrifuge.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or as per manufacturer's instructions).[14]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the cells by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
Withanolide Interaction with Key Signaling Pathways
Withanolides exert their bioactivity by modulating several key signaling pathways involved in inflammation and cancer progression.
Caption: Withanolides' impact on NF-κB, PI3K/Akt, and MAPK pathways.
Withanolides have been shown to suppress the activation of NF-κB, a key regulator of inflammation, by inhibiting IκBα kinase (IKK), which prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.[16][17] They also inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and modulate the MAPK pathway, which can lead to the induction of apoptosis.[18][19]
General Workflow for Withanolide Bioactivity Screening
The following diagram outlines a typical workflow for screening the bioactivity of withanolides.
Caption: A typical workflow for withanolide bioactivity screening.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical approach to troubleshooting inconsistent results in your withanolide bioactivity assays.
Caption: A logical guide for troubleshooting inconsistent results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. adipogen.com [adipogen.com]
- 3. CAS 32911-62-9: Withanolide A | CymitQuimica [cymitquimica.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. cell lines ic50: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 12. scispace.com [scispace.com]
- 13. kumc.edu [kumc.edu]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Withanolide Metabolites Inhibit PI3K/AKT and MAPK Pro-Survival Pathways and Induce Apoptosis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Withanolide Metabolites Inhibit PI3K/AKT and MAPK Pro-Survival Pathways and Induce Apoptosis in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Covalent Binding Studies of Withaferin A Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with withaferin A (WFA) and its analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during covalent binding studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of covalent binding for withaferin A and its analogs?
A1: Withaferin A and its analogs typically act as electrophiles, forming covalent bonds with nucleophilic residues on their protein targets. The key structural features of WFA that enable this reactivity are the α,β-unsaturated ketone in the A ring and the epoxide in the B ring. These groups can react with nucleophilic amino acid side chains, most commonly the thiol group of cysteine residues, through a Michael addition reaction.[1][2] This irreversible binding is a key aspect of their biological activity.[1]
Q2: Which protein residues are known to be targeted by withaferin A for covalent modification?
A2: Cysteine residues are the most well-documented targets for covalent modification by withaferin A.[1][2] For example, WFA has been shown to form covalent adducts with specific cysteine residues on proteins such as β-tubulin (Cys239 and Cys303), vimentin (B1176767) (Cys238), and the SARS-CoV-2 main protease (Cys145 and Cys300).[1][3] LC-MS/MS analysis is a powerful technique to identify the specific sites of covalent adduction.[1]
Q3: How can I confirm that my withaferin A analog is retaining its biological activity?
A3: To confirm the biological activity of a WFA analog, you can perform cell-based assays that measure known effects of the parent compound. For instance, WFA is a potent inhibitor of angiogenesis and affects the ubiquitin-proteasome pathway.[4] You could perform an in vitro angiogenesis sprouting assay or measure the levels of ubiquitinated proteins in cells treated with your analog.[4] A biotinylated affinity analog of WFA, WFA-LC2B, was shown to retain its biological activity by inhibiting angiogenic sprouting and increasing ubiquitinated protein levels in endothelial cells.[4]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in enzymatic assays.
-
Possible Cause 1: Presence of reducing agents.
-
Explanation: Withaferin A and its analogs are reactive towards thiols. The presence of reducing agents like dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH) in your assay buffer can react with the compound, reducing its effective concentration and leading to variable results.[1]
-
Solution: Omit DTT and other reducing agents from your reaction buffers. If the stability of your target protein is a concern in the absence of reducing agents, consider alternative stabilization methods or perform control experiments to assess the impact on protein activity over the assay duration.[1]
-
-
Possible Cause 2: Non-specific oxidation of the target protein.
-
Explanation: In the absence of reducing agents, cysteine residues in your target protein may become oxidized, leading to a reduction in its activity and affecting the apparent inhibitory potency of your compound.[1]
-
Solution: Perform control experiments to monitor the activity of your target protein over time in the assay buffer without any inhibitor. If significant activity loss is observed, you may need to optimize the buffer conditions (e.g., pH, salt concentration) or the protein purification and storage protocols to minimize oxidation.
-
Problem 2: Difficulty in identifying the covalent adduct by mass spectrometry.
-
Possible Cause: Low stoichiometry of binding or labile adduct.
-
Explanation: The covalent adduct may be forming at a low level, making it difficult to detect above the background of unmodified protein. Alternatively, the adduct might be unstable under the conditions used for sample preparation and mass spectrometry analysis.
-
Solution: Increase the concentration of the withaferin A analog and/or the incubation time to favor adduct formation. For sample preparation, use methods that minimize the risk of adduct cleavage, such as avoiding harsh pH conditions or high temperatures. Optimize the LC-MS/MS parameters for the detection of the expected mass shift corresponding to the adducted peptide.
-
Problem 3: Low signal or high background in fluorescence polarization (FP) assays.
-
Possible Cause: Compound interference or inappropriate assay conditions.
-
Explanation: The withaferin A analog itself might be fluorescent at the excitation and emission wavelengths used, leading to high background. Alternatively, the concentrations of the fluorescent probe and protein may not be optimal for a robust FP signal.
-
Solution: First, measure the fluorescence of your compound alone at the assay wavelengths to check for interference. If it is fluorescent, you may need to use a different fluorescent probe with distinct spectral properties. Optimize the concentrations of the fluorescent ligand and the protein to ensure a sufficient assay window (the difference in polarization between the bound and free probe).[5][6]
-
Quantitative Data
Table 1: IC50 Values of Withaferin A and Withanone Against SARS-CoV-2 Main Protease (Mpro)
| Compound | Target | IC50 (μM) | Assay Conditions |
| Withaferin A | Mpro | 0.54 | 0.5 μM Mpro, FRET-based assay |
| Withanone | Mpro | 1.8 | 0.5 μM Mpro, FRET-based assay |
Data sourced from Chakraborty et al., 2022.[1][7][8][9]
Experimental Protocols
1. Mass Spectrometry for Covalent Adduct Identification
This protocol is adapted from studies identifying covalent adducts of withaferin A with target proteins.[1]
-
Incubation: Incubate the target protein (e.g., 0.5 μM Mpro) with the withaferin A analog (e.g., 5 μM) in a suitable buffer (e.g., 50 mM Tris, pH 7.4 with 2 μM EDTA) for a defined period (e.g., 5-120 minutes) at 37°C.[1]
-
Denaturation and Digestion: Denature the protein sample, reduce the disulfide bonds (if necessary, and compatible with the adduct stability), and alkylate free cysteines. Digest the protein into peptides using a protease like trypsin or chymotrypsin (B1334515) overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Use a high-resolution mass spectrometer to accurately measure the mass of the peptides.
-
Data Analysis: Search the MS/MS data against the sequence of the target protein, including a variable modification corresponding to the mass of the withaferin A analog on potential reactive residues (e.g., cysteine). The identification of a peptide with the expected mass shift and a corresponding fragmentation spectrum that confirms the modification site provides evidence of covalent binding.[1]
2. Fluorescence Polarization (FP) Assay for Binding Inhibition
This protocol is a general guideline based on established FP assay principles.[5][6]
-
Reagents and Plate Preparation: Use black, non-binding surface 384-well plates. Prepare assay solutions containing a fluorescently labeled ligand (probe) that binds to the target protein and the target protein itself in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4).[6]
-
Compound Addition: Add varying concentrations of the withaferin A analog to the wells. Include control wells with only the probe (minimum polarization) and wells with the probe and protein without inhibitor (maximum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).[5] For covalent inhibitors, the apparent inhibition may increase with time, which can be monitored.[6]
-
Measurement: Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the fluorophore used.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the analog and fit the data to a suitable dose-response model to determine the IC50 or EC50 value.[5]
3. Cell-Based Wound Healing Assay for Migration Inhibition
This protocol is based on the methodology used to assess the effect of withaferin A on cancer cell migration.[10]
-
Cell Culture: Culture a suitable cell line (e.g., MDA-MB-231 breast cancer cells) to confluence in a multi-well plate.
-
Wound Creation: Create a "wound" or scratch in the confluent cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and then add fresh media containing different concentrations of the withaferin A analog. Include a vehicle-treated control.
-
Image Acquisition: Capture images of the wound at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 24, 48 hours).
-
Analysis: Measure the width of the wound at different points for each condition and time point. A decrease in the rate of wound closure in the presence of the analog compared to the control indicates an inhibition of cell migration.[10]
Visualizations
Caption: Withaferin A inhibits pro-survival pathways like NF-κB and STAT3, and activates the tumor suppressor p53.
Caption: A streamlined workflow for identifying covalent protein targets of withaferin A analogs using mass spectrometry.
Caption: A logical flowchart to troubleshoot variability in IC50 measurements for withaferin A analogs.
References
- 1. The Natural Products Withaferin A and Withanone from the Medicinal Herb Withania somnifera Are Covalent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent binding of withanolides to cysteines of protein targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of withaferin A analogs as probes of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Natural Products Withaferin A and Withanone from the Medicinal Herb Withania somnifera Are Covalent Inhibitors of the SARS-CoV-2 Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Withaferin-A Inhibits Growth of Drug-Resistant Breast Carcinoma by Inducing Apoptosis and Autophagy, Endogenous Reactive Oxygen Species (ROS) Production, and Inhibition of Cell Migration and Nuclear Factor kappa B (Nf-κB)/Mammalian Target of Rapamycin (m-TOR) Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 3-(2-Hydroxyethyl) thio withaferin A in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 3-(2-Hydroxyethyl) thio withaferin A.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound in solution?
A1: Based on the stability profile of the parent compound, withaferin A, and the chemical nature of the thioether linkage, the primary factors contributing to degradation are expected to be:
-
pH: Both acidic and alkaline conditions can promote degradation of the withanolide structure. Withaferin A has shown significant degradation under alkaline conditions.[1]
-
Oxidation: The thioether group is susceptible to oxidation, which can form sulfoxides and sulfones, altering the compound's biological activity. The withaferin A structure itself is also prone to degradation under oxidative stress.[1][2]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[3]
-
Light: Exposure to light, particularly UV radiation, may induce degradation.
-
Moisture: For solid-state stability, moisture can be a critical factor leading to degradation.[3][4]
Q2: I am observing a rapid loss of potency of my this compound solution. What is the likely cause?
A2: Rapid loss of potency is likely due to chemical degradation. The most probable causes are:
-
Oxidation of the Thioether Moiety: The sulfur atom in the 3-(2-Hydroxyethyl) thio group is a primary site for oxidation. This can be initiated by dissolved oxygen in the solvent, exposure to air, or the presence of oxidizing agents.
-
Degradation of the Withaferin A Core Structure: The core withanolide structure is known to be unstable, particularly in non-neutral pH conditions.[3] The epoxide ring and the α,β-unsaturated ketone in ring A are reactive and susceptible to degradation.[2][5]
-
Inappropriate Solvent or pH: Using a solvent with a non-neutral pH or one that is not free of peroxides can accelerate degradation.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize stability, solutions of this compound should be stored under the following conditions:
-
Temperature: Store at -20°C or, for long-term storage, at -80°C.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For optimal stability, overlay the solution with an inert gas like argon or nitrogen to minimize oxidation.
-
Solvent: Use a high-purity, peroxide-free solvent. If using aqueous buffers, prepare them fresh and ensure the pH is close to neutral.
Q4: Can I use the same analytical method to assess the stability of this compound as I use for withaferin A?
A4: Yes, it is likely that a reversed-phase high-performance liquid chromatography (RP-HPLC) method similar to those used for withaferin A will be suitable for monitoring the stability of its 3-thio derivative.[1][6][7] However, you may need to optimize the mobile phase composition to achieve adequate separation of the parent compound from its potential degradants, such as the corresponding sulfoxide (B87167) and sulfone. UV detection at a wavelength around 227 nm is generally appropriate for withanolides.[1]
Troubleshooting Guides
Issue 1: HPLC analysis shows multiple unexpected peaks in my this compound sample.
-
Possible Cause 1: Degradation due to Oxidation.
-
Troubleshooting Step: The primary new peaks are likely the sulfoxide and sulfone derivatives of your compound. To confirm, you can intentionally oxidize a small sample of your compound (e.g., with a mild oxidizing agent like hydrogen peroxide) and compare the chromatograms.
-
Solution:
-
Prepare fresh solutions before use.
-
Use deoxygenated solvents.
-
Store stock solutions under an inert atmosphere (argon or nitrogen).
-
Consider adding a small amount of an antioxidant, but be mindful of its potential interference with your experiments.
-
-
-
Possible Cause 2: Degradation of the Withaferin A Core.
-
Troubleshooting Step: Compare the retention times of the unknown peaks with those of known withaferin A degradants if standards are available. The degradation of the core structure can lead to a variety of products.
-
Solution:
-
Ensure the pH of your solution is neutral.
-
Avoid high temperatures during sample preparation and storage.
-
-
Issue 2: My stock solution of this compound shows a progressive decrease in the main peak area over time.
-
Possible Cause: Slow Degradation Under Current Storage Conditions.
-
Troubleshooting Step: Review your current storage protocol (temperature, light exposure, solvent).
-
Solution:
-
Lower the storage temperature (-80°C is recommended for long-term storage).
-
Ensure complete protection from light.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to air.
-
For aqueous solutions, consider preparing them fresh for each experiment.
-
-
Data Presentation
Table 1: Inferred Stability of this compound in Solution Under Various Conditions (Based on Withaferin A Data)
| Condition | Stressor | Expected Stability of this compound | Likely Primary Degradation Products |
| pH | Acidic (pH < 4) | Low | Degradation of the withanolide core |
| Neutral (pH 6-7.5) | Moderate | Oxidation of the thioether | |
| Alkaline (pH > 8) | Very Low | Significant degradation of the withanolide core | |
| Oxidation | 3% H₂O₂ | Very Low | Sulfoxide and sulfone derivatives |
| Temperature | 4°C | Moderate | Slow oxidation and core degradation |
| Room Temperature | Low | Accelerated oxidation and core degradation | |
| 60°C | Very Low | Rapid degradation | |
| Light | UV Exposure | Low | Photodegradation products |
Disclaimer: The data in this table is inferred from studies on withaferin A and the known chemical properties of thioethers. Specific stability studies on this compound have not been reported in the cited literature.
Experimental Protocols
Protocol 1: General Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Chromatographic System:
-
HPLC system with a UV/Vis or PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
-
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water is typically used.
-
Start with a mobile phase composition of 40:60 (v/v) acetonitrile:water and adjust as needed to achieve good separation.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 227 nm.
-
Injection Volume: 20 µL.
-
Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 1 mg/mL). b. Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the mobile phase or a solvent compatible with your sample matrix. c. Inject the sample and record the chromatogram. d. To assess stability, subject the sample to stress conditions (e.g., heat, acid, base, oxidation) and analyze the stressed samples at different time points. e. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradants.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting logic for stability issues.
References
- 1. Divergent synthesis of complex withanolides enabled by a scalable route and late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencejournal.re [sciencejournal.re]
- 3. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. phcog.com [phcog.com]
- 5. Withaferin A suppresses skin tumor promotion by inhibiting proteasome-dependent isocitrate dehydrogenase 1 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Experimental Use of Withanolides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with withanolides. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My withanolide won't dissolve. What are the best practices for preparing withanolide solutions?
A1: Withanolides are known for their limited solubility in aqueous solutions, which can be a significant hurdle in experimental setups. Proper solvent selection and preparation techniques are crucial for obtaining accurate and reproducible results.
Troubleshooting Inadequate Solubilization:
-
Initial Solvent Choice: Withanolides are sparingly soluble in aqueous buffers.[1] It is recommended to first dissolve them in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with withaferin A showing solubility of approximately 5 mg/mL.[1] Other options include 100% ethanol (B145695) (withaferin A solubility of 5 mg/mL), methanol (B129727) (withaferin A and withanolide A solubility of 5 mg/mL and 0.5 mg/mL respectively), and acetonitrile (B52724) (withanolide A and B solubility of 0.1 mg/mL).[2][3][4]
-
Stock Solution Preparation: Prepare a concentrated stock solution in your chosen organic solvent. For instance, a 20 mM stock solution of withanolides can be prepared in DMSO.[5] It is advisable to purge the solvent with an inert gas before dissolving the withanolide.[3][4]
-
Working Solution Preparation: To create a working solution for your experiment, dilute the stock solution into your aqueous buffer or cell culture medium. For example, to achieve maximum solubility of withaferin A in an aqueous buffer, first dissolve it in DMSO and then dilute it with the buffer of choice.[1] A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a withaferin A solubility of approximately 0.5 mg/mL.[1]
-
Sonication and Warming: If you encounter difficulty in dissolving the withanolide, gentle warming and ultrasonic treatment can be beneficial. For instance, withanolide B solubility in acetone (B3395972) can be improved with ultrasonication and warming to 60°C.[6]
-
Solvent Effects: Always perform a vehicle control in your experiments to account for any potential physiological effects of the organic solvent, even at low concentrations.[3]
Data Presentation: Withanolide Solubility
| Withanolide | Solvent | Solubility | Citation(s) |
| Withaferin A | DMSO | ~5-20 mg/mL | [1][7] |
| 100% Ethanol | ~5 mg/mL | [2][8] | |
| Methanol | ~5 mg/mL | [2] | |
| DMSO:PBS (1:1, pH 7.2) | ~0.5 mg/mL | [1] | |
| Water | Insoluble | [2] | |
| Withanolide A | DMSO | ~10 mg/mL | [9] |
| Methanol | ~0.5 mg/mL | [3][10] | |
| Acetonitrile | ~0.1 mg/mL | [3] | |
| Water | Sparingly soluble | [3][11] | |
| Withanolide B | DMSO | ~3.33 mg/mL | [6] |
| Methanol | ~0.5 mg/mL | [4][12] | |
| Acetonitrile | ~0.1 mg/mL | [4][12] | |
| Withanoside IV | DMSO | ~50 mg/mL | [13] |
Q2: I'm observing inconsistent results in my experiments. Could my withanolide be degrading?
A2: Yes, withanolide stability is a critical factor that can lead to variability in experimental outcomes. Several environmental factors can contribute to their degradation.
Troubleshooting Withanolide Instability:
-
Storage of Stock Solutions: Withanolide stock solutions in DMSO can be stored at -20°C for up to one month.[7] For longer-term storage (up to 6 months), -80°C is recommended.[6] A study on a 90% ethanol stock solution of a Withania somnifera extract showed that about 90% of the initial withaferin A was detectable after 6 months and about 80% after 12 months when stored at -80°C.[14]
-
Storage of Aqueous Solutions: It is not recommended to store aqueous solutions of withanolides for more than one day.[1][3] Prepare fresh dilutions from your stock solution for each experiment.
-
Temperature and Humidity: High temperatures and humidity can lead to a significant decline in withanolide content.[15][16] For example, in the case of ethanol extraction, a temperature range of 40-60°C is considered optimal to avoid significant degradation.[17]
-
Light Sensitivity: Protect withanolide solutions from light, as this can also contribute to degradation.[2]
-
pH: The stability of withanolides can be pH-dependent. While specific data on pH stability is limited, it is good practice to maintain a consistent pH in your experimental buffers.
Q3: How can I be sure of the purity and identity of my withanolide sample?
A3: The purity and correct identification of your withanolide are paramount for the validity of your research. The presence of structurally similar withanolides in extracts can complicate analysis.
Troubleshooting Purity and Characterization:
-
Analytical Techniques: High-Performance Liquid Chromatography (HPLC) coupled with a Photo Diode Array (PDA) detector is a common method for quantifying withanolides.[15][18] For structural elucidation and confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[19]
-
Reference Standards: Whenever possible, use certified reference standards for the specific withanolide you are studying to confirm its identity and for accurate quantification.
-
Supplier Documentation: Always review the Certificate of Analysis (CoA) provided by your supplier. This document should provide information on the purity of the compound and the methods used for its determination.
Q4: I'm seeing unexpected or variable cytotoxicity in my cell-based assays. What could be the cause?
A4: Variability in cytotoxicity assays can arise from several factors related to the withanolide itself, the assay method, or the cell culture conditions.
Troubleshooting Cytotoxicity Assays:
-
Assay Interference: Some natural compounds can interfere with common cytotoxicity assays. For example, compounds with reducing properties can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[20] Consider using an alternative assay, such as the sulforhodamine B (SRB) assay, which is less prone to such interference.
-
Cell Aggregation: Withanolides, due to their hydrophobic nature, may precipitate or aggregate in cell culture media, especially at higher concentrations. This can lead to uneven exposure of cells to the compound and variable results.[21] Visually inspect your culture wells for any signs of precipitation. To mitigate this, ensure proper solubilization and consider using a lower final concentration of the organic solvent.
-
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to the same withanolide. It is important to perform dose-response experiments to determine the IC50 value for your specific cell line.
-
Off-Target Effects: Withanolides can have multiple cellular targets, which can lead to complex biological responses.[22] Be aware that the observed cytotoxicity may not be due to a single, specific mechanism of action.
Data Presentation: IC50 Values of Withaferin A in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Panc-1 | Pancreatic | 1.0 | |
| CaOV3 | Ovarian | ~0.5-2 | [9] |
| SKOV3 | Ovarian | ~0.5-2 | [9] |
| HCT-116 | Colon | ~0.24-11.6 µg/mL | |
| MCF-7 | Breast | ~0.24-11.6 µg/mL | |
| NCI-H460 | Lung | ~0.24-11.6 µg/mL | |
| SF-268 | CNS | ~0.24-11.6 µg/mL |
Experimental Protocols
Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is for the colorimetric determination of nitrite (B80452) (NO₂⁻), a stable and quantifiable breakdown product of NO, in cell culture supernatants.
Materials:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water.
-
Sodium Nitrite (NaNO₂) standard solution (100 µM).
-
Cell culture medium.
-
96-well microplate.
-
Microplate reader (540 nm).
Procedure:
-
Cell Seeding and Treatment: Seed your cells (e.g., RAW 264.7 macrophages) in a 96-well plate at the desired density and allow them to adhere. Treat the cells with your withanolide at various concentrations for a specified pre-incubation time.
-
Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for the desired time (e.g., 24 hours). Include appropriate controls (untreated cells, cells with LPS only, cells with withanolide only).
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Standard Curve Preparation: Prepare a serial dilution of the NaNO₂ standard solution (e.g., from 100 µM down to 0 µM) in the cell culture medium. Add 50 µL of each standard to separate wells of the plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A to each well containing the samples and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Calculate the nitrite concentration in your samples by comparing their absorbance to the standard curve.
Protocol 2: Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins
This protocol outlines the general steps for detecting the expression and phosphorylation of key inflammatory and signaling proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Culture your cells (e.g., RAW 264.7 macrophages) and treat them with your withanolide and/or LPS as described in the previous protocol.
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualizations
Signaling Pathways
Caption: NF-κB Signaling Pathway Inhibition by Withanolides.
Caption: Intrinsic Apoptosis Pathway Modulation by Withanolides.
Experimental Workflow
Caption: General Experimental Workflow for In Vitro Withanolide Studies.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. adipogen.com [adipogen.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Elucidating the active interaction mechanism of phytochemicals withanolide and withanoside derivatives with human serum albumin | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. WITHAFERIN A CAS#: 5119-48-2 [m.chemicalbook.com]
- 8. Withaferin A from Withania somnifera, ≥94% (HPLC), solid, anti-inflammatory lactone, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sinophytochem.com [sinophytochem.com]
- 11. CAS 32911-62-9: Withanolide A | CymitQuimica [cymitquimica.com]
- 12. caymanchem.com [caymanchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 17. The process of extracting withanolides from Withania somnifera extract. [greenskybio.com]
- 18. WO2020079712A1 - Withania somnifera composition, method of preparation and use thereof - Google Patents [patents.google.com]
- 19. Withaferin A, a Cytotoxic Steroid from Vassobia breviflora, Induces Apoptosis in Human Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Cell Culture Academy [procellsystem.com]
- 22. Withanolide - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Withaferin A and its Thio-Derivative: 3-(2-Hydroxyethyl) thio withaferin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the well-characterized steroidal lactone, withaferin A, and its synthetic derivative, 3-(2-Hydroxyethyl) thio withaferin A. The objective is to offer a comprehensive overview of their known and inferred biological activities, mechanisms of action, and the experimental methodologies used to evaluate them. This comparison is intended to aid researchers in understanding the potential therapeutic applications and structure-activity relationships of these compounds.
Introduction
Withaferin A, a major bioactive constituent of the medicinal plant Withania somnifera (Ashwagandha), has garnered significant attention for its potent anti-inflammatory, anti-cancer, and anti-angiogenic properties.[1][2] Its diverse biological activities are attributed to its ability to modulate multiple cellular signaling pathways.[3][4] Structural modifications of the withaferin A scaffold are being actively explored to enhance its therapeutic index and overcome limitations such as poor bioavailability.[5] this compound is one such derivative, synthesized to potentially modulate the parent compound's activity.[6][7] While direct comparative experimental data between these two specific molecules is limited in publicly available literature, this guide synthesizes existing knowledge on withaferin A and the general effects of thio-derivatization on withanolides to provide a predictive comparison.
Chemical Structures
| Compound | Chemical Structure |
| Withaferin A | |
| This compound | ![]() |
Comparative Biological Activity and Mechanism of Action
While direct comparative studies are scarce, the known activities of withaferin A and the description of its thio-derivative suggest a conserved mechanism of action, primarily centered on the inhibition of the NF-κB signaling pathway and targeting of the cytoskeletal protein vimentin (B1176767).[6][8][9]
Table 1: Comparative Biological Activities
| Feature | Withaferin A | This compound (Inferred) |
| Primary Target(s) | NF-κB, Vimentin, Hsp90, STAT3[3][9][10] | NF-κB, Vimentin[6] |
| Reported Activities | Anti-cancer, Anti-inflammatory, Anti-angiogenic[1][2] | Anti-inflammatory, Anti-cancer[6] |
| Mechanism of Action | Inhibition of IKKβ, covalent modification of vimentin cysteine residues.[8][9] | Likely similar inhibition of NF-κB and interaction with vimentin.[6] |
Anticancer Activity
Withaferin A exhibits broad-spectrum anticancer activity against various cancer cell lines.[5] This is largely attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis. The α,β-unsaturated ketone in Ring A and the 5β,6β-epoxide ring are crucial for its cytotoxic effects.[11] Thiol donors have been shown to reverse withaferin A-induced apoptosis, suggesting that its mechanism involves thiol oxidation.[12]
Table 2: Comparative Cytotoxicity (Hypothetical IC50 Values)
| Cell Line | Withaferin A (IC50, µM) | This compound (Predicted IC50, µM) |
| Human Breast Cancer (MCF-7) | ~2.5[1] | Likely in a similar low micromolar range. |
| Human Glioblastoma (U87) | ~1.5[13] | Likely in a similar low micromolar range. |
| Human Head and Neck Cancer (AMC-HN4) | ~1.0[12] | Likely in a similar low micromolar range. |
Note: The IC50 values for this compound are predicted based on the known activity of withaferin A and the description of the derivative. Experimental validation is required.
Anti-inflammatory Activity: NF-κB Inhibition
A key mechanism underlying the anti-inflammatory effects of withaferin A is its potent inhibition of the NF-κB signaling pathway.[4] It has been shown to directly target a cysteine residue in IκB kinase β (IKKβ), a key kinase in the NF-κB cascade.[9] The product description for this compound explicitly states its ability to inhibit NF-κB activation, suggesting this is a primary mode of action for the derivative as well.[6]
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of withaferin A thio-derivatives involves a Michael addition reaction.[7]
Protocol:
-
Dissolve withaferin A in a suitable solvent such as ethanol.
-
Add 2-mercaptoethanol (B42355) to the solution.
-
The reaction can be carried out at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be purified using column chromatography.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.[2][14]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of withaferin A or this compound for 24-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
NF-κB Luciferase Reporter Assay
This assay quantifies the inhibition of NF-κB transcriptional activity.[6][15][16][17][18]
Protocol:
-
Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for 24 hours.
-
Pre-treat the transfected cells with different concentrations of withaferin A or its derivative for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.
Signaling Pathway Diagrams
Withaferin A's Inhibition of the NF-κB Signaling Pathway
Withaferin A inhibits the canonical NF-κB pathway by targeting IKKβ, which prevents the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[9][19][20]
Withaferin A's Interaction with Vimentin
Withaferin A covalently binds to a specific cysteine residue on the vimentin protein, leading to vimentin filament aggregation and disruption of the cytoskeleton.[8][21][22] This can induce apoptosis and inhibit cell migration.
Conclusion
Withaferin A is a promising natural product with well-documented anticancer and anti-inflammatory properties. Its derivative, this compound, is expected to retain these key biological activities, particularly the inhibition of the NF-κB pathway and interaction with vimentin. The addition of the hydroxyethyl (B10761427) thio group may influence its pharmacokinetic properties, such as solubility and bioavailability, which warrants further investigation. This comparative guide provides a framework for researchers to design experiments to directly compare these two compounds and further explore the therapeutic potential of withanolide derivatives. Direct, head-to-head experimental studies are essential to fully elucidate the comparative efficacy and safety of this compound relative to its parent compound.
References
- 1. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences | PLOS One [journals.plos.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. The tumor inhibitor and antiangiogenic agent withaferin A targets the intermediate filament protein vimentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Activity Relationship (SAR) of Withanolides to Inhibit Hsp90 for Its Activity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships for withanolides as inducers of the cellular heat-shock response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Withaferin A induces apoptosis through the generation of thiol oxidation in human head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity of withaferin A in glioblastomas involves induction of an oxidative stress-mediated heat shock response while altering Akt/mTOR and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 16. promega.es [promega.es]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. Withaferin A inhibits iNOS expression and nitric oxide production by Akt inactivation and down-regulating LPS-induced activity of NF-kappaB in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of NFκB by the natural product Withaferin A in cellular models of Cystic Fibrosis inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Tumor Inhibitor and Antiangiogenic Agent Withaferin A Targets the Intermediate Filament Protein Vimentin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Vimentin-targeting adaptogen withaferin A: Potential to selectively suppress cervical cancer - Single-cell microspectroscopic and molecular analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anticancer Effects of Withaferin A and Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Withaferin A, a natural compound with potent anticancer properties, against two widely used chemotherapeutic agents: Paclitaxel (B517696) and Doxorubicin. While this report focuses on Withaferin A due to the extensive available data, it is important to note that 3-(2-Hydroxyethyl) thio withaferin A is a derivative of this compound. Currently, specific in vivo anticancer studies on this compound are limited in publicly accessible literature. The data presented here for Withaferin A serves as a critical reference point for understanding the potential therapeutic profile of its derivatives.
Executive Summary
Withaferin A has demonstrated significant anticancer activity in various preclinical in vivo models, exhibiting efficacy comparable to or, in some instances, exceeding that of standard chemotherapeutic drugs like Paclitaxel and Doxorubicin. Its multifaceted mechanism of action, targeting several key cancer signaling pathways, offers a promising alternative or adjuvant therapeutic strategy. This guide presents a detailed comparison of the in vivo performance, toxicity profiles, and underlying mechanisms of these compounds, supported by experimental data and detailed protocols.
Data Presentation: In Vivo Anticancer Efficacy and Toxicity
The following tables summarize quantitative data from various in vivo studies, providing a comparative overview of the anticancer efficacy and toxicity of Withaferin A, Paclitaxel, and Doxorubicin in xenograft mouse models.
Table 1: Comparative In Vivo Anticancer Efficacy
| Compound | Cancer Model (Cell Line) | Dose and Administration | Tumor Growth Inhibition (%) | Survival Increase (%) | Reference |
| Withaferin A | Breast Cancer (MDA-MB-231) | 4 mg/kg, i.p., 5 times/week | ~45% | Not Reported | [1] |
| Withaferin A | Breast Cancer (MDA-MB-231) | 20 mg/kg | Significant suppression | Not Reported | [2] |
| Withaferin A | Colon Cancer (HCT116) | 2 mg/kg, i.p., for 6 weeks | Significant inhibition of tumor volume and weight | Not Reported | [3] |
| Withaferin A | Cervical Cancer (Caski) | Not Specified | 70% decrease in tumor volume | Not Reported | [3] |
| Paclitaxel | Lung Cancer (A549, NCI-H23, NCI-H460, DMS-273) | 12-24 mg/kg/day, i.v., for 5 days | Statistically significant | Not Reported | [4] |
| Paclitaxel | Breast Cancer (MCF-7 xenograft) | Not Specified | Significant inhibition | Not Reported | [5] |
| Doxorubicin | Neuroblastoma (SH-SY5Y) | 3 mg/kg/day, i.p. | Significant inhibition | Not Reported | [6] |
| Doxorubicin | Breast Cancer (4T1) | Not Specified | Moderately inhibited | Not Reported | [7][8] |
Table 2: Comparative In Vivo Toxicity
| Compound | Animal Model | Dose and Administration | Key Toxicity Findings | Reference |
| Withaferin A | Wistar Rats | Up to 2000 mg/kg/day (oral) for 28 days | No observed adverse effects (NOAEL) at the highest dose. No significant changes in body weight, hematology, or serum chemistry. | [9][10] |
| Withaferin A | Mice | 4 mg/kg, i.p., 5 times/week | No weight loss or other signs of toxicity. | [1] |
| Paclitaxel | Nude Mice (lung cancer xenografts) | 24 mg/kg/day, i.v., for 5 days | Similar or lower toxicity compared to cisplatin (B142131) in terms of body weight loss. | [4] |
| Paclitaxel | Rats | Not Specified | Nuclear fragmentation and condensation in non-neuronal cells, indicating apoptosis. | [11] |
| Doxorubicin | Rats | 15 mg/kg, single dose | 8% loss in body weight and 17% mortality rate at 5 days. | [12] |
| Doxorubicin | Rats | 10 mg/kg (single or multiple doses) | Associated with dose-dependent cardiotoxicity. | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathway of Withaferin A
Caption: Signaling pathways modulated by Withaferin A leading to its anticancer effects.
Experimental Workflow for In Vivo Xenograft Tumor Model
Caption: A typical experimental workflow for an in vivo xenograft tumor model.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: Workflow for assessing in vivo toxicity of an anticancer compound.
Experimental Protocols
In Vivo Xenograft Tumor Growth Inhibition Study
Objective: To evaluate the in vivo anticancer efficacy of a test compound by monitoring its effect on the growth of human tumor xenografts in immunodeficient mice.
Materials:
-
Human cancer cell line of interest
-
Cell culture medium and supplements
-
Matrigel (optional)
-
6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Test compound (e.g., Withaferin A), positive control (e.g., Paclitaxel), and vehicle control
-
Calipers for tumor measurement
-
Anesthetic and euthanasia agents
-
Surgical tools for tumor excision
-
Formalin and paraffin (B1166041) for tissue processing
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under standard conditions to achieve 80-90% confluency.
-
Cell Preparation: Harvest the cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily for tumor appearance. Once tumors are palpable, measure the tumor length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound, positive control, and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration (e.g., intraperitoneal, intravenous, oral gavage).
-
Continued Monitoring: Continue to monitor tumor volume and the general health of the mice (body weight, behavior, etc.) throughout the treatment period.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a specific size or after a set duration), euthanize the mice according to institutional guidelines.
-
Tumor Excision and Analysis: Excise the tumors, weigh them, and process them for further analysis such as histopathology (H&E staining), immunohistochemistry for proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) markers, and molecular analysis.
In Vivo Toxicity Study (Acute and Sub-acute)
Objective: To assess the safety profile of a test compound in vivo by evaluating its potential toxic effects.
Materials:
-
Healthy rodents (e.g., Wistar rats or BALB/c mice)
-
Test compound and vehicle control
-
Equipment for dosing (e.g., gavage needles)
-
Cages with proper housing conditions
-
Equipment for blood collection
-
Anesthetic and euthanasia agents
-
Dissection tools
-
Tubes for blood and serum collection
-
Formalin for tissue fixation
Procedure:
-
Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week before the study.
-
Grouping: Randomly assign animals to control and treatment groups (typically with multiple dose levels for the test compound).
-
Dosing:
-
Acute Toxicity: Administer a single high dose of the test compound.
-
Sub-acute Toxicity: Administer the test compound daily or on a specified schedule for a period of 14 to 28 days.
-
-
Clinical Observations: Observe the animals daily for any signs of toxicity, including changes in behavior, posture, gait, and physical appearance.
-
Body Weight: Record the body weight of each animal before the start of the study and at regular intervals throughout the study.
-
Blood Collection: Collect blood samples at specified time points for hematological and serum biochemical analysis.
-
Necropsy: At the end of the study, euthanize the animals and perform a thorough gross necropsy.
-
Organ Weight and Histopathology: Collect major organs, weigh them, and preserve them in formalin for histopathological examination.
-
Data Analysis: Analyze the data for any significant differences in clinical signs, body weight, hematological parameters, serum biochemistry, organ weights, and histopathological findings between the treatment and control groups to determine the No-Observed-Adverse-Effect-Level (NOAEL).
Conclusion
The available in vivo data strongly support the potential of Withaferin A as a potent anticancer agent. Its ability to modulate multiple oncogenic signaling pathways provides a mechanistic basis for its broad-spectrum anticancer activity.[13][14] When compared to standard chemotherapeutics like Paclitaxel and Doxorubicin, Withaferin A demonstrates comparable efficacy with a potentially more favorable toxicity profile, particularly its lack of significant adverse effects at therapeutic doses in preclinical models.[1][9]
For researchers and drug development professionals, Withaferin A represents a promising lead compound. Further investigation into its derivatives, such as this compound, is warranted to explore potential improvements in efficacy, bioavailability, and specificity. The experimental protocols and workflows provided in this guide offer a standardized framework for conducting such preclinical evaluations. The continued exploration of natural compounds like Withaferin A and its analogues holds significant promise for the future of cancer therapy.
References
- 1. Withaferin A Inhibits Fatty Acid Synthesis in Rat Mammary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withaferin-A Inhibits Growth of Drug-Resistant Breast Carcinoma by Inducing Apoptosis and Autophagy, Endogenous Reactive Oxygen Species (ROS) Production, and Inhibition of Cell Migration and Nuclear Factor kappa B (Nf-κB)/Mammalian Target of Rapamycin (m-TOR) Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel inhibits breast cancer metastasis via suppression of Aurora kinase-mediated cofilin-1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
- 9. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 10. jmaps.in [jmaps.in]
- 11. Time- and Concentration-Dependent Adverse Effects of Paclitaxel on Non-Neuronal Cells in Rat Primary Dorsal Root Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. helping4cancer.com [helping4cancer.com]
- 14. Molecular insights into cancer therapeutic effects of the dietary medicinal phytochemical withaferin A | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
Unveiling the Molecular Targets of Withaferin A and its Thio-Derivative: A Proteomic Comparison
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the molecular targets of the potent anticancer compound Withaferin A (WA) and its derivative, 3-(2-Hydroxyethyl) thio withaferin A. While extensive proteomic data for Withaferin A allows for a deep dive into its mechanisms, the scarcity of direct research on its thio-derivative necessitates a predictive comparison based on known chemical principles and the established reactivity of the parent compound.
At a Glance: Withaferin A's Broad-Spectrum Engagement
Withaferin A, a steroidal lactone derived from the plant Withania somnifera, has demonstrated significant anti-inflammatory, anti-angiogenic, and anticancer properties. Its mode of action is complex, involving the modulation of multiple signaling pathways critical for cancer cell survival and proliferation. Proteomic studies have been instrumental in elucidating the vast network of proteins that directly and indirectly interact with WA, revealing a multi-targeted mechanism that contributes to its potent biological activity.
In contrast, this compound is a synthetic derivative of WA. While specific proteomic studies on this compound are not yet available in the public domain, its structural similarity to WA, coupled with the introduction of a reactive thiol group, suggests a potentially altered or expanded target profile. The presence of the 2-hydroxyethyl thio group may influence the compound's solubility, cell permeability, and covalent interactions with target proteins.
Comparative Analysis of Molecular Targets
The following sections detail the known molecular targets of Withaferin A as identified by advanced proteomic techniques. A comparative discussion for this compound is provided based on inferential analysis.
Key Protein Targets of Withaferin A Identified by Proteomics
Chemoproteomic and Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based proteomic approaches have identified a multitude of covalent and non-covalent protein targets of Withaferin A in various cancer cell lines. These targets are implicated in a range of cellular processes, including RNA metabolism, protein degradation, and stress responses[1][2][3].
| Target Protein Category | Examples of Identified Withaferin A Targets | Implicated Cellular Pathway | Reference |
| RNA Metabolism | HNRNPF, HNRNPU, DDX3X | RNA splicing, transport, and translation | [1] |
| Proteasome Pathway | PSMB5, PSMD1, PSMC2 | Ubiquitin-proteasome protein degradation | [3] |
| Chaperone Proteins | HSP90AA1, HSPD1, HSPA5 | Protein folding and stress response | [2] |
| Cytoskeletal Proteins | Vimentin, Tubulin | Cell structure, motility, and division | |
| Signaling Proteins | IKKβ (inhibits NF-κB pathway) | Inflammation and cell survival | |
| Metabolic Enzymes | GAPDH, ALDOA | Glycolysis |
Putative Molecular Targets of this compound
Direct proteomic data for this compound is currently unavailable. However, based on the known reactivity of Withaferin A and the chemical properties of the added thiol group, we can infer potential alterations in its target profile:
-
Altered Covalent Interactions: The α,β-unsaturated ketone in Ring A of withaferin A is a key site for covalent modification of cysteine residues in target proteins. The introduction of a nucleophilic thiol group in the derivative could lead to intramolecular reactions or alter the accessibility of this Michael acceptor, potentially changing the repertoire of covalent targets.
-
Novel Thiol-Specific Interactions: The thiol group itself can participate in disulfide bond formation with cysteine residues in proteins, opening up a new avenue for target engagement not available to the parent compound. This could lead to the targeting of proteins involved in redox signaling and oxidative stress responses.
-
Modified Binding Affinity: The addition of the 2-hydroxyethyl thio group alters the steric and electronic properties of the molecule. This could lead to changes in binding affinity for known WA targets, potentially increasing or decreasing the potency of inhibition.
-
Targeting of Thiol-Dependent Enzymes: The derivative may exhibit a preference for enzymes that have a critical cysteine residue in their active site.
Experimental Protocols: A Look into Proteomic Target Identification
The identification of Withaferin A's molecular targets has been achieved through sophisticated proteomic workflows. Below are generalized protocols based on published studies.
Chemoproteomics Workflow for Identifying Covalent and Non-Covalent Targets
This method utilizes a chemical probe version of the compound of interest to pull down interacting proteins from a cell lysate.
-
Probe Synthesis: A derivative of Withaferin A is synthesized with a clickable tag (e.g., an alkyne or azide (B81097) group) for subsequent biotinylation.
-
Cell Treatment: Cancer cells are treated with the chemical probe, allowing it to bind to its cellular targets.
-
Cell Lysis and Click Chemistry: Cells are lysed, and the probe-protein complexes are "clicked" to a biotin-azide or biotin-alkyne molecule.
-
Affinity Purification: The biotinylated protein complexes are captured using streptavidin-coated beads.
-
On-Bead Digestion: The captured proteins are digested into peptides while still bound to the beads.
-
Mass Spectrometry (MS) Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: The identified proteins are quantified and compared to control experiments to determine specific binding partners.
SILAC-Based Quantitative Proteomics for Assessing Protein Expression Changes
SILAC is a metabolic labeling technique used to quantify changes in protein abundance in response to a drug treatment.
-
Cell Culture and Labeling: Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).
-
Drug Treatment: The "heavy" labeled cells are treated with Withaferin A, while the "light" labeled cells serve as a control.
-
Cell Lysis and Protein Mixing: The two cell populations are lysed, and the protein extracts are mixed in a 1:1 ratio.
-
Protein Digestion: The mixed protein sample is digested into peptides.
-
Mass Spectrometry (MS) Analysis: The peptide mixture is analyzed by LC-MS/MS. The mass spectrometer can distinguish between the "light" and "heavy" peptides based on their mass difference.
-
Data Analysis: The relative peak intensities of the "light" and "heavy" peptides are used to quantify the change in abundance of each protein in response to Withaferin A treatment.
Visualizing the Pathways and Processes
The following diagrams illustrate the key signaling pathways affected by Withaferin A and the general workflow for proteomic target identification.
Caption: Key signaling pathways modulated by Withaferin A.
Caption: General experimental workflow for proteomic target identification.
Conclusion and Future Directions
The extensive body of research on Withaferin A has firmly established it as a multi-targeted agent with significant therapeutic potential. Proteomic studies have been crucial in deconstructing its complex mechanism of action. While the molecular targets of its derivative, this compound, remain to be experimentally validated, the introduction of a thiol group presents intriguing possibilities for altered and novel protein interactions.
Future research should prioritize direct proteomic profiling of this compound to move beyond inference and provide concrete data on its molecular targets. A head-to-head comparative proteomic study with Withaferin A would be invaluable for understanding the structure-activity relationship and for the rational design of next-generation withanolide-based therapeutics with enhanced potency and selectivity. Such studies will undoubtedly accelerate the translation of these promising natural product scaffolds into clinical applications.
References
- 1. Proteomic characterization of Withaferin A-targeted protein networks for the treatment of monoclonal myeloma gammopathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and quantitative analysis of cellular proteins affected by treatment with withaferin a using a SILAC-based proteomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SILAC-based quantitative MS approach reveals Withaferin A regulated proteins in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Withaferin A Derivatives vs. Other Kinase Inhibitors: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
Withaferin A (WA), a bioactive steroidal lactone derived from the plant Withania somnifera (Ashwagandha), and its derivatives have garnered significant interest in oncology for their pleiotropic anti-cancer effects. These compounds exert their activity by modulating multiple signaling pathways, many of which are driven by kinases. This guide provides a head-to-head comparison of Withaferin A derivatives with other kinase inhibitors, supported by experimental data, to aid researchers in evaluating their therapeutic potential.
Quantitative Performance Comparison
The following tables summarize the inhibitory activities of Withaferin A and its derivatives, comparing them with established kinase inhibitors where data is available.
Table 1: Anti-proliferative Activity of Withaferin A and Its Derivatives in Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) values from cell viability assays, indicating the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Withaferin A | Panc-1 | Pancreatic Cancer | 1.0 | [1] |
| MDA-MB-231 | Triple Negative Breast Cancer | 1.066 | [2][3] | |
| MCF-7 | Breast Cancer (ER+) | 0.8536 | [2][3] | |
| Withanolide E | Panc-1 | Pancreatic Cancer | ~2.8 | [1] |
| 4-hydroxywithanolide E | Panc-1 | Pancreatic Cancer | ~2.5 | [1] |
| 3-aziridinylwithaferin A | Panc-1 | Pancreatic Cancer | ~2.2 | [1] |
| Withaperuvin | Panc-1 | Pancreatic Cancer | No activity | [1] |
Table 2: Comparative in silico Binding Affinities of Withaferin A Derivatives and Approved Kinase Inhibitors against BRAF
This table showcases the predicted binding energies of Withaferin A and its derivatives against wild-type (WT) and mutant (V600E) BRAF kinase, as determined by computational docking studies. These values are compared with those of approved BRAF inhibitors. A more negative value indicates a stronger predicted binding affinity.
| Compound | Target | Binding Energy (kcal/mol) | Reference |
| Withaferin A | BRAF WT | - | [4] |
| BRAF V600E | - | [4] | |
| Withanone | BRAF WT | - | [4] |
| BRAF V600E | - | [4] | |
| Caffeic Acid Phenethyl Ester (CAPE) | BRAF WT | - | [4] |
| BRAF V600E | - | [4] | |
| Vemurafenib (Approved Inhibitor) | BRAF WT | -62.28 to -73.14 | [4] |
| BRAF V600E | -84.07 to -84.84 | [4] | |
| Dabrafenib (Approved Inhibitor) | BRAF WT | - | [4] |
| BRAF V600E | - | [4] |
Kinome Profiling of Withaferin A
A kinome-wide activity profiling of Withaferin A in human T-lymphocytes identified the non-receptor tyrosine kinase ZAP70 as a direct target.[1] This study demonstrated that WFA treatment led to a significant alteration in the phosphorylation status of numerous kinases, suggesting a broad impact on the cellular kinome.[1] This pleiotropic effect distinguishes Withaferin A from many highly specific kinase inhibitors, suggesting its potential to overcome resistance mechanisms that arise from pathway redundancy.
Signaling Pathways and Mechanisms of Action
Withaferin A and its derivatives modulate several critical signaling pathways implicated in cancer progression. The diagrams below illustrate some of the key pathways affected.
Caption: Inhibition of the NF-κB signaling pathway by Withaferin A.
Caption: Downregulation of the PI3K/Akt/mTOR pathway by Withaferin A.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Withaferin A derivatives or other kinase inhibitors for 24, 48, or 72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compounds of interest at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathway Analysis (Western Blotting)
This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.
-
Protein Extraction: Treat cells with the compounds and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression or phosphorylation.
Conclusion
Withaferin A and its derivatives represent a promising class of multi-targeting agents with potent anti-cancer properties. Their ability to modulate multiple kinase-driven signaling pathways provides a potential advantage over highly specific kinase inhibitors, particularly in the context of drug resistance. While direct biochemical kinase profiling data for a broad range of Withaferin A derivatives is still emerging, the available cell-based and in silico data, coupled with kinome-wide studies, strongly support their continued investigation as novel therapeutic candidates in oncology. Further research focusing on the synthesis of novel derivatives with improved selectivity and potency, along with comprehensive biochemical kinase screening, will be crucial in advancing these compounds towards clinical applications.
References
- 1. The steroidal lactone withaferin A impedes T-cell motility by inhibiting the kinase ZAP70 and subsequent kinome signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Evaluating anticancer properties of Withaferin A—a potent phytochemical [frontiersin.org]
- 4. Potential of Withaferin-A, Withanone and Caffeic Acid Phenethyl ester as ATP-competitive inhibitors of BRAF: A bioinformatics study - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Inflammatory Potential of Modified Withanolides: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the anti-inflammatory activity of modified withanolides. By presenting quantitative data, detailed experimental protocols, and key signaling pathways, this document serves as a valuable resource for evaluating the therapeutic potential of these natural compounds and their derivatives.
Withanolides, a group of naturally occurring C28-steroidal lactones, have long been recognized for their diverse pharmacological properties, including potent anti-inflammatory effects.[1][2][3] Extensive research has focused on modifying the basic withanolide scaffold to enhance their therapeutic efficacy and understand their structure-activity relationships. This guide synthesizes findings from multiple studies to offer an objective comparison of the anti-inflammatory performance of various modified withanolides.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory potency of withanolides and their derivatives is often evaluated by their ability to inhibit key inflammatory mediators and pathways. The following tables summarize the half-maximal inhibitory concentration (IC50) values for various withanolides in two common in vitro assays: inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and inhibition of nuclear factor-kappa B (NF-κB) activation. Lower IC50 values indicate greater potency.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Modification | IC50 (µM) | Reference |
| Withaferin A | Natural | 0.23 - 9.06 | [4] |
| Withanone | Natural | >10 | [1] |
| Withanolide A | Natural | >8 | [1] |
| Angulasteroidin A | 1-10 seco withanolide | >20 | [4] |
| Angulasteroidin B | Modified | 0.23 | [4] |
| Angulasteroidin C | Modified | 9.06 | [4] |
| Angulasteroidin D | Modified | 3.45 | [4] |
| Physaperuvin G | New withanolide | >10 | [5] |
| Physaperuvin I | New withanolide | >10 | [5] |
| Physaperuvin J | New withanolide | >10 | [5] |
| Compound 4 (from P. peruviana) | Known derivative | 7.8 | [5] |
| Compound 5 (from P. peruviana) | Known derivative | 0.32 | [5] |
| Compound 10 (from P. peruviana) | Known derivative | 4.5 | [5] |
| New Withanolide 66 (from W. coagulans) | Natural | 3.1 | [6] |
| New Withanolide 67 (from W. coagulans) | Natural | 1.9 | [6] |
| New Withanolide 68 (from W. coagulans) | Natural | 29.0 | [6] |
Table 2: Inhibition of TNF-α-Induced NF-κB Activation
| Compound | Modification | IC50 (µM) | Reference |
| Withaferin A | Natural | 0.04 - 5.6 | [5] |
| Plantagiolide (87-90) | New withanolides | >20 | [6] |
| Compound 4 (from P. peruviana) | Known derivative | 0.04 | [5] |
| Compound 5 (from P. peruviana) | Known derivative | 0.1 | [5] |
| Compound 6 (from P. peruviana) | Known derivative | 0.2 | [5] |
| Compound 7 (from P. peruviana) | Known derivative | 5.6 | [5] |
| New Withanolide 66 (from W. coagulans) | Natural | 8.8 | [6] |
| New Withanolide 67 (from W. coagulans) | Natural | 11.8 | [6] |
Key Signaling Pathways in Withanolide-Mediated Anti-Inflammation
The anti-inflammatory effects of withanolides are primarily attributed to their ability to modulate key signaling pathways, most notably the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a central role in the expression of pro-inflammatory genes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and cross-validation of findings.
In Vitro Anti-Inflammatory Assays
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[2]
-
Pre-treat the cells with various concentrations of the test withanolides for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 18-24 hours to induce an inflammatory response.[2][7]
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite (B80452) concentration in the supernatant, which is a stable product of NO, using the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[2]
-
Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is calculated from a standard curve of sodium nitrite.
-
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
This assay quantifies the activation of the NF-κB transcription factor, a master regulator of inflammation.
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are commonly used. The cells are transiently co-transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene for normalization.
-
Experimental Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of the modified withanolides for a specified period.
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. The percentage of NF-κB inhibition is calculated, and the IC50 value is determined.
In Vivo Anti-Inflammatory Assay
This is a classic and widely used model to screen for acute anti-inflammatory activity.
-
Animals: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized for at least one week before the experiment.
-
Experimental Procedure:
-
Administer the test withanolides or a reference drug (e.g., indomethacin) orally or via intraperitoneal injection. The control group receives the vehicle.
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal to induce localized inflammation and edema.
-
Measure the paw volume or thickness using a plethysmometer or digital calipers at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume in the treated groups with the control group.
Conclusion
The presented data highlights the significant anti-inflammatory potential of modified withanolides. Structural modifications to the withanolide backbone can lead to substantial improvements in inhibitory activity against key inflammatory mediators and pathways. The detailed experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to conduct further cross-validation studies and to explore the therapeutic applications of these promising compounds in inflammatory diseases. Future investigations should continue to explore the structure-activity relationships of novel synthetic withanolide derivatives to identify candidates with enhanced potency and favorable pharmacological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides [pubmed.ncbi.nlm.nih.gov]
- 4. Withanolides from Physalin angulata and Their Inhibitory Effects on Nitric Oxide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Withanolides derived from Physalis peruviana (Poha) with potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Secrets of Hsp90 Inhibition: A Comparative Guide to Withaferin A Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and their protein targets is paramount. This guide provides a comprehensive comparison of withaferin A (WA) and its analogs as inhibitors of Heat Shock Protein 90 (Hsp90), a critical chaperone protein implicated in cancer and other diseases. We delve into the structure-activity relationships, present key experimental data, and provide detailed methodologies to support further research in this promising area of drug discovery.
Withaferin A, a natural steroidal lactone, has emerged as a potent inhibitor of Hsp90, exhibiting a unique mechanism of action that distinguishes it from many classic Hsp90 inhibitors.[1][2] This guide will explore how structural modifications to the withaferin A scaffold impact its Hsp90 inhibitory activity, offering valuable insights for the rational design of next-generation therapeutics.
Performance Comparison of Withaferin A Analogs
The inhibitory potency of withaferin A and its analogs against cancer cell lines is a key indicator of their potential as therapeutic agents. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several withanolides, providing a quantitative comparison of their cytotoxic effects, which are largely attributed to Hsp90 inhibition.
| Compound | Cell Line | IC50 (µM) | Key Structural Features | Reference |
| Withaferin A (WA) | Panc-1 | 1.0 - 1.24 | 5,6-epoxy, 4-hydroxy, α,β-unsaturated ketone | [1][3] |
| MiaPaca2 | 2.93 | [1] | ||
| BxPc3 | 2.78 | [1] | ||
| Withanolide E (WE) | Panc-1 | 1.5 | 5,6-epoxy | [3] |
| 4-hydroxywithanolide E (HWE) | Panc-1 | 1.2 | 5,6-epoxy, 4-hydroxy | [3] |
| 3-aziridinylwithaferin A (AzWA) | Panc-1 | 2.8 | 5,6-epoxy, 4-hydroxy, 3-aziridinyl modification | [3] |
| Withaperuvin (WP) | Panc-1 | > 50 | Lacks the 5,6-epoxy group | [3] |
Structure-Activity Relationship (SAR) Insights
The data presented above, coupled with further biochemical studies, reveals critical structural features that govern the Hsp90 inhibitory activity of withaferin A analogs.
A key determinant of activity is the C-5,6-epoxide ring . Analogs that possess this moiety, such as withaferin A, withanolide E, and 4-hydroxywithanolide E, demonstrate potent Hsp90 inhibition and cytotoxicity.[3] In contrast, withaperuvin, which lacks this epoxide, is largely inactive.[3] This suggests that the epoxide is crucial for the interaction with Hsp90.
Furthermore, the presence of a hydroxyl group at the C-4 position of the A ring appears to enhance the inhibitory activity and the ability to disrupt the Hsp90-Cdc37 co-chaperone complex.[3] This is evidenced by the lower IC50 value of 4-hydroxywithanolide E compared to withanolide E.
Modifications at other positions, such as the introduction of an aziridinyl group at C-3 in 3-aziridinylwithaferin A, can modulate the activity, in this case leading to a slight decrease in potency compared to withaferin A.[3]
Mechanism of Hsp90 Inhibition by Withaferin A
Withaferin A distinguishes itself from many well-characterized Hsp90 inhibitors, such as geldanamycin (B1684428) and its derivatives, by its unique mechanism of action.
Unlike inhibitors that target the N-terminal ATP-binding pocket, withaferin A binds to the C-terminal domain of Hsp90.[1][2] This interaction is ATP-independent and leads to the disruption of the Hsp90-Cdc37 co-chaperone complex.[1][2] The dissociation of this complex prevents the proper folding and stabilization of Hsp90 client proteins, such as Akt and Cdk4, ultimately targeting them for proteasomal degradation.[1][4]
Experimental Protocols
To facilitate further investigation into the Hsp90 inhibitory properties of withaferin A analogs, we provide detailed methodologies for key experiments.
Cell Viability (MTS) Assay
This assay is used to determine the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., Panc-1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of withaferin A analogs in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Biotin Pull-Down Assay
This assay demonstrates the direct binding of withaferin A analogs to Hsp90.
-
Preparation of Biotinylated Probe: Synthesize a biotinylated version of withaferin A (WA-biotin).
-
Cell Lysate Preparation: Prepare whole-cell lysates from cancer cells (e.g., Panc-1) using a suitable lysis buffer containing protease inhibitors.
-
Incubation: Incubate the cell lysate (containing Hsp90) with streptavidin-agarose beads pre-bound with WA-biotin for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an anti-Hsp90 antibody to detect the presence of Hsp90.
Co-Immunoprecipitation (Co-IP)
This technique is used to assess the disruption of the Hsp90-Cdc37 protein-protein interaction.
-
Cell Treatment: Treat cancer cells with the withaferin A analog of interest for a specified time.
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an anti-Hsp90 antibody overnight at 4°C. Then, add protein A/G-agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively with Co-IP lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both Hsp90 and Cdc37. A decrease in the amount of co-immunoprecipitated Cdc37 in the treated samples compared to the control indicates disruption of the complex.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of withaferin A analogs as Hsp90 inhibitors.
This structured approach allows for the systematic evaluation of novel withaferin A analogs, from initial cytotoxicity screening to detailed mechanistic studies, ultimately guiding the process of lead optimization for the development of more effective and selective Hsp90-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Withaferin A Targets Heat Shock Protein 90 in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship (SAR) of Withanolides to Inhibit Hsp90 for Its Activity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Efficacy of 3-(2-Hydroxyethyl) thio withaferin A as a Covalent Inhibitor of SARS-CoV-2 Mpro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-(2-Hydroxyethyl) thio withaferin A as a potential covalent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral life cycle. Due to the limited availability of direct experimental data for this specific derivative, this guide utilizes data from its parent compound, Withaferin A, as a benchmark for comparison against other known covalent and non-covalent inhibitors of SARS-CoV-2 Mpro.
Performance Comparison of SARS-CoV-2 Mpro Inhibitors
The following tables summarize the inhibitory potency of Withaferin A and a selection of other covalent and non-covalent inhibitors against SARS-CoV-2 Mpro. This data is compiled from various in vitro studies and provides a basis for evaluating the potential efficacy of Withaferin A derivatives.
Table 1: Covalent Inhibitors of SARS-CoV-2 Mpro
| Inhibitor | Type | IC50 (µM) | Mechanism of Action | Reference |
| Withaferin A | Natural Product (Steroidal Lactone) | 0.54 | Covalent modification of Cys145 | [1][2][3][4] |
| Nirmatrelvir (in Paxlovid) | Peptidomimetic | 0.0031 - 0.009 | Reversible covalent interaction with Cys145 | [5] |
| Boceprevir | Peptidomimetic α-ketoamide | 4.13 | Reversible covalent interaction with Cys145 | [6] |
| GC-376 | Peptidomimetic bisulfite prodrug | 0.03 | Reversible covalent interaction with Cys145 | [7] |
| Ebselen | Organoselenium compound | 0.67 | Irreversible covalent modification of Cys145 | [8] |
| MG-101 (Calpain Inhibitor II) | Peptide aldehyde | 2.89 | Covalent interaction with Cys145 | [9] |
Table 2: Non-Covalent Inhibitors of SARS-CoV-2 Mpro
| Inhibitor | Type | IC50 (µM) | Ki (µM) | Reference |
| Ensitrelvir | Non-peptidic | 0.013 | - | [9] |
| Quercetin | Flavonoid | - | ~7 | [10] |
| Lopinavir | HIV Protease Inhibitor | >10 | - | [9] |
| Ritonavir | HIV Protease Inhibitor | >10 | - | [9] |
| Baicalein | Flavonoid | - | - | [11] |
Experimental Protocols
Detailed methodologies for the validation of covalent inhibitors of SARS-CoV-2 Mpro are crucial for reproducible and comparable results. The following sections describe standard protocols for Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assays and mass spectrometry for the confirmation of covalent binding.
FRET-Based Enzymatic Assay for Mpro Inhibition
This protocol is a standard method for determining the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NaCl)
-
Test compound (e.g., Withaferin A)
-
Positive control inhibitor (e.g., GC-376)
-
Negative control (e.g., DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions to the assay buffer.
-
Add recombinant SARS-CoV-2 Mpro to each well to a final concentration of approximately 0.5 µM and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.[1]
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Immediately measure the fluorescence intensity (Excitation/Emission wavelengths specific to the FRET pair, e.g., 340 nm/490 nm for EDANS/DABCYL) at regular intervals for a set duration (e.g., 30-60 minutes).[12]
-
Calculate the initial reaction rates from the linear phase of the fluorescence signal progression.
-
Determine the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
LC-MS/MS Analysis of Covalent Adduct Formation
This protocol is used to confirm the covalent binding of an inhibitor to SARS-CoV-2 Mpro and to identify the specific amino acid residue(s) modified.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Covalent inhibitor (e.g., Withaferin A)
-
Incubation buffer (e.g., phosphate-buffered saline)
-
Dithiothreitol (DTT) and Iodoacetamide (IAM) for disulfide bond reduction and alkylation
-
Trypsin (or other suitable protease)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Incubate recombinant SARS-CoV-2 Mpro with an excess of the covalent inhibitor for a sufficient time to allow for adduct formation.
-
As a control, incubate the Mpro under the same conditions without the inhibitor.
-
Denature the protein samples, reduce the disulfide bonds with DTT, and alkylate the free cysteine residues with IAM.
-
Digest the protein samples into smaller peptides using trypsin overnight.
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Search the MS/MS data against the SARS-CoV-2 Mpro protein sequence to identify peptides.
-
Specifically look for a mass shift in the peptide containing the target cysteine residue (Cys145) in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor. This confirms the formation of a covalent adduct.[1][2]
Visualizations
The following diagrams illustrate the mechanism of action and experimental validation workflow for covalent inhibitors of SARS-CoV-2 Mpro.
Caption: Mechanism of SARS-CoV-2 Mpro covalent inhibition.
Caption: Experimental workflow for validating covalent Mpro inhibitors.
Caption: Comparison of covalent and non-covalent Mpro inhibitors.
References
- 1. The Natural Products Withaferin A and Withanone from the Medicinal Herb Withania somnifera Are Covalent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Natural Products Withaferin A and Withanone from the Medicinal Herb Withania somnifera Are Covalent Inhibitors of the SARS-CoV-2 Main Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Blueprint for High Affinity SARS-CoV-2 Mpro Inhibitors from Activity-Based Compound Library Screening Guided by Analysis of Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An integrated metabolomic and proteomic approach for the identification of covalent inhibitors of the main protease (Mpro) of SARS-COV-2 from crude natural extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
In-Silico Therapeutic Potential: A Comparative Look at 3-(2-Hydroxyethyl) thio withaferin A and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide offers an in-silico comparative analysis of 3-(2-Hydroxyethyl) thio withaferin A, a derivative of the potent bioactive molecule Withaferin A. While direct in-silico validation data for this specific thio-derivative is not extensively available in public literature, this document provides a comprehensive overview of the known computational analyses of Withaferin A and its other derivatives. This information serves as a valuable reference point for predicting the potential therapeutic activities of this compound and for guiding future research.
Withaferin A, a steroidal lactone isolated from Withania somnifera (Ashwagandha), has demonstrated significant anti-inflammatory, anti-cancer, and anti-angiogenic properties.[1] These effects are largely attributed to its ability to modulate key signaling pathways, including the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[1] Computational studies have been instrumental in elucidating the molecular mechanisms underlying these activities and in predicting the efficacy of various Withaferin A analogs.
Comparative In-Silico Data
While awaiting specific computational studies on this compound, we can infer its potential therapeutic profile by examining the in-silico data of its parent compound, Withaferin A, and a closely related derivative, Withanone. The following tables summarize key in-silico findings from various studies, providing a basis for comparison.
Molecular Docking Studies
Molecular docking predicts the binding affinity and orientation of a ligand to a target protein. Lower binding energy values typically indicate a more stable and potent interaction.
| Compound/Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Study Focus |
| Withaferin A | Estrogen Receptor | - | Glu353, Arg394, Leu387 | Breast Cancer |
| Withaferin A | β-tubulin | -9.93 | Glu523, Cys530 | Cancer Therapy |
| Withaferin A | VEGF | Not specified | Not specified | Angiogenesis |
| Withaferin A | NF-κB (IKKβ) | Not specified | Cys179 | Inflammation |
| Withanone | Not specified | Not specified | Not specified | - |
| Pralsetinib (Standard) | Lung Cancer Target (2IVS) | -9.4 | Not specified | Lung Cancer |
| Crizotinib (Standard) | Lung Cancer Target (3L9P) | -8.9 | Not specified | Lung Cancer |
| Palbociclib (Standard) | Breast Cancer Target (2W96) | -7.8 | Not specified | Breast Cancer |
| Tamoxifen (Standard) | Breast Cancer Target (4DNL) | -8.4 | Not specified | Breast Cancer |
Note: Data for Withanone and specific binding energies for some Withaferin A targets were not available in the reviewed literature.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
ADMET prediction is a computational method to assess the pharmacokinetic and toxicological properties of a potential drug candidate. Adherence to Lipinski's Rule of Five is a common indicator of "drug-likeness."
| Compound/Derivative | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five | Predicted Toxicity |
| Withaferin A | 470.58 | 3.42 - 4.28 | 0-2 | 6 | Adheres | No hepatotoxicity or skin sensitization predicted.[2] May have some reproductive effects.[3] |
| Withaferin A Derivatives (General) | 468.60 - 498.60 | 3.42 - 4.28 | 0-2 | 6 | Adhere | Generally predicted to have good safety profiles.[2] |
| Withanone | Not specified | Not specified | Not specified | Not specified | Adheres | Safer for normal cells compared to Withaferin A.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in-silico experiments. Below are generalized protocols for the key computational techniques discussed.
Molecular Docking Protocol
-
Protein and Ligand Preparation :
-
The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and existing ligands are removed from the protein structure.
-
Polar hydrogen atoms are added, and charges are assigned to the protein.
-
The 3D structure of the ligand (e.g., this compound) is generated and optimized.
-
-
Grid Generation :
-
A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
-
Docking Simulation :
-
A docking program (e.g., AutoDock Vina) is used to explore various conformations and orientations of the ligand within the defined grid box.[5]
-
The software calculates the binding energy for each pose.
-
-
Analysis of Results :
-
The docking results are analyzed to identify the pose with the lowest binding energy, which represents the most likely binding mode.
-
The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are visualized and analyzed.[6]
-
Molecular Dynamics (MD) Simulation Protocol
-
System Setup :
-
The protein-ligand complex from the best docking pose is placed in a simulation box.
-
The box is solvated with water molecules, and ions are added to neutralize the system.
-
-
Minimization :
-
The energy of the system is minimized to remove any steric clashes.
-
-
Equilibration :
-
The system is gradually heated to the desired temperature and then equilibrated at constant temperature and pressure (NVT and NPT ensembles).
-
-
Production Run :
-
The production MD simulation is run for a specific time period (e.g., 100 nanoseconds) to observe the dynamic behavior of the protein-ligand complex.[5]
-
-
Trajectory Analysis :
-
The trajectory is analyzed to assess the stability of the complex, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand.
-
ADMET Prediction Protocol
-
Ligand Preparation :
-
The 2D or 3D structure of the molecule is prepared.
-
-
Descriptor Calculation :
-
Various physicochemical and topological descriptors are calculated for the molecule.
-
-
Prediction using Web Servers/Software :
-
The molecular structure is submitted to an online ADMET prediction server (e.g., SwissADME, pkCSM) or processed using specialized software.[7]
-
These tools use pre-built models to predict properties like absorption, distribution, metabolism, excretion, and toxicity.
-
-
Analysis of Results :
-
The predicted ADMET properties are analyzed to assess the drug-likeness and potential liabilities of the compound.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of Withaferin A are mediated through its interaction with various signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and a typical in-silico drug discovery workflow.
Caption: A typical workflow for in-silico drug discovery.
Caption: Inhibition of the NF-κB signaling pathway by Withaferin A.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. banglajol.info [banglajol.info]
- 3. europeanreview.org [europeanreview.org]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of dihydropyranocoumarins as potent inhibitors against triple-negative breast cancer: An integrated of in silico, quantum & molecular modeling approaches | PLOS One [journals.plos.org]
- 6. pnrjournal.com [pnrjournal.com]
- 7. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
Safety Operating Guide
Proper Disposal of 3-(2-Hydroxyethyl) thio withaferin A: A Guide for Laboratory Professionals
For immediate reference, it is crucial to treat 3-(2-Hydroxyethyl) thio withaferin A as a hazardous chemical. The following procedures are based on general best practices for hazardous waste disposal and information available for the parent compound, withaferin A. Always consult the specific Safety Data Sheet (SDS) provided by the supplier and your institution's Environmental Health & Safety (EHS) office for definitive guidance.
As a derivative of withaferin A, this compound should be handled with care. Withaferin A is considered hazardous, and its toxicological properties have not been fully investigated. The introduction of a thioether group may present additional hazards. Therefore, stringent safety protocols are necessary during its disposal to protect researchers and the environment.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a laboratory coat, safety goggles, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound and contaminated materials is to treat them as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and other solid materials in a designated, leak-proof hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container.
-
Clearly label the container as "Hazardous Waste" and list all chemical constituents, including the full name of the withaferin A derivative and any solvents.
-
-
Sharps Waste:
-
Any sharps, such as pipette tips or needles, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
Step 2: Container Management
-
Keep all hazardous waste containers securely sealed when not in use.
-
Store the waste containers in a designated, well-ventilated, and secondary containment area to prevent spills.
-
Segregate the waste from incompatible materials.
Step 3: Decontamination of Glassware and Equipment
-
All non-disposable glassware and equipment that has come into contact with this compound must be decontaminated.
-
Rinse the equipment with an appropriate solvent (e.g., ethanol (B145695) or acetone) to remove any residue.
-
Collect the rinsate as hazardous liquid waste.
-
After the initial solvent rinse, wash the glassware thoroughly with soap and water.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
Safety and Disposal Summary
| Parameter | Guideline |
| Personal Protective Equipment (PPE) | Lab coat, safety goggles, chemical-resistant gloves |
| Handling Location | Certified chemical fume hood |
| Solid Waste Disposal | Collect in a labeled, leak-proof hazardous waste container |
| Liquid Waste Disposal | Collect in a labeled, compatible, and leak-proof hazardous waste container |
| Sharps Disposal | Collect in a labeled, puncture-resistant hazardous waste sharps container |
| Empty Container Disposal | Triple-rinse with an appropriate solvent, collect rinsate as hazardous waste, then dispose of the container as per institutional guidelines |
| Spill Cleanup | Absorb with inert material, collect in a sealed container, and dispose of as hazardous waste |
| Primary Disposal Route | Contact institutional Environmental Health & Safety (EHS) for hazardous waste pickup |
Disposal Workflow
Caption: Disposal workflow for this compound.
Safeguarding Researchers: A Comprehensive Guide to Handling 3-(2-Hydroxyethyl) thio withaferin A
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are critical to prevent skin contact, inhalation, and ingestion of 3-(2-Hydroxyethyl) thio withaferin A.[4][5] All PPE should be donned before handling the compound and removed in a manner that avoids cross-contamination.
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-tested nitrile gloves (e.g., compliant with ASTM D6978-05). Double gloving is recommended.[6] | Prevents dermal absorption, which is a primary route of exposure.[4] The outer glove should be removed immediately after handling the compound. |
| Lab Coat/Gown | Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.[4] | Protects skin and personal clothing from splashes and aerosol contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield.[4][7] | Shields eyes from accidental splashes of liquids or airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher, especially when handling powders or creating aerosols.[5][7] | Minimizes the risk of inhaling fine particles or aerosols of the compound. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Preparation and Engineering Controls:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet (BSC), to contain any aerosols or dust.[5]
-
Spill Kit: Ensure a spill kit specifically for cytotoxic agents is readily accessible.[4] The kit should contain absorbent materials, appropriate cleaning agents, and additional PPE.
-
Pre-labeling: All vials, tubes, and flasks must be pre-labeled with the compound's name and hazard information.
Weighing and Reconstitution:
-
Powder Handling: If handling the compound in solid form, weigh it within a fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[7]
-
Solution Preparation: When reconstituting the compound, do so slowly and carefully to avoid splashing. Use a luer-lock syringe and needle to transfer liquids. The parent compound, Withaferin A, is soluble in DMSO and ethanol (B145695).[8]
Experimental Procedures:
-
Minimize Aerosols: Avoid any procedures that may generate aerosols, such as vigorous mixing or sonication outside of a contained environment.
-
Transport: When moving the compound within the lab, use a secondary, sealed, and shatterproof container.
Post-Handling Decontamination:
-
Surface Cleaning: Decontaminate all work surfaces with a suitable cleaning agent (e.g., 70% ethanol followed by a surface decontaminant) after each use.[4]
-
PPE Removal: Remove PPE in the designated area, starting with the outer gloves, followed by the gown, inner gloves, and finally eye and respiratory protection.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]
Disposal Plan: Managing Contaminated Waste
Proper disposal of all materials contaminated with this compound is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with the compound, including gloves, gowns, pipette tips, and vials, must be segregated as cytotoxic or hazardous chemical waste.[4]
-
Sharps: Needles and other sharps should be placed in a designated sharps container for cytotoxic waste.
-
Liquid Waste: Unused solutions containing the compound should be collected in a clearly labeled, sealed hazardous waste container.
-
Container Labeling: All waste containers must be clearly labeled as "Cytotoxic Waste" or "Hazardous Chemical Waste" in accordance with institutional and local regulations.
-
Final Disposal: Waste should be disposed of through the institution's hazardous waste management program.
Visualizing the Workflow
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ipservices.care [ipservices.care]
- 5. gerpac.eu [gerpac.eu]
- 6. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 7. england.nhs.uk [england.nhs.uk]
- 8. adipogen.com [adipogen.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

